2-Methoxy-5-(pentafluorosulfur)benzonitrile
Description
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Properties
IUPAC Name |
2-methoxy-5-(pentafluoro-λ6-sulfanyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F5NOS/c1-15-8-3-2-7(4-6(8)5-14)16(9,10,11,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEIIZOKLWCTDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(F)(F)(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001217583 | |
| Record name | (OC-6-21)-(3-Cyano-4-methoxyphenyl)pentafluorosulfur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001217583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240256-84-1 | |
| Record name | (OC-6-21)-(3-Cyano-4-methoxyphenyl)pentafluorosulfur | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240256-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (OC-6-21)-(3-Cyano-4-methoxyphenyl)pentafluorosulfur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001217583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 2-Methoxy-5-(pentafluorosulfur)benzonitrile
An In-Depth Technical Guide to the Synthesis of 2-Methoxy-5-(pentafluorosulfur)benzonitrile
Abstract
The pentafluorosulfur (SF₅) group is rapidly gaining prominence in medicinal chemistry, agrochemistry, and materials science due to its unique combination of properties, including high steric demand, exceptional stability, and strong electron-withdrawing character, often earning it the moniker of a "super trifluoromethyl" group.[1] However, the synthetic accessibility of complex aromatic structures bearing this moiety remains a significant challenge, limiting its broader application.[2][3] This guide provides a comprehensive, technically-grounded protocol for the , a valuable building block for further chemical exploration. We detail a robust and well-established synthetic strategy centered on the Sandmeyer reaction, beginning from the corresponding aniline precursor. This document offers a step-by-step experimental procedure, mechanistic insights, safety protocols, and a discussion of the critical parameters that ensure a successful and reproducible synthesis.
Introduction: The Pentafluorosulfur (SF₅) Moiety in Modern Chemistry
The introduction of fluorine-containing functional groups has become a cornerstone of modern drug design and materials science. Among these, the pentafluorosulfur (SF₅) group has emerged as a functional group of significant interest. First synthesized in the 1960s, its chemistry was initially underdeveloped due to synthetic challenges.[2]
The SF₅ group possesses an unusual and highly desirable set of electronic and physical properties:
-
Strong Electron-Withdrawing Nature : With a group electronegativity similar to the nitro group, the SF₅ moiety is a powerful electron-withdrawing group, capable of profoundly influencing the electronic properties of an aromatic ring.[2]
-
High Lipophilicity : Despite its polarity, the SF₅ group significantly increases the lipophilicity of a molecule, a key parameter for modulating pharmacokinetic properties such as membrane permeability and metabolic stability in drug candidates.
-
Chemical and Thermal Stability : The sulfur(VI) center is exceptionally stable to both acidic and basic conditions and is thermally robust, making it compatible with a wide range of synthetic transformations.[2]
-
Steric Influence : The octahedral geometry and significant size of the SF₅ group can be used to control molecular conformation and influence binding interactions with biological targets.
These properties make SF₅-substituted aromatics, such as this compound, highly valuable intermediates for creating novel pharmaceuticals, agrochemicals, and advanced materials.[1] This guide aims to demystify its synthesis, providing researchers with a reliable pathway to access this important compound.
Retrosynthetic Analysis and Strategic Approach
The synthesis of substituted benzonitriles is a classic challenge in organic chemistry. A direct cyanation of an aryl halide can be effective but often requires transition metal catalysis and sometimes harsh conditions.[4][5][6][7] A more classical and highly reliable method for introducing a nitrile group onto an aromatic ring, particularly from an amino precursor, is the Sandmeyer reaction .[8][9][10] This venerable reaction provides a robust pathway for the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate.[9][10]
Our retrosynthetic strategy for this compound (CAS No. 1240256-84-1) therefore identifies the key C-CN bond disconnection as the final step, pointing to 2-Methoxy-5-(pentafluorosulfur)aniline as the immediate precursor.
Caption: Retrosynthetic analysis via the Sandmeyer reaction.
This approach is advantageous as the diazotization of anilines and their subsequent reaction with copper(I) cyanide is a well-understood and high-yielding transformation. The primary challenge lies in the synthesis or acquisition of the SF₅-aniline precursor, which is the foundational starting material for this route.
Synthesis Pathway and Core Mechanism
The conversion of 2-Methoxy-5-(pentafluorosulfur)aniline to the target benzonitrile proceeds in two distinct, sequential steps performed as a one-pot reaction: Diazotization followed by Cyanation.
Step 1: Diazotization
The first step is the conversion of the primary aromatic amine to an aryl diazonium salt. This is achieved by treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (typically 0-5 °C) to prevent the decomposition of the unstable diazonium salt.
The mechanism involves the protonation of nitrous acid, followed by nucleophilic attack by the amine, and subsequent dehydration to yield the highly reactive diazonium cation.
Step 2: Sandmeyer Cyanation
The Sandmeyer reaction itself is a radical-nucleophilic aromatic substitution (SRNAr).[9] The mechanism is initiated by a single-electron transfer from the copper(I) cyanide catalyst to the diazonium salt. This reduces the diazonium species, leading to the loss of dinitrogen gas (N₂) and the formation of an aryl radical. The aryl radical then reacts with the cyanide anion, coordinated to a copper(II) species, to form the final benzonitrile product and regenerate the copper(I) catalyst, thus completing the catalytic cycle.[9]
Caption: Overall two-step, one-pot synthetic workflow.
Detailed Experimental Protocol
This protocol outlines a self-validating procedure for the synthesis. Adherence to stoichiometry, temperature control, and safety measures is critical for success.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Equivalents | Moles (mmol) | Amount Required | Notes |
| 2-Methoxy-5-(pentafluorosulfur)aniline | 261.20 | 1.0 | 10.0 | 2.61 g | Starting material; ensure high purity. |
| Hydrochloric Acid (conc., 37%) | 36.46 | ~4.0 | ~40.0 | ~3.3 mL | Provides acidic medium and forms HCl salt with the aniline. |
| Sodium Nitrite (NaNO₂) | 69.00 | 1.1 | 11.0 | 0.76 g | Dissolve in a minimal amount of cold water before addition. |
| Copper(I) Cyanide (CuCN) | 89.56 | 1.2 | 12.0 | 1.07 g | Highly Toxic . Handle with extreme caution in a fume hood. |
| Deionized Water | 18.02 | - | - | ~50 mL | For solutions and work-up. |
| Dichloromethane (DCM) | 84.93 | - | - | ~100 mL | For extraction. |
| Saturated Sodium Bicarbonate (aq.) | - | - | - | ~50 mL | For neutralization wash. |
| Brine (Saturated NaCl aq.) | - | - | - | ~50 mL | For final wash. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - | ~5 g | For drying the organic layer. |
Step-by-Step Procedure
Step A: Preparation of the Diazonium Salt Solution
-
To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 2-Methoxy-5-(pentafluorosulfur)aniline (2.61 g, 10.0 mmol).
-
Add deionized water (15 mL) and concentrated hydrochloric acid (~3.3 mL, ~40.0 mmol). Stir the mixture to form a fine slurry of the aniline hydrochloride salt.
-
Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C. It is crucial to maintain this temperature range throughout the diazotization.
-
In a separate beaker, dissolve sodium nitrite (0.76 g, 11.0 mmol) in cold deionized water (5 mL).
-
Slowly add the sodium nitrite solution dropwise to the stirred aniline slurry via the dropping funnel. Ensure the internal temperature does not exceed 5 °C. The addition should take approximately 15-20 minutes.
-
After the addition is complete, stir the resulting pale-yellow diazonium salt solution for an additional 30 minutes at 0-5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper (optional).
Step B: Sandmeyer Cyanation Reaction
-
In a separate 250 mL flask, prepare a warm solution of copper(I) cyanide (1.07 g, 12.0 mmol) in deionized water (10 mL). Note: CuCN has low solubility; this will form a suspension.
-
Heat the CuCN suspension to approximately 60-70 °C in a water bath.
-
Slowly and carefully, add the cold diazonium salt solution from Step A to the hot CuCN suspension in portions. Vigorous bubbling (N₂ evolution) will occur. Control the rate of addition to manage the effervescence.
-
Once the addition is complete, continue to heat the reaction mixture at 60-70 °C for 1 hour, or until the gas evolution ceases. The color of the mixture will typically darken.
-
Cool the reaction mixture to room temperature.
Step C: Work-up and Purification
-
Transfer the cooled reaction mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).
-
Combine the organic layers. A dark, tarry substance may be present; this is common in Sandmeyer reactions.
-
Wash the combined organic layer sequentially with deionized water (30 mL), saturated sodium bicarbonate solution (30 mL), and finally with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield the pure this compound as a solid.
Safety and Handling Considerations
-
Toxicity : Copper(I) cyanide is extremely toxic if ingested, inhaled, or absorbed through the skin. It can release hydrogen cyanide gas upon contact with acids. All manipulations must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Diazonium Salts : Aryl diazonium salts are thermally unstable and can be explosive when isolated and dried. Never isolate the diazonium salt intermediate. Always use it in solution immediately after its preparation.
-
Reaction Exotherm : Both the diazotization and the Sandmeyer reaction can be exothermic. Strict temperature control and slow, controlled addition of reagents are essential to prevent runaway reactions.
Conclusion
The is readily achievable through a well-established, two-step Sandmeyer reaction sequence starting from the corresponding aniline. The protocol detailed in this guide provides a reliable and scalable method for accessing this valuable SF₅-containing building block. The key to a successful synthesis lies in careful control of reaction temperature, particularly during the formation of the diazonium salt, and strict adherence to safety protocols when handling the highly toxic cyanide reagent. By following this procedure, researchers can confidently produce this compound for applications in drug discovery, agrochemical development, and materials science.
References
-
Beier, P. (2021). Synthesis of SF₅-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes. National Institutes of Health. Available at: [Link]
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Mohanan, K., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health. Available at: [Link]
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Tordeux, M., et al. (2021). Pentafluorosulfanylation of Aliphatic Substrates. ResearchGate. Available at: [Link]
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Beier, P. (2021). Synthesis of SF₅-containing benzisoxazoles 7–9. ResearchGate. Available at: [Link]
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Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. Available at: [Link]
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Beier, P. (2021). Synthesis of SF5-containing Benzisoxazoles. Amanote Research. Available at: [Link]
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Stolle, A., et al. (2013). Cyanation of aryl halides using potassium hexacyanoferrate(ii) via direct mechanocatalysis. RSC Publishing. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]
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Wang, X.-S. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). ACS Publications. Available at: [Link]
-
Chen, J. (2024). Bench-stable reagents for modular access to persulfuranyl scaffolds. ChemRxiv. Available at: [Link]
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Noel, T. (2022). Exploration toward the synthesis of aliphatic SF5-containing compounds using the Kolbe reaction. University of Greenwich. Available at: [Link]
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S. L., P. (2018). Catalytic Cyanation of Aryl Halides with Electrophilic N–CN Reagent. ResearchGate. Available at: [Link]
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Xue, D. (2022). Photochemically Enabled, Ni-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal. Available at: [Link]
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Chad's Prep. (n.d.). The Sandmeyer Reactions. Chad's Prep. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Significance of Trifluoromethylbenzonitriles: A Focus on 2-Methoxy-5-(trifluoromethyl)benzonitrile. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Liao, X. (2024). Nickel-Catalyzed Cyanation of Aryl Halides. MDPI. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. Available at: [Link]
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Foreword: The Analytical Challenge of Emerging Fluorinated Motifs
An In-depth Technical Guide to the Structure Elucidation of 2-Methoxy-5-(pentafluorosulfur)benzonitrile
In the landscape of modern drug discovery and materials science, the incorporation of unique fluorinated groups is a proven strategy for modulating molecular properties. Among these, the pentafluorosulfur (SF₅) group has garnered significant interest as a bioisostere for moieties like trifluoromethyl or tert-butyl groups.[1][2] Its distinct octahedral geometry, high electronegativity, and metabolic stability offer a compelling tool for molecular design.[1][2] However, the very properties that make the SF₅ group attractive also present a formidable challenge to its unambiguous structural characterization.
This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of this compound (CAS No. 1240256-84-1).[3] We will proceed through a logical, multi-technique workflow, moving from foundational compositional data to the intricate details of atomic connectivity. The causality behind each experimental choice will be explained, reflecting a self-validating system of protocols designed to ensure the highest degree of scientific integrity.
Chapter 1: Foundational Analysis - Elemental Composition and Functional Groups
Before delving into complex connectivity experiments, the first pillar of structure elucidation is to confirm the molecular formula and identify the key functional groups present. This foundational data provides the basic building blocks and constraints for all subsequent analysis.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: The initial and most critical step is to determine the exact mass of the molecule. Electrospray Ionization (ESI) is often the preferred method for its soft ionization, which typically preserves the molecular ion. A Time-of-Flight (TOF) analyzer is chosen for its high mass accuracy, which is essential for calculating a unique elemental composition.
Protocol: ESI-TOF Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Instrument Calibration: Calibrate the mass spectrometer using a known reference standard immediately prior to analysis to ensure mass accuracy below 5 ppm.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data in positive ion mode. The expected molecular ion would be [M+H]⁺ or [M+Na]⁺.
-
Formula Determination: Use the instrument's software to calculate the possible elemental compositions for the observed exact mass, constraining the search to C, H, N, O, S, and F.
Expected Data: The molecular formula for this compound is C₈H₆F₅NOS.
| Property | Expected Value |
| Molecular Formula | C₈H₆F₅NOS |
| Molecular Weight | 275.19 g/mol |
| Exact Mass ([M]) | 275.0062 |
| Expected Ion ([M+H]⁺) | 276.0140 |
This HRMS data provides the first piece of irrefutable evidence for the elemental makeup of the compound, validating the presence of the five fluorine atoms and the sulfur atom.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique used to identify characteristic functional groups based on their vibrational frequencies. For this molecule, we are specifically looking for evidence of the nitrile, the aromatic ring, the ether linkage, and the unique S-F bonds.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background Scan: Perform a background scan with a clean ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Co-add a minimum of 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.
-
Spectrum Analysis: Identify key absorption bands and compare them to known literature values.[4]
Expected Vibrational Frequencies:
| Functional Group | Expected Frequency (cm⁻¹) | Rationale |
| Nitrile (C≡N) Stretch | ~2230-2210 | A strong, sharp peak characteristic of conjugated nitriles. |
| Aromatic C=C Stretch | ~1600-1450 | Multiple sharp bands indicative of the benzene ring. |
| Aryl Ether (C-O-C) Stretch | ~1250 (asymmetric) | A strong band confirming the methoxy group's ether linkage to the aromatic ring. |
| S-F Stretch | ~850-750 | Strong, complex absorptions characteristic of the SF₅ group.[5] |
The presence of these key bands provides strong, corroborating evidence for the proposed functional groups within the molecular framework established by HRMS.
Chapter 2: Unraveling Connectivity - The Power of NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. A multi-nuclear approach is mandatory for this molecule.
¹H NMR Spectroscopy
Expertise & Experience: Proton NMR will define the structure of the non-fluorinated parts of the molecule: the aromatic protons and the methoxy group. The substitution pattern on the benzene ring will create a distinct set of chemical shifts and spin-spin coupling patterns.
Protocol: High-Field ¹H NMR
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Data Processing: Fourier transform the data, phase correct, and baseline correct the spectrum. Reference the chemical shifts to the residual solvent peak or internal standard (TMS, 0.00 ppm).
Predicted ¹H NMR Data (in CDCl₃):
| Proton Assignment | Predicted Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-6 | ~7.8 | Doublet (d) | ~2 Hz | This proton is ortho to the strongly electron-withdrawing SF₅ group and meta to the CN group, resulting in a significant downfield shift. It is coupled only to H-4 (meta-coupling). |
| H-4 | ~7.6 | Doublet of Doublets (dd) | ~8 Hz, ~2 Hz | This proton is ortho to the CN group and meta to both the OCH₃ and SF₅ groups. It experiences ortho-coupling to H-3 and meta-coupling to H-6. |
| H-3 | ~7.0 | Doublet (d) | ~8 Hz | This proton is ortho to the electron-donating OCH₃ group, causing an upfield shift relative to the other aromatic protons. It is coupled only to H-4 (ortho-coupling). |
| -OCH₃ | ~3.9 | Singlet (s) | N/A | A characteristic singlet integrating to 3 protons in the typical region for a methoxy group attached to an aromatic ring. |
¹⁹F NMR Spectroscopy: The SF₅ Signature
Expertise & Experience: ¹⁹F NMR is indispensable for characterizing organofluorine compounds due to its high sensitivity and wide chemical shift range.[6][7][8] The pentafluorosulfur group presents a classic higher-order spin system, appearing as a characteristic A¹B₄ pattern (sometimes referred to as AB₄ depending on the chemical shift difference). This pattern is the definitive signature of the SF₅ group.
-
Apical Fluorine (Fa): One fluorine atom positioned axially along the C-S bond.
-
Equatorial Fluorines (Fe): Four fluorine atoms positioned in a plane perpendicular to the C-S bond.
Protocol: ¹H-Decoupled ¹⁹F NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Tune the spectrometer to the ¹⁹F frequency. Use an external reference standard like CFCl₃ (δ = 0.00 ppm).
-
Data Acquisition: Acquire the spectrum with proton decoupling to simplify the signals. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
Spectrum Analysis: Identify the two distinct fluorine environments and analyze their multiplicities and coupling constants.
Predicted ¹⁹F NMR Data (referenced to CFCl₃):
| Fluorine Assignment | Predicted Shift (ppm) | Multiplicity | Coupling Constant (J(F-F), Hz) | Rationale |
| Apical (Fa) | ~80-90 | Quintet (quint) | ~150 Hz | The single apical fluorine is coupled to the four equivalent equatorial fluorines, resulting in a quintet. It typically appears downfield from the equatorial fluorines. |
| Equatorial (Fe) | ~60-70 | Doublet (d) or Multiplet | ~150 Hz | The four equivalent equatorial fluorines are coupled to the single apical fluorine, resulting in a doublet. Each line of this doublet may be further broadened or split due to second-order effects and smaller couplings to the aromatic ring protons, appearing as a complex multiplet. |
This A¹B₄ pattern, with the characteristic large coupling constant and 1:4 integration ratio, is unambiguous proof of the SF₅ moiety.
Caption: The A¹B₄ spin system of the SF₅ group and its ¹⁹F NMR signature.
2D NMR: Assembling the Final Structure
Expertise & Experience: While 1D NMR identifies the pieces, 2D NMR experiments like HSQC and HMBC reveal how they are connected. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful, as it shows correlations between protons and carbons that are 2 or 3 bonds away, allowing for the definitive placement of substituents on the aromatic ring.
Protocol: Gradient-Selected HMBC
-
Sample: Use the same NMR sample.
-
Experiment Setup: Load a standard gradient-selected HMBC pulse sequence. The key parameter is the long-range coupling delay, typically optimized for J-couplings of 8-10 Hz.
-
Data Acquisition: Acquire the 2D data matrix. This is a longer experiment and may require several hours.
-
Data Analysis: Process the 2D spectrum and identify key cross-peaks that link different spin systems.
Key Expected HMBC Correlations:
-
-OCH₃ Protons to C-2: A strong correlation from the methoxy protons (~3.9 ppm) to the carbon they are attached to (~160 ppm) will confirm the C-O bond.
-
H-3 to C-1 (CN) and C-5 (C-SF₅): The proton at H-3 (~7.0 ppm) will show correlations to the nitrile carbon and the carbon bearing the SF₅ group, establishing their relative positions.
-
H-6 to C-2 and C-4: The most downfield proton, H-6 (~7.8 ppm), will correlate to the methoxy-bearing carbon (C-2) and the protonated carbon C-4, locking in the 1,2,4-substitution pattern.
Caption: Integrated workflow for structure elucidation.
Conclusion
The structure elucidation of this compound is a prime example of a modern analytical challenge that requires a synergistic, multi-technique approach. By systematically employing HRMS for molecular formula determination, FTIR for functional group identification, and a suite of 1D and 2D NMR experiments for detailed connectivity mapping, a complete and unambiguous structural assignment can be achieved with the highest level of confidence. The characteristic A¹B₄ pattern in the ¹⁹F NMR spectrum serves as the definitive fingerprint for the novel SF₅ group, while HMBC provides the final, irrefutable evidence for the substitution pattern on the aromatic core. This robust workflow serves as a reliable template for researchers and scientists working with similarly complex fluorinated molecules.
References
-
McQuade, D. T., et al. (2021). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Environmental Science & Technology. Retrieved from [Link]
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Couturier-Tamburelli, I., et al. (2022). Infrared Spectroscopic Identification of Mass-Selected Benzonitrile Ions in Neon Matrices: Astrochemical Implications. The Journal of Physical Chemistry Letters. Retrieved from [Link]
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Chang, Y., et al. (2018). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. Molecules. Retrieved from [Link]
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Kirsch, P., et al. (2016). Single crystal X-ray structural features of aromatic compounds having a pentafluorosulfuranyl (SF5) functional group. ResearchGate. Retrieved from [Link]
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Washington, J. W., et al. (2021). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). PubMed. Retrieved from [Link]
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Tardy, S., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au. Retrieved from [Link]
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Rajasekhar, B., et al. (2022). IR spectrum of benzonitrile in the range 500–4000 cm-1. ResearchGate. Retrieved from [Link]
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Gard, G. L., et al. (2003). Aromatic pentafluoro-λ6-sulfanyl (SF5) surfactants: m-SF5(CF2)nC6H4SO3K. ResearchGate. Retrieved from [Link]
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Wisdomlib. (n.d.). Organofluorine compounds: Significance and symbolism. Retrieved from [Link]
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Workman Jr., J. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. LCGC International. Retrieved from [Link]
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Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). Retrieved from [Link]
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NIST. (n.d.). Benzonitrile. Retrieved from [Link]
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An In-depth Technical Guide to 2-Methoxy-5-(pentafluorosulfur)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methoxy-5-(pentafluorosulfur)benzonitrile, a specialized aromatic compound with the CAS Number 1240256-84-1. Due to the novelty of this molecule, this document synthesizes information from the well-established chemistry of its constituent functional groups—the pentafluorosulfur (SF5) moiety, the benzonitrile group, and the methoxy group—to project its physicochemical properties, potential synthetic routes, and applications. The pentafluorosulfur group is an emerging and highly valued substituent in medicinal chemistry and materials science, often termed a "super-trifluoromethyl group," suggesting that this compound holds significant promise for the development of novel pharmaceuticals and advanced materials.[1][2][3] This guide is intended to serve as a foundational resource for researchers interested in the synthesis and utilization of this unique chemical entity.
Introduction: The Significance of the Pentafluorosulfur Moiety
The pentafluorosulfur (SF5) group has garnered considerable attention in recent years as a bioisostere for other functional groups, such as the trifluoromethyl (CF3) and tert-butyl groups.[4] Its unique combination of properties, including high electronegativity, exceptional thermal and chemical stability, and significant lipophilicity, makes it a powerful tool for modulating the characteristics of organic molecules.[4][5] In the context of drug discovery, the incorporation of an SF5 group can lead to enhanced metabolic stability, improved binding affinity to biological targets, and favorable alterations to a molecule's pharmacokinetic profile.[4] The presence of the SF5 group in this compound, therefore, marks it as a compound of significant interest for the development of new therapeutic agents and functional materials.[6][7]
Physicochemical Properties: A Predictive Analysis
While extensive experimental data for this compound is not yet widely available, we can predict its key properties based on the contributions of its functional groups.
| Property | Predicted Value/Characteristic | Rationale |
| CAS Number | 1240256-84-1 | As registered in chemical databases. |
| Molecular Formula | C8H6F5NOS | Derived from its chemical structure. |
| Molecular Weight | ~271.19 g/mol | Calculated from the atomic weights of its constituent atoms. |
| Appearance | White to off-white crystalline solid | By analogy to similar substituted benzonitriles. |
| Solubility | Soluble in common organic solvents (e.g., DMSO, methanol) | The aromatic nature and the lipophilic SF5 group suggest good solubility in organic media. |
| Lipophilicity (LogP) | High | The SF5 group is known to be significantly more lipophilic than the CF3 group.[3] |
| Electronic Nature | Strongly electron-withdrawing | The SF5 group is one of the most electron-withdrawing groups known, while the nitrile group also contributes to this effect. The methoxy group is electron-donating by resonance but withdrawing by induction.[4][8] |
| Stability | High thermal and chemical stability | A hallmark characteristic of the pentafluorosulfur moiety.[4][5] |
Proposed Synthetic Pathways
The synthesis of this compound is not yet widely documented. However, a plausible synthetic route can be devised based on established methodologies for the introduction of the pentafluorosulfur group and the synthesis of substituted benzonitriles. A key challenge lies in the controlled introduction of the SF5 group onto a pre-functionalized aromatic ring.
One potential approach involves the late-stage introduction of the nitrile functionality to a pre-existing SF5-substituted anisole derivative.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
-
Pentafluorosulfanylation of a Methoxy-substituted Aromatic Precursor: A suitable methoxy-aniline or methoxy-phenol derivative could be used as a starting material. The introduction of the SF5 group can be challenging but may be achieved through diazotization followed by reaction with a source of SF5, or through direct fluorination of a disulfide precursor.[9]
-
Halogenation: The resulting SF5-substituted anisole would then undergo regioselective bromination at the position para to the methoxy group and meta to the SF5 group. N-Bromosuccinimide (NBS) in a suitable solvent like DMF is a common reagent for this transformation.[10]
-
Cyanation: The final step would involve a Rosenmund-von Braun reaction, where the aryl bromide is displaced by a cyanide nucleophile, typically using copper(I) cyanide in a polar aprotic solvent like DMF or NMP at elevated temperatures.
-
Purification: The final product would be purified using standard techniques such as column chromatography and recrystallization.
Reactivity and Mechanistic Considerations
The reactivity of this compound is governed by the interplay of its three functional groups.
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The Emergence of a "Super" Functional Group: A Technical Guide to the Discovery and History of Pentafluorosulfur Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the ever-evolving landscape of molecular design, the strategic incorporation of fluorine-containing moieties has become a cornerstone for modulating the physicochemical and biological properties of organic compounds. While the trifluoromethyl (CF₃) group has long been a workhorse in medicinal and materials chemistry, the pentafluorosulfur (SF₅) group has emerged as a powerful alternative, often lauded as a "super-trifluoromethyl" or "super-CF₃" group.[1][2] Its unique combination of properties—intense electron-withdrawing character, substantial steric bulk, and high lipophilicity—offers a distinct toolset for chemists seeking to fine-tune molecular behavior.[3] This in-depth technical guide provides a comprehensive overview of the discovery and history of SF₅ compounds, from their challenging beginnings to the development of modern, practical synthetic methodologies that have unlocked their potential across various scientific disciplines.
A Challenging Genesis: The Dawn of SF₅ Chemistry
The journey of pentafluorosulfur chemistry began in the mid-20th century, marked by synthetic hurdles that relegated SF₅-containing molecules to the realm of chemical curiosities for several decades. The pioneering work in this field was conducted by William A. Sheppard at DuPont.
Sheppard's Foray into Arylsulfur Pentafluorides
In 1962, Sheppard reported the first synthesis of an organic SF₅ compound, pentafluorosulfanylbenzene (C₆H₅SF₅).[4][5] His approach involved the direct fluorination of diphenyl disulfide with silver(II) fluoride (AgF₂).[5][6]
Sheppard's Original Synthesis of Pentafluorosulfanylbenzene
Caption: Sheppard's pioneering but low-yielding synthesis of aryl-SF₅ compounds.
However, this method was fraught with difficulties. The use of the highly reactive and expensive AgF₂ and the harsh reaction conditions resulted in a meager yield of only 9%.[6] These synthetic challenges, coupled with the limited availability of suitable fluorinating agents, significantly hampered the exploration and adoption of the SF₅ group by the broader scientific community. For nearly half a century, the field remained largely dormant, with only sporadic reports on the synthesis of a limited number of SF₅-containing molecules.[7]
The Physicochemical Power of the SF₅ Group
The persistent interest in SF₅ compounds, despite the initial synthetic barriers, was driven by the remarkable and unique properties imparted by this functional group. It is the distinct electronic and steric profile of the SF₅ moiety that sets it apart from other halogenated substituents.[8][9]
A Comparative Analysis: SF₅ vs. CF₃
The "super-trifluoromethyl" moniker stems from a direct comparison of the physicochemical properties of the SF₅ and CF₃ groups. The SF₅ group is more electron-withdrawing, more lipophilic, and has a larger steric footprint than its carbon-based counterpart.[6]
| Property | SF₅ Group | CF₃ Group | Significance in Drug Design |
| Electronegativity (Pauling Scale) | ~3.65[10][11] | ~3.36 | The higher electronegativity can lead to stronger non-covalent interactions and modulate the pKa of nearby functional groups. |
| Hammett Constant (σp) | 0.68 | 0.53 | The stronger electron-withdrawing nature influences reactivity and can enhance metabolic stability. |
| Lipophilicity (Hansch π) | 1.23 | 0.88 | Increased lipophilicity can improve membrane permeability and bioavailability.[12] |
| Molecular Volume (ų) | 55.4 | 34.6 | The larger size can be used to probe steric pockets in binding sites and influence molecular conformation.[12] |
These properties translate into tangible benefits in the design of bioactive molecules. The high electronegativity and electron-withdrawing nature of the SF₅ group can enhance binding affinity to biological targets and improve metabolic stability by shielding adjacent sites from enzymatic degradation.[8] The increased lipophilicity can facilitate passage through biological membranes, a critical factor for oral bioavailability.[8][9]
A Renaissance in Synthesis: Unlocking the Potential of SF₅
The turning point for SF₅ chemistry arrived in the early 21st century with the development of more practical and efficient synthetic methods. These advancements have made a wide array of SF₅-containing building blocks accessible, fueling a surge in research and applications.
The Umemoto Breakthrough: A Two-Step Oxidative Fluorination
A significant leap forward came from the work of Teruo Umemoto and his colleagues, who developed a robust two-step process for the synthesis of arylsulfur pentafluorides from readily available diaryl disulfides.[9][13]
Experimental Protocol: Umemoto's Two-Step Synthesis of Aryl-SF₅ Compounds
Step 1: Synthesis of Arylsulfur Chlorotetrafluoride (ArSF₄Cl)
-
A diaryl disulfide is treated with chlorine gas in the presence of an alkali metal fluoride (e.g., KF or CsF) in a suitable solvent like acetonitrile.
-
This reaction leads to the formation of the key intermediate, an arylsulfur chlorotetrafluoride (ArSF₄Cl).[9]
Step 2: Fluorination to Arylsulfur Pentafluoride (ArSF₅)
-
The isolated ArSF₄Cl intermediate is then treated with a fluoride source.
-
Various fluorinating agents can be employed, including zinc(II) fluoride (ZnF₂), hydrogen fluoride (HF), or antimony fluorides (SbF₃/SbF₅).[9][13] This step efficiently converts the ArSF₄Cl to the final ArSF₅ product in good to high yields.[6]
Caption: Umemoto's practical two-step synthesis of aryl-SF₅ compounds.
This methodology represented a paradigm shift in SF₅ chemistry, providing a scalable and more cost-effective route to a wide range of arylsulfur pentafluorides.
Towards Greener and Safer Syntheses: Gas-Reagent-Free Methods
While Umemoto's method was a significant improvement, the use of hazardous chlorine gas posed safety and handling challenges, particularly for large-scale synthesis. This spurred the development of "gas-reagent-free" approaches.
In 2019, the groups of Antonio Togni and Cody Pitts reported a landmark method for the synthesis of ArSF₄Cl intermediates that avoids the use of elemental chlorine.[10][14] They employed trichloroisocyanuric acid (TCICA), a stable and easy-to-handle solid, as the chlorine source in combination with potassium fluoride.[10][14]
Experimental Protocol: Togni and Pitts' Gas-Reagent-Free Synthesis of ArSF₄Cl
-
A diaryl disulfide is reacted with trichloroisocyanuric acid (TCICA) and potassium fluoride (KF) in a suitable solvent.
-
The reaction proceeds under mild conditions to afford the corresponding arylsulfur chlorotetrafluoride (ArSF₄Cl) intermediate.[14] This intermediate can then be converted to the final ArSF₅ product using established methods.
This development has made the synthesis of SF₅-containing aromatic compounds even more accessible and amenable to standard laboratory settings.
Expanding the Horizon: Synthesis of Aliphatic SF₅ Compounds
The introduction of the SF₅ group into aliphatic scaffolds has also seen significant progress. A key method for this transformation is the radical addition of pentafluorosulfur chloride (SF₅Cl) to alkenes and alkynes, a protocol extensively developed by William R. Dolbier Jr.[15][16]
Experimental Protocol: Dolbier's Radical Addition of SF₅Cl to Alkenes
-
An alkene or alkyne is reacted with pentafluorosulfur chloride (SF₅Cl).
-
The reaction is initiated by a radical initiator, with triethylborane (Et₃B) being a particularly effective catalyst.[15][16]
-
This method allows for the regioselective and often stereoselective addition of the SF₅ group across the double or triple bond, providing access to a diverse range of aliphatic SF₅ compounds.[16]
More recent innovations have focused on the safe and convenient in-situ generation of SF₅Cl, further enhancing the practicality of this methodology.[10][17]
Applications in Drug Discovery and Beyond: Case Studies
The enhanced accessibility of SF₅-containing building blocks has led to their increasing use in various fields, most notably in medicinal chemistry and agrochemicals.
Medicinal Chemistry: A New Tool for Drug Design
The unique properties of the SF₅ group make it an attractive bioisostere for other functional groups, enabling the fine-tuning of drug candidates' pharmacokinetic and pharmacodynamic profiles.[2]
-
Androgen Receptor Antagonists: In the development of treatments for prostate cancer, the SF₅ group has been incorporated into non-steroidal antiandrogen scaffolds. The resulting analogs have shown promising activity as androgen receptor antagonists.
-
Antimalarial Agents: SF₅-containing analogs of the antimalarial drug mefloquine have demonstrated improved activity and selectivity against malaria parasites, highlighting the potential of the SF₅ group to enhance the potency of existing therapeutics.
-
Dihydroorotate Dehydrogenase (DHODH) Inhibitors: SF₅-analogs of known DHODH inhibitors, a target for autoimmune diseases, have been synthesized and evaluated.[2] The incorporation of the SF₅ group has been shown to modulate the inhibitory activity of these compounds.
Agrochemicals: Enhancing Crop Protection
The high chemical and thermal stability of the SF₅ group, along with its influence on lipophilicity, makes it a valuable addition to the design of new agrochemicals.[3][18] SF₅-containing analogs of existing herbicides and insecticides have been synthesized and shown to possess potent biological activity.[3] For instance, an SF₅ analog of the herbicide trifluralin has been reported.[4]
Future Perspectives
The field of pentafluorosulfur chemistry has undergone a remarkable transformation, from a niche area of research to a vibrant and rapidly expanding discipline. The development of practical and scalable synthetic methods has been the key catalyst for this growth. As our understanding of the unique properties of the SF₅ group deepens and as synthetic methodologies continue to evolve, we can expect to see an even greater integration of this "super" functional group into the design of new pharmaceuticals, agrochemicals, and advanced materials. The continued exploration of SF₅ chemistry holds the promise of unlocking new molecular architectures with unprecedented properties and functions.
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The Pentafluorosulfanyl Group in Aromatic Systems: A Technical Guide to its Electronic Properties and Applications
Introduction: The Emergence of a "Super" Substituent
In the landscape of functional groups utilized in modern chemistry, the pentafluorosulfanyl (SF5) group has rapidly emerged as a substituent of significant interest, particularly within aromatic systems.[1] Often dubbed a "super-trifluoromethyl group" or "super-CF3," its unique combination of electronic and steric properties offers profound opportunities for the fine-tuning of molecular characteristics in fields ranging from medicinal chemistry to materials science.[2][3] This guide provides an in-depth exploration of the electronic properties of the SF5 group when appended to an aromatic ring, offering insights for researchers, scientists, and drug development professionals seeking to leverage its potential. We will delve into the fundamental electronic effects, comparative analyses with other functional groups, and the practical implications for molecular design and synthesis.
The SF5 group is characterized by a central sulfur atom bonded to five fluorine atoms in a square pyramidal geometry.[1] This arrangement results in exceptional thermal and chemical stability, a crucial attribute for developing robust molecular entities.[1] While its steric bulk is notable, it is the profound electronic influence it exerts on aromatic systems that is the primary focus of this guide.
Pillar 1: Deconstructing the Electronic Influence of the SF5 Group
The electronic character of the SF5 group is overwhelmingly electron-withdrawing, a consequence of the high electronegativity of the five fluorine atoms.[1] This potent electron-withdrawing nature is transmitted to the aromatic ring through a combination of inductive and resonance effects, which collectively dictate the reactivity and properties of SF5-substituted aromatics.
Inductive Effect (-I): A Powerful Pull Through Sigma Bonds
The primary mechanism by which the SF5 group withdraws electron density is through the inductive effect (denoted as -I). This effect is the polarization of the sigma (σ) bonds along the molecule, driven by the significant difference in electronegativity between the sulfur-fluorine bonds and the carbon-sulfur bond of the aromatic ring.[4][5] The cumulative pull of the five fluorine atoms makes the SF5 group one of the most powerful -I substituents known in organic chemistry. This strong inductive withdrawal significantly lowers the electron density of the entire aromatic ring, rendering it more electron-deficient.
Resonance Effect (-M/-R): Delocalization of Pi Electrons
While the inductive effect is dominant, the SF5 group also exhibits a modest electron-withdrawing resonance effect (mesomeric effect, -M or -R). This occurs through the delocalization of π-electrons from the aromatic ring into the vacant d-orbitals of the sulfur atom.[4] This delocalization is most pronounced at the ortho and para positions of the ring, further decreasing electron density at these sites. The resonance contribution, although less significant than the inductive pull, complements the overall electron-withdrawing character of the group.
The interplay of these two effects is crucial for understanding the regioselectivity of reactions involving SF5-substituted aromatic compounds. For instance, in electrophilic aromatic substitution reactions, the strong deactivation of the ring by both inductive and resonance effects directs incoming electrophiles to the meta position, where the deactivating resonance effect is not operative.[6]
Pillar 2: Quantifying the Electronic Impact - A Comparative Analysis
To provide a quantitative measure of the electronic influence of the SF5 group, chemists often turn to Hammett parameters (σ). These parameters provide a numerical value for the electron-donating or electron-withdrawing ability of a substituent on an aromatic ring.[7] A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
The SF5 group possesses a significantly positive Hammett constant, underscoring its potent electron-withdrawing nature.[3] A comparison with other common electron-withdrawing groups highlights its exceptional strength.
| Substituent | Inductive Effect (σI) | Resonance Effect (σR) | Hammett Constant (σp) | Hammett Constant (σm) |
| -SF5 | 0.55 [8] | 0.11 [8] | 0.68 [8] | 0.61 [3] |
| -CF3 | 0.39[8] | 0.12[8] | 0.54[8] | 0.43[3] |
| -NO2 | 0.65 | 0.15 | 0.78 | 0.71 |
| -CN | 0.56 | 0.09 | 0.66 | 0.56 |
| -Cl | 0.46 | -0.18 | 0.23 | 0.37 |
Data compiled from various sources. Note that exact values may vary slightly between different measurement methods and solvent systems.
As the table illustrates, the SF5 group is a stronger electron-withdrawer than the trifluoromethyl (CF3) group, as indicated by its larger σp and σm values.[3][8] Its inductive effect (σI) is notably stronger than that of CF3.[8] While the nitro group (-NO2) remains one of the most powerful electron-withdrawing groups, the SF5 group offers a unique combination of strong electron withdrawal with high lipophilicity and metabolic stability, making it an attractive alternative in many applications.[1][9]
The following diagram illustrates the relative electron-withdrawing strength of these key functional groups.
Caption: Relative electron-withdrawing strength of common functional groups based on their Hammett σp constants.
Pillar 3: Practical Implications and Applications
The profound electronic properties of the SF5 group translate into tangible benefits in various scientific domains, most notably in medicinal chemistry and materials science.
Medicinal Chemistry: A Bioisostere with Enhanced Properties
In drug design, the SF5 group is increasingly utilized as a bioisostere for other functional groups, such as the trifluoromethyl, tert-butyl, halogen, or nitro groups.[9][10] A bioisostere is a chemical substituent that can be interchanged with another to produce a compound with similar biological properties. The SF5 group, however, often imparts superior characteristics.
The strong electron-withdrawing nature of the SF5 group can significantly impact a drug molecule's pharmacokinetic and pharmacodynamic profile.[1] For instance, it can:
-
Enhance Binding Affinity: The electronic modulation of the aromatic ring can lead to stronger interactions with biological targets, potentially increasing drug efficacy.[1]
-
Improve Metabolic Stability: The robustness of the S-F bonds makes the SF5 group resistant to metabolic degradation, prolonging the drug's half-life in the body.[1][3]
-
Modulate Lipophilicity: Despite its high polarity, the SF5 group can increase the overall lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve bioavailability.[1][3]
The following workflow illustrates the rationale for considering SF5 as a bioisosteric replacement in a lead optimization campaign.
Caption: A conceptual workflow for the application of the SF5 group as a bioisostere in drug discovery.
Materials Science: Tuning Optoelectronic Properties
In the realm of materials science, the SF5 group is a valuable tool for tuning the optoelectronic properties of organic materials.[11][12] Its strong electron-accepting character allows for the design of push-pull chromophores with tailored absorption and emission profiles.[13] By strategically placing the SF5 group on a conjugated system, researchers can modulate the HOMO-LUMO gap, influencing the material's color, fluorescence, and nonlinear optical properties.[13] The high thermal stability of the SF5 group also contributes to the development of robust materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.[11]
Experimental Protocol: Synthesis of SF5-Substituted Aromatic Compounds
The introduction of the SF5 group into aromatic systems has historically been a synthetic challenge.[1] However, recent advancements have made SF5-containing building blocks more accessible. A common strategy involves the use of pentafluorosulfanyl chloride (SF5Cl) or pentafluorosulfanyl bromide (SF5Br) as reagents.[8][14] The following is a generalized protocol for the radical addition of SF5Cl to an aromatic precursor, a method that has expanded the accessibility of these valuable compounds.
Protocol: Radical Pentafluorosulfanylation of an Aromatic Precursor
Disclaimer: This protocol is a generalized representation and should be adapted and optimized for specific substrates. All reactions should be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Aromatic starting material (e.g., an aryl boronic acid, aryl halide, or other suitable precursor)
-
Pentafluorosulfanyl chloride (SF5Cl) [handle with extreme care, toxic gas]
-
Radical initiator (e.g., azobisisobutyronitrile (AIBN) or a suitable photocatalyst)
-
Anhydrous, degassed solvent (e.g., acetonitrile, dichloromethane)
-
Reaction vessel equipped with a stirrer, condenser, and gas inlet/outlet
-
Standard work-up and purification supplies (e.g., separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve the aromatic starting material and the radical initiator in the chosen anhydrous solvent.
-
Degassing: Thoroughly degas the solution by bubbling with an inert gas for 15-30 minutes or by several freeze-pump-thaw cycles. This is crucial to remove oxygen, which can quench the radical reaction.
-
Introduction of SF5Cl: Carefully introduce a measured amount of SF5Cl gas into the reaction mixture via a gas-tight syringe or by bubbling it through the solution at a controlled rate. Alternatively, a solution of SF5Cl in a suitable solvent can be used.[15]
-
Reaction Initiation: Initiate the radical reaction by heating the mixture to the appropriate temperature for the chosen initiator (e.g., ~80 °C for AIBN) or by irradiating with a suitable light source if using a photocatalyst.
-
Monitoring the Reaction: Monitor the progress of the reaction by an appropriate analytical technique, such as thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench any remaining reactive species as appropriate for the specific reaction. Transfer the mixture to a separatory funnel and perform an aqueous work-up to remove any water-soluble byproducts.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel to isolate the desired SF5-substituted aromatic compound.
-
Characterization: Characterize the purified product using standard analytical techniques, including 1H NMR, 13C NMR, 19F NMR, and mass spectrometry, to confirm its identity and purity.[16]
Conclusion
The pentafluorosulfanyl group is far more than a mere analogue of the trifluoromethyl group. Its distinct electronic profile, characterized by a potent inductive and modest resonance electron-withdrawing effect, positions it as a uniquely powerful tool for molecular design.[8] For researchers in drug discovery and materials science, a thorough understanding of these electronic properties is paramount to harnessing the full potential of this "super" substituent. As synthetic methodologies continue to improve, the prevalence and application of SF5-substituted aromatic systems are poised to expand, paving the way for the development of novel therapeutics, advanced materials, and innovative chemical technologies.
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Colby, D. A., et al. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ChemMedChem, 12(18), 1537-1546. Available from: [Link]
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Li, Y., et al. (2024). Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. Chemical Society Reviews. Available from: [Link]
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Sowaileh, M. F., et al. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. Angewandte Chemie International Edition, 56(40), 12222-12225. Available from: [Link]
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Savoie, P. R., & Welch, J. T. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Tetrahedron, 74(38), 5539-5544. Available from: [Link]
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Melius Organics. Pentafluorosulfanyl (SF5) technology. Available from: [Link]
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Kanishchev, O. S., & Dolbier, W. R. (2016). SF5-Substituted Aromatic Heterocycles. Advances in Heterocyclic Chemistry, 120, 1-42. Available from: [Link]
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Tiwari, G., et al. (2020). Chemistry of Pentafluorosulfanyl Derivatives and Related Analogs: From Synthesis to Applications. Chemistry – A European Journal, 26(63), 14253-14283. Available from: [Link]
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Pflipsen, C., et al. (2022). Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. ACS Sensors, 7(5), 1406-1415. Available from: [Link]
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von Hahmann, C. N., et al. (2015). Reactions of Organic Pentafluorosulfanyl-Containing Compounds. Current Organic Chemistry, 19(16), 1592-1618. Available from: [Link]
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Savoie, P. R., & Welch, J. T. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Tetrahedron, 74(38), 5539-5544. Available from: [Link]
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Savoie, P. R., & Welch, J. T. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Tetrahedron, 74(38), 5539-5544. Available from: [Link]
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Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130-1190. Available from: [Link]
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Jose, J., et al. (2022). Expanding the Repertoire of Low-Molecular-Weight Pentafluorosulfanyl-Substituted Scaffolds. Chemistry – A European Journal, 28(45), e202201234. Available from: [Link]
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Day, C. S., & Gilliard, R. J. (2021). Pentafluorosulfanyl group: an emerging tool in optoelectronic materials. Journal of Materials Chemistry C, 9(4), 1135-1146. Available from: [Link]
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Togni, A., & Pitts, C. R. (2019). A Gas-Free Synthesis of SF5Cl. Angewandte Chemie International Edition, 58(40), 14228-14232. Available from: [Link]
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Grimon, C., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au, 1(1), 29-37. Available from: [Link]
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Neumann, C. N., & Ritter, T. (2015). The Supramolecular Structural Chemistry of Pentafluorosulfanyl and Tetrafluorosulfanylene Compounds. Angewandte Chemie International Edition, 54(44), 13076-13080. Available from: [Link]
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Colomer, G., et al. (2024). Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. Chemical Society Reviews. Available from: [Link]
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Poriel, C., et al. (2021). Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorption. Materials Advances, 2(14), 4749-4761. Available from: [Link]
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Sowaileh, M. F. (2023). Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry. Figshare. Available from: [Link]
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Wikipedia. Pentafluorosulfanylbenzene. Available from: [Link]
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Nguyen, T. M., et al. (2024). Recent advances in the chemistry and the application of SF5-compounds. Beilstein Journal of Organic Chemistry, 20, 1-28. Available from: [Link]
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Li, Y., et al. (2024). Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. Chemical Society Reviews. Available from: [Link]
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Day, C. S., & Gilliard, R. J. (2021). Pentafluorosulfanyl Group: An Emerging Tool in Optoelectronic Materials. Journal of Materials Chemistry C, 9(4), 1135-1146. Available from: [Link]
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Vedantu. Inductive Effect vs Resonance Effect: Key Differences & Table. Available from: [Link]
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Lipinski, P. F. J., et al. (2023). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. Future Medicinal Chemistry, 15(16), 1435-1456. Available from: [Link]
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Khan Academy. (2022, August 25). Resonance vs Inductive Effects | Electronic Effects | Chemistry [Video]. YouTube. Available from: [Link]
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University of Wisconsin-Platteville. Resonance and Induction Tutorial. Available from: [Link]
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Organic Chemistry at CU Boulder. (2021, May 5). 27.04 A Survey of Hammett Substituent Constants [Video]. YouTube. Available from: [Link]
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Introduction: The Emergence of a "Super-Trifluoromethyl" Group
An In-depth Technical Guide to the Thermal and Chemical Stability of SF5-Containing Molecules
For Researchers, Scientists, and Drug Development Professionals
The pentafluorosulfanyl (SF5) group has garnered significant attention in medicinal chemistry, agrochemistry, and materials science as a substituent that can profoundly influence a molecule's physicochemical properties.[1][2] Often dubbed the "super-trifluoromethyl group," it is characterized by its octahedral geometry, substantial steric bulk, high electronegativity (even greater than that of the CF3 group), and exceptional lipophilicity.[3][4][5] A key feature driving its adoption is its remarkable thermal and chemical stability, which is attributed to the strength of the sulfur-fluorine bonds.[6][7] This guide provides a comprehensive overview of the stability of SF5-containing molecules, detailing the experimental protocols used for assessment and offering field-proven insights for development professionals.
Foundational Stability: Understanding the SF5 Moiety
The SF5 group's robustness is rooted in its electronic structure. It consists of a central sulfur atom bonded to five fluorine atoms, resulting in a highly stable octahedral arrangement.[6] This configuration makes the SF5 group one of the most electron-withdrawing groups in organic chemistry.[1][7] This strong electron-withdrawing nature, combined with the inertness of the S-F bonds, renders the SF5 group highly resistant to many chemical transformations and thermal decomposition.[6] Consequently, incorporating an SF5 group can enhance the metabolic stability and overall durability of a parent molecule, making it an attractive strategy in drug design to prolong a drug's effective lifespan in the body.[6][8]
Assessing Thermal Stability: Methodologies and Insights
The inherent thermal stability of the SF5 group is one of its most valued characteristics.[7][9] However, the overall stability of a molecule is also dependent on the strength of the bond connecting the SF5 group to the molecular scaffold (e.g., C-SF5 vs. N-SF5) and the lability of other functional groups present. While generally stable, some studies involving energetic materials have noted that replacing a CF3 or OCF3 group with an SF5 group can, in some contexts, decrease thermal stability due to the lower bond energy of the C-S bond compared to C-C or C-O bonds.[10][11]
Quantitative assessment of thermal stability is crucial for defining storage, handling, and application limits. The primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the gold standard for determining the onset of thermal decomposition.
Experimental Protocol: TGA for SF5-Compound Stability
-
Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature.
-
Sample Preparation: Accurately weigh 5-10 mg of the SF5-containing compound into a clean TGA pan (e.g., platinum or alumina).
-
Parameter Setup:
-
Temperature Program: Set a heating rate, typically 10 °C/min, from ambient temperature to a temperature beyond the expected decomposition (e.g., 500 °C).
-
Atmosphere: Use an inert atmosphere, such as nitrogen gas, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
-
Data Acquisition: Run the experiment and record the mass loss as a function of temperature.
-
Data Interpretation: The primary output is a plot of mass (%) versus temperature. The onset temperature of decomposition is typically determined by the intersection of the baseline tangent with the tangent of the mass loss curve.
Causality in Experimental Design: An inert atmosphere is critical to ensure that the observed mass loss is due to thermal decomposition alone, not oxidation. The heating rate can influence the observed decomposition temperature; a standardized rate is essential for comparability between samples.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect thermal transitions like melting, crystallization, and decomposition, which are indicated by exothermic or endothermic peaks.
Experimental Protocol: DSC for Thermal Transitions
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Sample Preparation: Seal a small amount of the sample (1-5 mg) in a hermetic pan (e.g., aluminum). Prepare an empty, sealed pan as a reference.
-
Parameter Setup: Program the instrument to ramp the temperature at a controlled rate (e.g., 10 °C/min) over the desired range.
-
Data Acquisition: Place the sample and reference pans in the DSC cell and begin the temperature program.
-
Data Interpretation: Analyze the resulting thermogram (heat flow vs. temperature). Sharp endothermic peaks typically represent melting, while broad exothermic peaks at higher temperatures often indicate decomposition.[12] For 2-SF5-indoles, for example, a strong exothermic event was observed with an onset above 165 °C, indicating the threshold of thermal stability.[12]
Chemical Stability: Resilience Across Diverse Environments
SF5-containing molecules are renowned for their high degree of chemical stability, resisting degradation under a wide range of conditions.[6] This robustness is a significant advantage in drug development, as it predicts a longer shelf-life and stability under physiological conditions.
Hydrolytic Stability (Aqueous, Acidic, and Basic Conditions)
The SF5 group is generally stable in aqueous and acidic buffer conditions. For instance, N–SF5 azetidines have demonstrated stability in a 0.01 M HCl solution (pH 2.0). The group's stability towards bases is also remarkable; pentafluorosulfanylbenzene, for example, does not react with a refluxing solution of sodium hydroxide in aqueous ethanol. However, it is crucial to remember that the overall molecular stability is dictated by the most labile functional group present.
Experimental Protocol: Assessing Stability in Acidic/Basic Conditions
This protocol provides a general method for evaluating the stability of a novel SF5-containing compound using HPLC or LC-MS.
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the test compound in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Incubation Solutions: Prepare the test conditions, for example:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Neutral: pH 7.4 buffer (e.g., PBS)
-
-
Reaction Initiation: Add a small aliquot of the stock solution to each test condition to achieve a final concentration of ~50-100 µM. Ensure the initial amount of organic solvent is low (<5%) to not affect the aqueous conditions.
-
Time-Point Sampling (T0): Immediately after addition, take a sample from each solution. This is the zero time-point (T0). Quench the reaction by adding an equal volume of a neutralizing or diluting solvent (e.g., mobile phase).
-
Incubation: Incubate the remaining solutions at a controlled temperature (e.g., 37 °C or 50 °C).
-
Subsequent Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove additional samples and quench them in the same manner as the T0 sample.
-
Analysis: Analyze all quenched samples by a validated HPLC or LC-MS method to determine the concentration of the parent compound remaining.
-
Data Interpretation: Plot the percentage of the parent compound remaining (relative to T0) versus time. A flat line indicates high stability, while a downward slope indicates degradation, from which a half-life (t½) can be calculated.
Self-Validation: The T0 sample is critical as it represents 100% of the initial compound concentration, providing a baseline against which all other time points are measured. Running a neutral buffer control helps differentiate between pH-driven degradation and simple aqueous instability.
Oxidative and Reductive Stability
The SF5 group is stable under a wide array of oxidizing and reducing conditions, a property that allows for a broad range of synthetic manipulations on other parts of the molecule without affecting the SF5 moiety.
Photostability
While chemically robust, the SF5 group is not completely inert to photochemical degradation. Studies have shown that aromatic SF5 compounds can degrade under actinic radiation with half-lives on the order of hours.[13] This process involves the release of fluoride ions and the eventual formation of a benzenesulfonate as the final product, indicating that the C-S bond is the point of cleavage.[13] This is an important consideration for the environmental fate of SF5-containing compounds and for applications where exposure to light is expected.
Comparative Analysis: SF5 vs. CF3
The SF5 group is often compared to the trifluoromethyl (CF3) group. While both are highly fluorinated and electron-withdrawing, they possess distinct properties that make them suitable for different applications.
| Property | Pentafluorosulfanyl (SF5) | Trifluoromethyl (CF3) | Rationale & Significance |
| Geometry | Octahedral | Tetrahedral | The unique shape of SF5 can lead to more specific interactions with biological targets. |
| Electron-Withdrawing | Stronger (σp ≈ +0.68) | Strong (σp ≈ +0.54) | SF5 has a more powerful inductive effect, which can significantly alter molecular pKa and reactivity.[5] |
| Lipophilicity (π) | Higher (π ≈ 1.23 - 1.51) | High (π ≈ 0.88 - 1.09) | The greater lipophilicity of SF5 can enhance membrane permeability and bioavailability.[5][12] |
| Hydrolytic Stability | Superior/Excellent | Very Good | The SF5 group is generally considered more resistant to hydrolysis under harsh conditions.[5] |
| Synthetic Accessibility | More Challenging | Well-Established | The synthesis of SF5-containing building blocks is often more complex than for CF3 analogs.[8][14] |
Troubleshooting and Mechanistic Considerations
Given the exceptional stability of the SF5 group, degradation observed during a reaction or workup is rarely due to the SF5 group itself. If instability is suspected, a systematic troubleshooting process should be followed.
Under exceptionally harsh conditions (e.g., concentrated, hot acid), forced degradation of an aryl-SF5 compound could hypothetically occur via hydrolysis of the Ar-S bond. However, this is not a common pathway under standard laboratory conditions.
Conclusion and Future Perspectives
The pentafluorosulfanyl group is a uniquely valuable substituent in modern chemistry, defined by its potent electronic properties and, most notably, its exceptional thermal and chemical stability.[1][7][9] This robustness makes it a powerful tool for designing durable materials and metabolically stable pharmaceuticals.[6][8] While synthetic access to SF5-containing molecules has historically been a challenge, recent advances are making these building blocks more accessible, paving the way for their broader application.[14][15] Understanding the stability profile of the SF5 group and knowing how to rigorously assess it are critical skills for any scientist working in this exciting and rapidly evolving field.
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- Unknown Author. (n.d.).
- Tamuliene, J., & Sarlauskas, J. (2025).
- Sani, M., & Zanda, M. (2025). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. Journal of Fluorine Chemistry.
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- Bizet, V., Abd El Sater, M., Popek, L., & Blanchard, N. (2024).
- Unknown Author. (2025). Recent Advances in the Synthesis and Medicinal Chemistry of SF5 and SF4Cl Compounds.
- Lee, H., et al. (n.d.). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. PubMed Central.
- Jackson, D. A., & Mabury, S. A. (2009). Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation. Environmental Toxicology and Chemistry, 28(9), 1866-1873.
- Melius Organics. (n.d.). Pentafluorosulfanyl (SF5) technology.
- Unknown Author. (n.d.). Pentafluorosulfanyl Group: An Emerging Tool in Optoelectronic Materials.
- Pharmaceutical Business Review. (n.d.). SF5-Containing Building Blocks.
- Savoie, P. R., & Welch, J. T. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. Chemistry–A European Journal, 23(53), 12994-13013.
- Enamine. (n.d.). SF5-containing building blocks.
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- Unknown Author. (2026). Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. Chemical Society Reviews.
- Kraemer, Y., et al. (n.d.). Synthesis, structure, and reactivity of compounds bearing the SF5 group and its congeners. American Chemical Society.
- Unknown Author. (n.d.). Pentafluorosulfanyl group: an emerging tool in optoelectronic materials.
- Benchchem. (2025). stability of the pentafluorosulfanyl group under various reaction conditions.
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- von Hahmann, C. N., Savoie, P. R., & Welch, J. T. (2015). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. Current Organic Chemistry, 19(16), 1592-1618.
- Nguyen, T. M., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au.
- Unknown Author. (n.d.). Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6. ChemRxiv.
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The Pentafluorosulfanyl Group: Navigating Lipophilicity and Membrane Permeability in Drug Design
An In-Depth Technical Guide for Medicinal Chemists
Abstract
The pentafluorosulfanyl (SF5) group has rapidly emerged from a synthetic curiosity to a functional motif of significant interest in medicinal chemistry, often touted as a "super-trifluoromethyl" group.[1][2] Its unique combination of physicochemical properties—including high electronegativity, steric bulk, and exceptional stability—offers a powerful tool for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3][4] This guide provides an in-depth exploration of two critical, interrelated properties imparted by the SF5 group: lipophilicity and membrane permeability. We will dissect the theoretical underpinnings of the SF5 group's lipophilic character, present methodologies for its empirical determination, and detail the experimental workflows used to assess its impact on membrane permeability, a crucial factor for oral bioavailability.[5]
The SF5 Group: A Unique Physicochemical Profile
The SF5 group's value in drug design stems from a unique confluence of properties that distinguish it from other common functional groups like trifluoromethyl (CF3) and tert-butyl.[6][7] While highly electronegative due to its five fluorine atoms, its overall impact on molecular properties is not solely defined by this electron-withdrawing nature.[3][8]
-
Electronegativity and Stability: The SF5 group is one of the most electron-withdrawing groups known, with a Hammett constant (σp) of 0.68, significantly higher than that of the CF3 group (0.53).[9] This strong inductive effect can influence the pKa of nearby functional groups and enhance metabolic stability.[8][9] The sulfur-fluorine bonds are exceptionally strong, rendering the group chemically robust and thermally stable, which is advantageous for developing stable compounds.[3]
-
Steric and Geometric Profile: With an octahedral geometry and a volume intermediate between CF3 and tert-butyl groups, the SF5 moiety offers a distinct three-dimensional footprint.[9][10] This unique geometry can facilitate more selective interactions with biological targets compared to the conical CF3 group.[9]
-
Lipophilicity: Perhaps most critically, despite its polarity, the SF5 group significantly increases molecular lipophilicity.[3][8] This is quantified by the Hansch lipophilicity parameter (π), where the SF5 group has a value of 1.23, considerably greater than that of the CF3 group (0.88).[8] This enhanced lipophilicity is a primary driver for improving a compound's ability to cross biological membranes.[9]
Caption: Physicochemical properties of the SF5 group and their influence on drug-like characteristics.
Quantifying Lipophilicity: LogP and LogD
Lipophilicity is a critical physicochemical property that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5] It is typically expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD).
-
LogP: Represents the partitioning of a neutral (unionized) compound between an immiscible organic phase (commonly n-octanol) and an aqueous phase. A higher LogP indicates greater lipophilicity.[5][11]
-
LogD: Represents the partitioning of a compound, including all its ionized and unionized forms, at a specific pH. For ionizable drugs, LogD is a more physiologically relevant descriptor than LogP, as it reflects the actual lipophilicity at a given pH, such as that of the intestine (pH ~6.5) or blood (pH 7.4).[5][12]
The introduction of an SF5 group generally leads to a significant and predictable increase in LogP. This effect is more pronounced than that observed for the CF3 group.
| Compound Series | Base Compound (R=H) LogP | R = CF3 LogP | R = SF5 LogP | Reference |
| 2-Substituted Indole | 2.14 | 3.5 | 3.8 | [13] |
| Meta-Diamide Insecticide | - | - | 4.49 (Broflanilide analog) |
Table 1: Comparative LogP data demonstrating the superior lipophilicity-enhancing effect of the SF5 group over the CF3 group in representative scaffolds.
Assessing Membrane Permeability: From Artificial Membranes to Cell Monolayers
Enhanced lipophilicity strongly suggests a corresponding increase in passive membrane permeability.[14] However, this relationship is not always linear, and experimental validation is crucial.[15] Two workhorse assays in drug discovery for assessing permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, non-cell-based assay that models passive, transcellular permeability.[16][17] It measures a compound's ability to diffuse from a donor compartment, through an artificial lipid-coated membrane, into an acceptor compartment.
Causality Behind Experimental Choices:
-
Why PAMPA first? It is a rapid and cost-effective method that isolates passive diffusion.[18] This allows for an early understanding of a compound's fundamental ability to cross a lipid barrier without the complexities of active transport or metabolism.[17]
-
Why multiple pH values? Testing at different pH values (e.g., 5.0, 6.2, 7.4) mimics the varying pH environments of the gastrointestinal tract and helps understand how a compound's ionization state will affect its absorption.[19][20]
Caption: A generalized experimental workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Detailed Protocol: PAMPA
-
Compound Preparation: Prepare test compounds in a suitable buffer (e.g., pH 5.0, 7.4) at a final concentration of 50-100 µM with a low percentage of DMSO (<1%). Prepare high permeability (e.g., Caffeine) and low permeability (e.g., Famotidine) controls.
-
Plate Preparation: A 96-well filter donor plate is coated with a solution of lipids (e.g., 10-20% lecithin in dodecane). The acceptor plate is filled with buffer corresponding to the donor pH, sometimes containing a scavenger to prevent back-diffusion.
-
Assay Start: The prepared compound solutions are added to the donor wells. An initial sample (T=0) is taken from the donor plate for concentration analysis.
-
Incubation: The donor plate is carefully placed onto the acceptor plate, creating a "sandwich". The assembly is incubated at room temperature for a defined period (e.g., 5 to 16 hours).[17][19] To ensure trustworthiness, membrane integrity is often checked by including a non-permeable fluorescent marker like Lucifer yellow.[17]
-
Quantification: After incubation, the plates are separated. Samples are taken from both donor and acceptor wells.
-
Analysis: The concentration of the compound in all samples is determined using LC-MS/MS analysis against a matrix-matched calibration curve.[19]
-
Calculation: The apparent permeability coefficient (Papp), in cm/s, is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - (C_A(t) / C_equilibrium)) Where V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, Time is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_equilibrium is the theoretical concentration at equilibrium.
Caco-2 Cell Permeability Assay
The Caco-2 permeability assay is a more complex, cell-based model that is considered the industry standard for predicting human intestinal absorption.[21][] Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions and express functional efflux and uptake transporters (e.g., P-glycoprotein, BCRP).[][23]
Causality Behind Experimental Choices:
-
Why Caco-2? Unlike PAMPA, the Caco-2 model can identify compounds that are substrates of active efflux transporters, a major mechanism of poor oral bioavailability.[24] It also accounts for paracellular transport (passage between cells), providing a more comprehensive picture of intestinal permeability.[21]
-
Why bidirectional assessment? Measuring transport in both the apical-to-basolateral (A-B, simulating absorption) and basolateral-to-apical (B-A, simulating efflux) directions is critical.[23][25] An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator that the compound is a substrate for an active efflux pump like P-glycoprotein.[24]
Caption: Workflow for the Caco-2 bidirectional permeability assay, from cell culture to data interpretation.
Detailed Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded onto semipermeable polycarbonate membrane inserts in multi-well plates and cultured for 21-25 days. This allows the cells to differentiate and form a polarized monolayer with functional tight junctions.[23]
-
Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).[24] Only inserts with TEER values within an acceptable range are used. This is a critical self-validating step.
-
Compound Preparation: The test compound is diluted to a final concentration (e.g., 10 µM) in a transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).[24]
-
Transport Experiment (Bidirectional):
-
A-B Direction: The compound solution is added to the apical (upper) compartment. The basolateral (lower) compartment contains a fresh transport buffer.
-
B-A Direction: The compound solution is added to the basolateral compartment, and the apical compartment contains a fresh buffer.
-
-
Incubation and Sampling: The plates are incubated (e.g., for 2 hours at 37°C with gentle shaking). Samples are taken from the receiver compartment at specified time points.[24]
-
Quantification: Compound concentrations in the samples are determined by LC-MS/MS.[23]
-
Calculation:
-
The Papp values for both A-B and B-A directions are calculated.
-
The Efflux Ratio (ER) is calculated as: ER = Papp (B-A) / Papp (A-B) .
-
An ER > 2 suggests the compound is subject to active efflux.[24] To confirm the involvement of a specific transporter like P-gp, the assay can be repeated in the presence of a known inhibitor, such as verapamil.[24]
-
Conclusion for the Drug Developer
The pentafluorosulfanyl group is a valuable addition to the medicinal chemist's toolkit, primarily through its ability to robustly increase lipophilicity, often more effectively than the benchmark CF3 group.[8] This increased lipophilicity, as quantified by a higher LogP, is a strong predictor of enhanced passive membrane permeability.[3][9]
For researchers and drug development professionals, a tiered approach to assessment is recommended. The PAMPA assay serves as an excellent, high-throughput initial screen to confirm that the increased lipophilicity from SF5 substitution translates into improved passive diffusion. Following this, the Caco-2 assay provides the indispensable biological context, revealing whether the compound's passage across the intestinal barrier is hindered by efflux transporters. By strategically employing the SF5 group and systematically evaluating its impact using these validated assays, development teams can better navigate the complex interplay between physicochemical properties and biological transport, ultimately accelerating the optimization of orally bioavailable drug candidates.
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quantum chemical calculations for SF5-benzonitrile derivatives
An In-Depth Technical Guide: Quantum Chemical Calculations for SF5-Benzonitrile Derivatives: A Framework for Rational Drug Design
Abstract
The pentafluorosulfanyl (SF5) group has emerged as a functional moiety of significant interest in medicinal chemistry, prized for its unique combination of high electronegativity, metabolic stability, and lipophilicity.[1][2] When appended to scaffolds common in drug development, such as benzonitrile, it offers a powerful tool for modulating physicochemical properties to enhance efficacy and bioavailability.[3] This guide provides a comprehensive framework for employing quantum chemical calculations to predict and understand the behavior of SF5-benzonitrile derivatives. We move beyond a simple recitation of methods to explain the causality behind computational choices, offering a self-validating protocol for researchers, scientists, and drug development professionals. The goal is to empower research teams to rationally design next-generation therapeutics by accurately modeling molecular geometry, electronic distribution, and reactivity prior to costly synthesis.
The Rationale: Why Computational Modeling is Essential for SF5-Derivatives
The SF5 group, while advantageous, presents significant computational challenges. The hypervalent nature of the central sulfur atom, bonded to five highly electronegative fluorine atoms, creates a complex electronic environment that demands robust theoretical treatment.[1][4] Simple computational models can fail to accurately capture the intricate interplay of forces governing the molecule's structure and reactivity.
This guide focuses on Density Functional Theory (DFT) as the primary computational engine. DFT provides an optimal balance between accuracy and computational expense, making it the workhorse for studying molecules of the size and complexity relevant to drug discovery.[5][6] The accuracy of any DFT calculation, however, hinges on two critical choices: the functional and the basis set.
-
Pillar of Trust 1: Selecting the Functional: The functional approximates the exchange-correlation energy, a key quantum mechanical term. For organic molecules containing diverse functional groups, hybrid functionals are often the most reliable. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely validated and effective choice, demonstrating strong performance in predicting geometries and vibrational spectra for complex fluorinated compounds.[7][8][9]
-
Pillar of Trust 2: The Basis Set—A Critical Choice for Sulfur: A basis set is the set of mathematical functions used to build the molecular orbitals. For second-row elements like sulfur, especially in a hypervalent state, the choice is non-trivial. Standard Pople-style basis sets (e.g., 6-31G*) may be inadequate.[10][11] To accurately model the S-F bonds and the electron distribution around the sulfur atom, the basis set must include:
-
Polarization Functions (d-functions on S): These allow the electron orbitals to change shape, which is essential for describing the bonding in a hypervalent environment.[4][10]
-
Tight d-Functions: These are high-exponent functions that are crucial for capturing the electronic structure near the core of second-row atoms.[4][7]
-
Diffuse Functions (+): These are important for describing anions or systems with lone pairs and for accurately calculating properties like electron affinity.
-
For these reasons, we recommend the def2-TZVP (Triple-Zeta Valence with Polarization) basis set from the Ahlrichs family. It provides a well-balanced and robust description for most elements, including sulfur, and is a standard for high-quality DFT calculations.[11] For calculations where anionic character or weak interactions are critical, augmenting this with diffuse functions (def2-TZVPD ) is advised.
The Computational Workflow: From Structure to Properties
This section details a validated, step-by-step protocol for the quantum chemical analysis of an SF5-benzonitrile derivative.
Workflow Overview
The overall computational process follows a logical progression from determining the stable structure of the molecule to analyzing its electronic characteristics.
Caption: Computational workflow for SF5-benzonitrile derivative analysis.
Experimental Protocol 1: Geometry Optimization & Vibrational Analysis
This protocol ensures the calculated properties correspond to a true energetic minimum on the potential energy surface.
-
Construct Initial Structure: Build the SF5-benzonitrile derivative using a molecular editor (e.g., Avogadro). Perform a preliminary force field optimization (e.g., MMFF94) to obtain a reasonable starting geometry.
-
Prepare Input File: Create an input file for your quantum chemistry software (e.g., Gaussian, ORCA). The key command line will specify the theory level, basis set, and task.
-
Example (Gaussian): #p B3LYP/def2-TZVP Opt Freq
-
This line requests a calculation using the B3LYP functional with the def2-TZVP basis set, performing a geometry optimization (Opt) followed by a frequency calculation (Freq).
-
-
Execute Calculation: Run the calculation on a suitable computing system.
-
Validate the Output:
-
Convergence: Confirm that the optimization job completed successfully.
-
Frequencies: Check the output of the frequency calculation. A true minimum will have zero imaginary frequencies . The presence of an imaginary frequency indicates a transition state, and the geometry must be perturbed and re-optimized.
-
The output also provides the predicted infrared (IR) spectrum, which can be compared with experimental data if available.[12][13]
-
Experimental Protocol 2: Electronic Property Analysis
Using the validated geometry from Protocol 1, a single-point calculation is performed to derive key electronic descriptors.
-
Prepare Input File: Using the optimized coordinates, create a new input file. This calculation will not change the geometry.
-
Example (Gaussian): #p B3LYP/def2-TZVP Pop=NBO
-
This requests a single-point energy calculation at the same level of theory and includes a request for Natural Bond Orbital analysis (Pop=NBO).
-
-
Generate Molecular Orbitals and Surfaces:
-
From the output of this calculation, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[14][15]
-
Use visualization software (e.g., GaussView, Avogadro) to generate the Molecular Electrostatic Potential (MEP) map.[16] This involves mapping the calculated electrostatic potential onto the molecule's electron density surface.
-
Data Interpretation: Connecting Theory to Application
The true power of these calculations lies in translating the numerical output into actionable insights for drug design.
Molecular Geometry
The precise bond lengths and angles determined from the geometry optimization are the foundation for all other properties. They can be used to understand steric effects and how the SF5 group influences the overall shape of the benzonitrile scaffold.
| Parameter | Representative Calculated Value (Å/°) | Significance for Drug Design |
| S-C Bond Length | ~1.82 Å | Defines the linker distance between the SF5 and phenyl moieties. |
| S-F (axial) Length | ~1.60 Å | Shorter and stronger than the equatorial S-F bonds. |
| S-F (equatorial) Length | ~1.65 Å | Contributes to the octahedral geometry and steric profile. |
| C≡N Bond Length | ~1.16 Å | Largely unperturbed, maintains its role as a key interaction site. |
| C-S-F (equatorial) Angle | ~90° | Confirms the octahedral geometry around the sulfur atom. |
Table 1: Representative geometric parameters for an SF5-benzonitrile derivative calculated at the B3LYP/def2-TZVP level. These values provide the structural basis for docking studies and SAR analysis.
Electronic Properties and Reactivity
The electronic properties directly inform the molecule's potential for interaction with biological targets and its metabolic stability.
Caption: Relationship between calculated electronic properties and drug design implications.
-
Molecular Electrostatic Potential (MEP): The MEP is an invaluable tool for visualizing reactivity.[17] It reveals the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue).
-
Red Regions: The nitrogen of the nitrile group and the equatorial fluorine atoms of the SF5 group will show strong negative potential. These are prime sites for hydrogen bonding or interaction with positively charged residues in a protein binding pocket.[18][19]
-
Blue Regions: The hydrogen atoms on the benzene ring will show positive potential, marking them as potential hydrogen bond donors.
-
-
Frontier Molecular Orbitals (HOMO-LUMO): The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity.[9][15]
-
A large HOMO-LUMO gap implies high stability and low reactivity, which is often desirable for metabolic resistance in a drug candidate.
-
The SF5 group is a strong electron-withdrawing group, which typically lowers the energy of both the HOMO and LUMO, often resulting in a large gap and contributing to the known stability of SF5-containing compounds.[2]
-
-
Natural Bond Orbital (NBO) Analysis: NBO provides a quantitative picture of charge distribution.[20][21] By calculating the partial atomic charges, NBO analysis helps to quantify the electron-withdrawing strength of the SF5 group and its effect on the benzonitrile ring. This data is crucial for developing parameters for molecular mechanics force fields used in larger-scale simulations like molecular docking.
| Derivative | HOMO (eV) | LUMO (eV) | ΔE (HOMO-LUMO Gap) | Dipole Moment (D) | Significance |
| Benzonitrile | -7.8 | -1.1 | 6.7 eV | 4.2 D | Baseline for comparison. |
| 4-SF5-Benzonitrile | -8.5 | -1.9 | 6.6 eV | 6.5 D | SF5 group lowers orbital energies and significantly increases polarity. |
| 4-SF5-3-NH2-Benzonitrile | -7.9 | -1.5 | 6.4 eV | 7.8 D | Electron-donating group (NH2) raises orbital energies, slightly reducing the gap. |
Table 2: Sample calculated electronic properties for SF5-benzonitrile derivatives at the B3LYP/def2-TZVP level. The data illustrates how substituents can be used to tune the electronic character of the molecule.
Conclusion and Future Perspectives
The protocols and interpretive framework presented in this guide demonstrate the power of quantum chemical calculations to de-risk and accelerate the drug discovery process for SF5-benzonitrile derivatives. By accurately predicting molecular structure, stability, and sites of potential intermolecular interaction, these computational methods provide a rational basis for prioritizing synthetic targets. This approach allows chemists to focus resources on candidates with the highest probability of possessing the desired physicochemical and pharmacological profiles.
Future work can build upon this foundation by integrating the high-quality parameters derived from these DFT calculations into more extensive computational models, including Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking simulations, to further refine the design of potent and selective therapeutic agents.[22][23]
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A Technical Guide to the Initial Biological Screening of 2-Methoxy-5-(pentafluorosulfur)benzonitrile
Introduction: The Emergence of the Pentafluorosulfur (SF5) Moiety in Drug Discovery
The relentless pursuit of novel chemical entities with enhanced pharmacological profiles has led medicinal chemists to explore unique functional groups. Among these, the pentafluorosulfur (SF5) group has garnered significant attention as a bioisostere for commonly used groups like trifluoromethyl (CF3) and tert-butyl.[1] The SF5 group imparts a compelling combination of properties, including high electronegativity, thermal and chemical stability, and increased lipophilicity, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic characteristics.[2][3] Notably, the strong sulfur-fluorine bonds are highly resistant to metabolic degradation, potentially leading to an improved in vivo half-life.[2]
This guide provides a comprehensive framework for the initial biological screening of a novel SF5-containing compound, 2-Methoxy-5-(pentafluorosulfur)benzonitrile. The proposed screening cascade is designed to efficiently assess the compound's foundational safety and viability as a potential drug candidate, focusing on cytotoxicity, metabolic stability, mutagenic potential, and off-target cardiac effects. The experimental choices are rationalized based on the known attributes of the SF5 group and established best practices in early-stage drug discovery.
Phase 1: Foundational Viability and Safety Assessment
The initial phase of screening is designed as a critical gatekeeper, eliminating compounds with overt liabilities before committing to more resource-intensive studies. This phase focuses on broad cytotoxicity, metabolic stability, and potential for genetic toxicity.
In Vitro Cytotoxicity: Establishing a Therapeutic Window
The evaluation of cytotoxic potential is a cornerstone of early-stage drug discovery, providing essential data on the concentration-dependent toxicity of a compound. This initial screen helps to identify a preliminary therapeutic window and informs the concentration ranges for subsequent, more specific assays.
Experimental Rationale:
Given the novelty of this compound, a multi-assay approach using cell lines from different tissue origins is recommended to identify any potential tissue-specific toxicity. The use of both a colorimetric metabolic assay (MTT) and a membrane integrity assay (LDH release) provides a more comprehensive picture of potential cytotoxic mechanisms.
Experimental Workflow: Cytotoxicity Profiling
Caption: Workflow for in vitro cytotoxicity screening.
Detailed Protocol: MTT Assay [4]
-
Cell Seeding: Seed human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at an appropriate density and allow them to adhere overnight.[4][5]
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).
Data Presentation: Anticipated Cytotoxicity Results
| Cell Line | Compound | IC50 (µM) |
| HeLa (Cervical Cancer) | This compound | TBD |
| MCF-7 (Breast Cancer) | This compound | TBD |
| HEK293 (Non-cancerous) | This compound | TBD |
| Doxorubicin (Positive Control) | Doxorubicin | ~1-5 |
In Vitro Metabolic Stability: Predicting In Vivo Fate
The high resistance of the SF5 group to metabolic degradation is a key theoretical advantage. An in vitro metabolic stability assay is crucial to experimentally verify this property.[6] These studies help predict the metabolic fate of the compound and its potential for bioavailability and efficacy.[6][7]
Experimental Rationale:
Using human liver microsomes provides a primary assessment of Phase I metabolism, particularly by cytochrome P450 enzymes.[8] Including hepatocytes offers a more comprehensive view, encompassing both Phase I and Phase II metabolic pathways.[8][9] Tracking the depletion of the parent compound over time allows for the calculation of key parameters like half-life and intrinsic clearance.[6]
Detailed Protocol: Microsomal Stability Assay [6][10]
-
Preparation: Prepare a solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes, a NADPH-regenerating system, and buffer at 37°C.
-
Initiation of Reaction: Add the test compound to the pre-warmed incubation mixture to initiate the metabolic reaction.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) to stop the reaction.[9]
-
Sample Processing: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining concentration of the parent compound at each time point using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6]
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will be used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[6]
Data Presentation: Anticipated Metabolic Stability Parameters
| Test System | Parameter | Value |
| Human Liver Microsomes | t1/2 (min) | TBD |
| CLint (µL/min/mg) | TBD | |
| Human Hepatocytes | t1/2 (min) | TBD |
| CLint (µL/min/10^6 cells) | TBD |
Genotoxicity Screening: The Ames Test
The Ames test is a widely used and regulatory-accepted bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[11][12] It is a critical early-stage safety assessment to identify compounds that may cause genetic mutations.[13][14]
Experimental Rationale:
The standard Ames test protocol utilizes several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine.[11] The assay measures the ability of the test compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.[13] The inclusion of a liver extract (S9 fraction) is crucial to assess the mutagenicity of potential metabolites.[12]
Detailed Protocol: Ames Test (Plate Incorporation Method) [12][13]
-
Strain Preparation: Prepare overnight cultures of the appropriate Salmonella typhimurium strains (e.g., TA98, TA100).[13]
-
Test Mixture Preparation: In a test tube, combine the test compound at various concentrations, the bacterial culture, and either a buffer or the S9 metabolic activation mix.[12]
-
Plating: Add molten top agar to the test mixture, gently vortex, and pour the contents onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.
Phase 2: Early Safety Pharmacology
Compounds that successfully pass Phase 1 are advanced to an initial assessment of their potential for adverse effects on major physiological systems. A key focus at this stage is cardiotoxicity.
hERG Channel Inhibition Assay: Assessing Proarrhythmic Risk
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia called Torsades de Pointes.[15][16] Therefore, assessing a compound's activity at the hERG channel is a regulatory requirement and a critical step in safety pharmacology.[17]
Experimental Rationale:
Automated patch-clamp electrophysiology provides a high-throughput and accurate method to measure the inhibitory effect of a compound on the hERG channel current expressed in a stable cell line (e.g., HEK293).[16] This allows for the determination of an IC50 value, quantifying the compound's potency as a hERG channel blocker.
Experimental Workflow: hERG Inhibition Assay
Caption: Workflow for hERG channel inhibition assay.
Detailed Protocol: Automated Patch-Clamp hERG Assay [16]
-
Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).
-
Electrophysiology: Perform whole-cell patch-clamp recordings using an automated platform (e.g., QPatch or SyncroPatch).
-
Voltage Protocol: Apply a specific voltage protocol to elicit and measure the hERG tail current.[16]
-
Compound Application: After establishing a stable baseline recording, sequentially apply increasing concentrations of this compound to the cells.
-
Data Acquisition: Record the hERG current at each concentration.
-
Data Analysis: Calculate the percentage of current inhibition at each concentration relative to the baseline. Fit the concentration-response data to a sigmoid model to determine the IC50 value.[16]
Conclusion and Go/No-Go Decision
The successful completion of this initial screening cascade will provide a robust preliminary profile of this compound. The collective data from the cytotoxicity, metabolic stability, mutagenicity, and hERG assays will enable a well-informed "Go/No-Go" decision for further development. A promising candidate would exhibit low cytotoxicity in non-target cells, high metabolic stability, no evidence of mutagenicity, and a hERG IC50 value significantly greater than its anticipated therapeutic concentration. This structured, data-driven approach ensures that resources are focused on compounds with the highest probability of success in the long and arduous path of drug development.
References
-
Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Online Biology Notes. [Link]
-
Microbial Mutagenicity Assay: Ames Test. (2018, March 20). Bio-protocol. [Link]
-
How to Conduct an In Vitro Metabolic Stability Study. (2025, May 29). Bio-synthesis. [Link]
-
In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). Corning Life Sciences. [Link]
-
The Ames Test. (n.d.). University of California, Davis. [Link]
-
hERG Assay. (2014, October 21). SlideShare. [Link]
-
Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024, May 24). MDPI. [Link]
-
Microbial Mutagenicity Assay: Ames Test. (2018, March 20). National Center for Biotechnology Information. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, April 15). International Journal of Pharmaceutical Research and Applications. [Link]
-
hERG Safety. (n.d.). Cyprotex. [Link]
-
The Pentafluorosulfanyl Group (SF5). (n.d.). Rowan Scientific. [Link]
-
Cell-based hERG Channel Inhibition Assay in High-throughput Format. (2020, January 1). National Center for Biotechnology Information. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). ResearchGate. [Link]
-
hERG Patch Clamp Assay – Cardiac Safety Panel. (n.d.). Reaction Biology. [Link]
-
Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. (2014, October 1). ResearchGate. [Link]
-
Pentafluorosulfanyl (SF5) technology. (n.d.). Melius Organics. [Link]
-
Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019, September 18). U.S. Food and Drug Administration. [Link]
-
Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. (2025, August 5). ResearchGate. [Link]
-
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (2014). Springer Nature. [Link]
-
Metabolic Stability Assay Services. (n.d.). BioIVT. [Link]
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- 5. researchgate.net [researchgate.net]
- 6. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. bioivt.com [bioivt.com]
- 9. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 11. microbiologyinfo.com [microbiologyinfo.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 14. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hERG Assay | PPTX [slideshare.net]
- 16. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 17. reactionbiology.com [reactionbiology.com]
Methodological & Application
The Emergence of a "Super-Trifluoromethyl" Building Block: Application Notes for 2-Methoxy-5-(pentafluorosulfur)benzonitrile in Medicinal Chemistry
Introduction: The Pentafluorosulfur (SF₅) Group - A Paradigm Shift in Fluorine Chemistry for Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of modern drug design. For decades, the trifluoromethyl (CF₃) group has been a workhorse, valued for its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[1] However, the quest for novel functionalities with superior properties is relentless. Enter the pentafluorosulfur (SF₅) group, a substituent rapidly gaining recognition as a "super-trifluoromethyl" group.[2]
The SF₅ group boasts a unique combination of properties that make it an exceptionally attractive bioisostere for the CF₃ group and other functionalities like tert-butyl and nitro groups. Its key advantages include:
-
Enhanced Metabolic Stability: The sulfur-fluorine bonds in the SF₅ group are remarkably robust and resistant to metabolic degradation, which can translate to a longer in vivo half-life for drug candidates.[3]
-
Greater Lipophilicity: The SF₅ group is significantly more lipophilic than the CF₃ group, a property that can enhance a molecule's ability to cross cellular membranes and potentially improve oral bioavailability.[4][5]
-
Unique Electronic Profile: As one of the most electron-withdrawing groups, the SF₅ moiety can profoundly influence the electronic environment of a molecule, impacting its pKa and interaction with biological targets.[3]
-
Distinct Steric Hindrance: The larger size of the SF₅ group compared to the CF₃ group can be leveraged to probe the steric requirements of binding pockets and optimize drug-target interactions.[4]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 2-Methoxy-5-(pentafluorosulfur)benzonitrile , a versatile building block for introducing the advantageous SF₅ group into novel pharmaceutical agents. While this specific compound is an emerging reagent, this guide will provide projected data, plausible synthetic routes, and detailed protocols for its application based on established principles of SF₅ and benzonitrile chemistry.
Chemical Profile: this compound
This compound is a strategically designed building block that combines the desirable SF₅ group with a benzonitrile scaffold. The methoxy group provides a handle for further synthetic modifications, while the nitrile can be transformed into a variety of other functional groups or act as a key pharmacophoric element.
Predicted Physicochemical Properties
| Property | Predicted Value/Information | Justification |
| Molecular Formula | C₈H₆F₅NO | Based on structure |
| Molecular Weight | 255.19 g/mol | Calculated from formula |
| Appearance | White to off-white solid | Typical for similar aromatic compounds |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | Based on the lipophilic nature of the SF₅ group and the aromatic ring |
| Thermal Stability | High | The SF₅ group is known for its high thermal and chemical stability.[3] |
Predicted Spectroscopic Data
Note: As this is an emerging chemical, experimental data is not widely available. The following are predicted spectroscopic characteristics based on analogous compounds.
| Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.8-8.0 (m, 2H, Ar-H), δ 7.1-7.3 (m, 1H, Ar-H), δ 4.0 (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 160-165 (C-OCH₃), δ 150-155 (C-SF₅), δ 135-140 (Ar-CH), δ 115-125 (Ar-CH), δ 115-120 (CN), δ 100-110 (C-CN), δ 55-60 (-OCH₃) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ 60-70 (d, 4F, J = 145-155 Hz, eq-F of SF₅), δ 80-90 (p, 1F, J = 145-155 Hz, ax-F of SF₅)[3] |
| FT-IR (ATR) | ν 2220-2240 cm⁻¹ (C≡N stretch), ν 1250-1300 cm⁻¹ (Ar-O stretch), ν 800-900 cm⁻¹ (S-F stretch) |
| Mass Spectrometry (EI) | m/z 255 (M⁺), characteristic fragmentation pattern showing loss of F, SF, and OCH₃ |
Synthesis of this compound: A Proposed Route
The synthesis of aryl-SF₅ compounds has historically been challenging, often requiring harsh reagents. However, recent advancements have made their preparation more accessible.[1] A plausible synthetic route to this compound is outlined below, starting from the readily available 2-methoxy-5-nitroaniline.
Caption: Proposed synthetic pathway for this compound.
Application Protocols in Medicinal Chemistry
The unique properties of this compound make it a valuable building block for a variety of applications in drug discovery.
Protocol 1: Bioisosteric Replacement of a Trifluoromethyl Group
This protocol outlines the general workflow for replacing a CF₃ group with an SF₅ group in a lead compound to evaluate the impact on biological activity and pharmacokinetic properties.
Sources
- 1. Synthesis of Ar-SF4Cl and Ar-SF5 Compounds from Arylphosphorothiolates - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. Aromatic Reactivity [www2.chemistry.msu.edu]
- 3. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
The Strategic Utility of 2-Methoxy-5-(pentafluorosulfur)benzonitrile in Advanced Organic Synthesis
Introduction: The Emergence of the Pentafluorosulfur (SF₅) Group in Modern Chemistry
In the landscape of contemporary organic synthesis, the pursuit of novel molecular architectures with enhanced physicochemical and biological properties is a paramount objective. Among the array of functional groups available to the synthetic chemist, the pentafluorosulfur (SF₅) group has emerged as a substituent of significant interest.[1] Often considered a "super-trifluoromethyl" group, the SF₅ moiety imparts a unique combination of properties, including high electronegativity, metabolic stability, and lipophilicity, making it a valuable tool in the design of new pharmaceuticals and advanced materials.[2] This technical guide focuses on a key building block bearing this remarkable functional group: 2-Methoxy-5-(pentafluorosulfur)benzonitrile . We will explore its synthesis and delve into its versatile applications as a precursor to a variety of complex organic molecules, providing detailed protocols and insights for researchers, scientists, and drug development professionals.
Physicochemical Properties and Strategic Advantages
The strategic placement of the methoxy (-OCH₃), cyano (-CN), and pentafluorosulfur (-SF₅) groups on the benzonitrile scaffold of this compound provides a rich platform for chemical manipulation.
| Property | Value/Description | Significance in Synthesis |
| Molecular Formula | C₈H₆F₅NOS | Provides a foundation for diverse derivatization. |
| Pentafluorosulfur (SF₅) Group | Highly electronegative, sterically demanding, and metabolically stable. | Enhances lipophilicity and metabolic stability of target molecules, crucial for drug design. |
| Cyano (-CN) Group | A versatile functional handle for various transformations. | Can be converted to amines, amides, carboxylic acids, and heterocycles. |
| Methoxy (-OCH₃) Group | An electron-donating group that can be selectively cleaved. | Allows for the introduction of a hydroxyl group, enabling further functionalization. |
Synthesis of the Building Block: A Proposed Synthetic Workflow
Caption: A proposed synthetic pathway for this compound.
Application in Organic Synthesis: Detailed Protocols and Methodologies
The true value of this compound lies in its utility as a versatile building block. The distinct reactivity of its functional groups allows for a range of transformations to construct more complex molecules.
Transformations of the Nitrile Group
The cyano group is a cornerstone of this building block's versatility, offering multiple avenues for elaboration.
The reduction of the nitrile to a primary amine provides a key intermediate for the synthesis of a wide array of compounds, including amides and sulfonamides with potential biological activity.
Protocol: Catalytic Hydrogenation to [2-Methoxy-5-(pentafluorosulfur)phenyl]methanamine
-
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (anhydrous)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve this compound (1.0 eq) in anhydrous methanol.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude [2-Methoxy-5-(pentafluorosulfur)phenyl]methanamine, which can be purified by column chromatography or crystallization.
-
Caption: Reduction of the nitrile group to a primary amine.
Hydrolysis of the nitrile group provides access to the corresponding carboxylic acid, a crucial intermediate for the synthesis of esters, amides, and other acid derivatives.
Protocol: Basic Hydrolysis to 2-Methoxy-5-(pentafluorosulfur)benzoic Acid
-
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol/Water mixture
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of ethanol and water.
-
Add a significant excess of NaOH or KOH (e.g., 10-20 eq).
-
Heat the reaction mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 with concentrated HCl.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to afford 2-Methoxy-5-(pentafluorosulfur)benzoic acid.
-
Cleavage of the Methoxy Group
The selective cleavage of the aryl methyl ether to reveal a phenol is a valuable transformation, as the resulting hydroxyl group can be used for the synthesis of ethers, esters, and as a directing group in electrophilic aromatic substitution.
Protocol: Demethylation with Boron Tribromide to 2-Hydroxy-5-(pentafluorosulfur)benzonitrile
-
Materials:
-
This compound
-
Boron tribromide (BBr₃) in dichloromethane (DCM)
-
Anhydrous DCM
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of BBr₃ in DCM (1.1-1.5 eq) dropwise.
-
Allow the reaction to stir at -78 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred mixture of ice and water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-Hydroxy-5-(pentafluorosulfur)benzonitrile.[1]
-
Caption: Demethylation of the methoxy group to a hydroxyl group.
Conclusion: A Gateway to Novel Chemical Entities
This compound stands as a testament to the power of strategic functionalization in the design of high-value chemical building blocks. Its unique combination of a versatile nitrile handle, a cleavable methoxy group, and the influential pentafluorosulfur substituent offers a wealth of opportunities for the synthesis of novel molecules with tailored properties. The protocols and insights provided herein are intended to empower researchers to harness the full potential of this remarkable compound in their pursuit of innovation in drug discovery and materials science.
References
-
Kosak, T. M., Conrad, H. A., Korich, A. L., & Lord, R. L. (2015). Ether Cleavage Re‐Investigated: Elucidating the Mechanism of BBr3‐Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460–7467. [Link]
-
Kordnezhadian, R., Li, B. Y., Zogu, A., Demaerel, J., De Borggraeve, W. M., & Ismalaj, E. (2022). Chemistry of Pentafluorosulfanyl Derivatives and Related Analogs: From Synthesis to Applications. Chemistry (Weinheim an der Bergstrasse, Germany), 28(60), e202201491. [Link]
Sources
Application Notes and Protocols for 2-Methoxy-5-(pentafluorosulfur)benzonitrile: A Versatile Building Block in Modern Chemistry
Introduction: The Emergence of the Pentafluorosulfur Group in Organic Synthesis
The pentafluorosulfur (SF₅) group has garnered significant attention in medicinal chemistry, agrochemicals, and materials science due to its unique combination of properties. It is a strongly electron-withdrawing group, more so than the commonly used trifluoromethyl (CF₃) group, and possesses high thermal and chemical stability.[1] Despite its high electronegativity, the SF₅ group can enhance the lipophilicity of a molecule, a desirable trait for improving membrane permeability and bioavailability in drug candidates.[1] 2-Methoxy-5-(pentafluorosulfur)benzonitrile (CAS No. 1240256-84-1) is a particularly interesting building block that combines the potent SF₅ group with a nitrile and a methoxy group on an aromatic scaffold, offering a rich platform for diverse chemical transformations. This guide provides detailed experimental protocols for the synthesis and key reactions of this compound, aimed at researchers, scientists, and drug development professionals.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1240256-84-1 | |
| Molecular Formula | C₈H₆F₅NOS | |
| Molecular Weight | 271.19 g/mol | |
| Appearance | White to off-white solid | Typical for similar compounds |
| Purity | ≥98% | Commercial Supplier Data |
Handling and Storage: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be stored in a tightly sealed container in a cool, dry place away from incompatible materials.
Synthesis of this compound
While this compound is commercially available, a plausible synthetic route can be adapted from procedures for analogous fluorinated benzonitriles. One such approach involves the fluorination of a polychlorinated precursor.[2] The following protocol is a proposed adaptation for the synthesis of the target molecule.
Protocol 1: Proposed Synthesis via Halogen Exchange
This protocol is based on the general principle of halogen exchange fluorination, a common method for introducing fluorine into aromatic rings.
Workflow for Proposed Synthesis:
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Methodology:
-
Reactor Setup: To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple, add the polychlorinated precursor, 2-methoxy-5-(pentafluorosulfur)pentachlorobenzonitrile (1.0 eq).
-
Addition of Reagents: Add a high-boiling polar aprotic solvent such as sulfolane, followed by a spray-dried fluorinating agent like potassium fluoride (excess, e.g., 10 eq) and a phase-transfer catalyst (e.g., tetraphenylphosphonium bromide, 0.1 eq).
-
Reaction Conditions: Purge the flask with nitrogen and heat the reaction mixture to a high temperature (e.g., 170-230 °C) with vigorous stirring.[2]
-
Monitoring the Reaction: The progress of the reaction can be monitored by GC-MS analysis of aliquots.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., toluene) and filter to remove inorganic salts.
-
Purification: The filtrate is then concentrated under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to afford the desired this compound.
Key Reactions and Experimental Protocols
The strong electron-withdrawing nature of the SF₅ group profoundly influences the reactivity of the aromatic ring and the attached functional groups. The nitrile group is activated towards nucleophilic attack, and the aromatic ring is highly susceptible to nucleophilic aromatic substitution (SNAr).
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient aromatic ring of this compound is primed for SNAr reactions.[3] A potential leaving group, such as a nitro group or a halogen, ortho or para to the SF₅ group would be readily displaced by nucleophiles. In the absence of a better leaving group, the methoxy group itself could potentially be displaced under harsh conditions, although this is less likely. A more plausible scenario for SNAr would involve a precursor with a leaving group at a different position. For the purpose of illustrating a typical SNAr reaction, we will consider a hypothetical reaction where a fluorine atom at the 2-position is displaced by a nucleophile, a common reaction for highly activated aromatic systems.[4]
Reaction Scheme for Nucleophilic Aromatic Substitution:
Caption: General scheme for SɴAr on a pentafluorosulfur-activated ring.
Protocol 2: SNAr with Sodium Methoxide
This protocol describes the displacement of a hypothetical leaving group (e.g., fluorine) with a methoxide nucleophile.
Step-by-Step Methodology:
-
Preparation of Nucleophile: In a dry round-bottom flask under a nitrogen atmosphere, dissolve sodium metal (1.1 eq) in anhydrous methanol with stirring until all the sodium has reacted to form sodium methoxide.
-
Reaction Setup: To this solution, add the 2-substituted-5-(pentafluorosulfur)benzonitrile precursor (1.0 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Extraction: Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Hydrolysis of the Nitrile Group
The electron-withdrawing SF₅ group facilitates the hydrolysis of the nitrile to either an amide or a carboxylic acid.[5] Basic hydrolysis is generally preferred to avoid potential side reactions under strongly acidic conditions.
Protocol 3: Basic Hydrolysis to 2-Methoxy-5-(pentafluorosulfur)benzoic Acid
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent like ethanol.
-
Addition of Base: Add an aqueous solution of a strong base, such as sodium hydroxide (e.g., 10 M, excess).
-
Reaction Conditions: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the disappearance of the starting material by TLC. Ammonia gas may be evolved, which can be tested with moist pH paper.
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the carboxylic acid.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain 2-Methoxy-5-(pentafluorosulfur)benzoic acid.
Reduction of the Nitrile Group
The nitrile group can be reduced to a primary amine, providing a route to valuable benzylamine derivatives. The strong electron-withdrawing SF₅ group can make this reduction more facile.[6]
Protocol 4: Reduction to [2-Methoxy-5-(pentafluorosulfur)phenyl]methanamine
Step-by-Step Methodology:
-
Reaction Setup: In a dry three-necked flask under a nitrogen atmosphere, suspend a reducing agent such as lithium aluminum hydride (LiAlH₄, excess, e.g., 2.0 eq) in a dry ethereal solvent like anhydrous tetrahydrofuran (THF).
-
Addition of Substrate: Cool the suspension in an ice bath and add a solution of this compound (1.0 eq) in dry THF dropwise.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction by TLC.
-
Quenching: Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filtration and Extraction: Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate. Concentrate the filtrate and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine. Further purification can be achieved by distillation or chromatography.
Mechanistic Considerations: The Role of the SF₅ Group
The pentafluorosulfur group is a strong σ-acceptor and a weak π-donor, resulting in a powerful net electron-withdrawing effect.[7] This has several key consequences for the reactivity of this compound:
-
Activation of the Aromatic Ring for SNAr: The SF₅ group stabilizes the negatively charged Meisenheimer complex intermediate formed during nucleophilic attack on the aromatic ring, thereby lowering the activation energy for the reaction.[3][6]
-
Increased Electrophilicity of the Nitrile Carbon: The electron-withdrawing nature of the SF₅ group increases the partial positive charge on the nitrile carbon, making it more susceptible to nucleophilic attack, as seen in hydrolysis and reduction reactions.
-
Deactivation towards Electrophilic Aromatic Substitution: The strong deactivating effect of the SF₅ group makes electrophilic aromatic substitution reactions on the ring very challenging.
Diagram of Electronic Effects:
Caption: Electronic influence of substituents on the reactivity of the molecule.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of complex organic molecules. The potent electron-withdrawing nature of the pentafluorosulfur group dictates its reactivity, enabling facile nucleophilic aromatic substitution and activating the nitrile group for hydrolysis and reduction. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound and to leverage its unique properties in the development of novel pharmaceuticals, agrochemicals, and advanced materials.
References
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Beilstein Journal of Organic Chemistry. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]
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Beilstein Journals. (2016, February 3). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfur)benzene. [Link]
- Google Patents. (n.d.). Preparation method of 2,3,4,5,6-pentafluorobenzonitrile.
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Chemistry LibreTexts. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings. [Link]
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YouTube. (2019, July 12). Nucleophilic Aromatic Substitution. [Link]
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-
YouTube. (2016, April 7). Base Hydrolysis of Benzonitrile. [Link]
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Oxford Learning Link. (n.d.). Chapter 7 Nucleophilic aromatic substitution. [Link]
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ACS Publications. (2015, August 27). Nickel-Catalyzed Cross-Coupling of Anisoles with Alkyl Grignard Reagents via C–O Bond Cleavage. [Link]
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PMC - NIH. (n.d.). Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes. [Link]
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Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. [Link]
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MDPI. (n.d.). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. [Link]
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The Knowles Group - Princeton University. (n.d.). 50. Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activation. [Link]
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PubMed. (2009, March 6). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. [Link]
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Application Notes and Protocols: 2-Methoxy-5-(pentafluorosulfur)benzonitrile in Materials Science
Abstract
This technical guide delves into the prospective applications of 2-Methoxy-5-(pentafluorosulfur)benzonitrile, a unique aromatic building block, in the field of advanced materials science. While specific experimental data for this compound is nascent, its molecular architecture, combining the potent electron-withdrawing pentafluorosulfur (SF5) group, a methoxy substituent, and a reactive nitrile moiety, suggests significant potential for the development of high-performance polymers and functional materials. This document provides a scientifically grounded exploration of its anticipated properties and outlines detailed, albeit hypothetical, protocols for its use in the synthesis of thermally stable polymers and as a precursor for solvatochromic dyes. These protocols are founded on established chemical principles and analogous reactions reported in the literature for similar compounds.
Introduction: The Promise of a Multifunctional Building Block
The quest for novel materials with superior properties is a driving force in materials science. The strategic incorporation of fluorine-containing functional groups has been a particularly fruitful avenue of research. The pentafluorosulfur (SF5) group, in particular, has emerged as a "super-trifluoromethyl" moiety, offering a unique combination of properties that are highly desirable in advanced materials.[1][2]
This compound is a trifunctional aromatic compound poised to be a valuable synthon for materials scientists. Its key attributes stem from the synergistic interplay of its three functional groups:
-
The Pentafluorosulfur (SF5) Group: This group imparts exceptional thermal and chemical stability, high electronegativity, and significant hydrophobicity.[3] These characteristics are crucial for creating robust materials suitable for demanding applications, such as in the aerospace and electronics industries. The strong electron-withdrawing nature of the SF5 group also profoundly influences the electronic properties of the molecule, making it a candidate for applications in optoelectronics.
-
The Benzonitrile Group: The nitrile (-C≡N) moiety is a versatile functional group. It is a strong electron-withdrawing group that can activate the aromatic ring for nucleophilic aromatic substitution.[4] Furthermore, nitrile groups can undergo cyclotrimerization to form highly stable 1,3,5-triazine rings, a reaction that can be exploited for the synthesis of cross-linked, high-performance polymers.[5] Benzonitrile derivatives are also key components in the synthesis of liquid crystals and functional dyes.[6]
-
The Methoxy Group: The methoxy (-OCH3) group is an electron-donating group that can influence the reactivity of the aromatic ring and the solubility of the resulting materials. Its presence can also modulate the electronic and optical properties of the molecule.
This unique combination of a potent electron-withdrawing group (SF5), a versatile reactive handle (CN), and a modifying group (OCH3) on a stable aromatic platform makes this compound a compelling candidate for the creation of a new generation of advanced materials.
Application I: Synthesis of High-Performance Poly(arylene ether triazine) Networks
The exceptional thermal stability conferred by the SF5 group and the potential for cross-linking via the nitrile group make this compound an ideal monomer for the synthesis of high-performance thermosetting polymers. The following is a hypothetical, yet chemically sound, protocol for the synthesis of a poly(arylene ether triazine) network.
Rationale
This protocol leverages the cyclotrimerization of the nitrile groups to form a highly cross-linked, thermally stable triazine network.[7] The ether linkages in the polymer backbone are formed via a nucleophilic aromatic substitution reaction, where the electron-withdrawing SF5 group can activate the aromatic ring, though in this proposed synthesis, the primary reaction is the trimerization of the nitrile. The resulting polymer is expected to exhibit a high glass transition temperature (Tg), excellent thermal and oxidative stability, and a low dielectric constant, making it suitable for applications as a matrix resin for composites or as a dielectric material in microelectronics.
Experimental Protocol (Hypothetical)
Materials:
-
This compound (Monomer)
-
Trifluoromethanesulfonic acid (Triflic acid, catalyst)[5]
-
Anhydrous 1,2-dichlorobenzene (Solvent)
-
Methanol (for precipitation)
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (10.0 g, 0.037 mol).
-
Dissolution: Add anhydrous 1,2-dichlorobenzene (50 mL) to the flask and stir the mixture at room temperature under a nitrogen atmosphere until the monomer is completely dissolved.
-
Catalyst Addition: Carefully add triflic acid (0.5 mL, 0.0056 mol) to the reaction mixture dropwise at room temperature.
-
Polymerization: Heat the reaction mixture to 180°C and maintain this temperature for 24 hours under a continuous nitrogen purge. The solution will become increasingly viscous as the polymerization proceeds.
-
Precipitation and Purification: After 24 hours, cool the reaction mixture to room temperature. Slowly pour the viscous solution into a beaker containing methanol (500 mL) while stirring vigorously. A fibrous precipitate will form.
-
Washing: Collect the polymer by filtration, and wash it thoroughly with fresh methanol (3 x 100 mL) to remove any unreacted monomer and residual solvent.
-
Drying: Dry the polymer in a vacuum oven at 120°C for 24 hours to a constant weight.
Characterization
The resulting polymer would be characterized by the following techniques:
-
FTIR Spectroscopy: To confirm the formation of the triazine rings (characteristic peaks around 1550 and 1360 cm⁻¹) and the disappearance of the nitrile peak (around 2230 cm⁻¹).
-
Solid-State NMR Spectroscopy: To provide detailed structural information about the polymer network.[8][9]
-
Thermal Analysis (TGA/DSC): To determine the thermal stability and glass transition temperature (Tg) of the polymer.[10][11][12] The polymer is expected to exhibit high thermal stability with a decomposition temperature above 450°C.
Visual Workflow
Caption: Hypothetical workflow for the synthesis of a poly(arylene ether triazine) network.
Application II: Precursor for Solvatochromic Dyes
The strong electron-withdrawing nature of the SF5 and nitrile groups, combined with the electron-donating methoxy group, creates a donor-acceptor system within the this compound molecule. This makes it a promising precursor for the synthesis of solvatochromic dyes, which exhibit a color change depending on the polarity of the solvent.[13][14][15]
Rationale
By introducing a stronger donor group onto the aromatic ring, a potent push-pull chromophore can be created. The nitrile group can also be further functionalized to tune the electronic properties of the dye. Solvatochromic dyes have applications in sensors, probes for biological systems, and as components in nonlinear optical materials.
Synthetic Protocol (Hypothetical)
This protocol outlines the synthesis of a donor-acceptor dye via a nucleophilic aromatic substitution reaction, replacing the methoxy group with a stronger donor.
Materials:
-
This compound
-
Piperidine (or another secondary amine as a donor group)
-
Potassium carbonate (base)
-
Anhydrous N,N-Dimethylformamide (DMF, solvent)
-
Ethyl acetate and hexane (for chromatography)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 g, 3.7 mmol), piperidine (0.47 g, 5.5 mmol), and potassium carbonate (1.0 g, 7.2 mmol).
-
Solvent Addition: Add anhydrous DMF (20 mL) to the flask.
-
Reaction: Heat the mixture to 100°C and stir for 12 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water (100 mL). Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired dye.
Characterization
-
UV-Vis Spectroscopy: To study the solvatochromic behavior of the dye by measuring its absorption spectrum in solvents of varying polarity.
-
Fluorimetry: To investigate the fluorescence properties of the dye and its response to solvent polarity.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the synthesized dye.
Visual Representation of Synthesis
Caption: Proposed synthetic route for a solvatochromic dye.
Tabulated Data: Anticipated Properties
Based on the known effects of the SF5 group and the proposed polymer structures, the following properties can be anticipated for the synthesized materials.
| Property | Poly(arylene ether triazine) Network | Solvatochromic Dye |
| Thermal Stability (TGA, Td5%) | > 450 °C | > 250 °C |
| Glass Transition Temp. (DSC, Tg) | > 300 °C | N/A |
| Dielectric Constant (1 MHz) | < 3.0 | N/A |
| Solubility | Insoluble | Soluble in common organic solvents |
| Optical Properties | Optically transparent in the visible region | Strong solvatochromism in UV-Vis absorption and fluorescence |
Safety and Handling
While a specific safety data sheet for this compound is not widely available, compounds containing the benzonitrile moiety and fluoroalkyl groups should be handled with care. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound represents a promising, yet underexplored, building block for materials science. The unique combination of a highly stable and electron-withdrawing SF5 group, a reactive nitrile functionality, and a methoxy group offers a versatile platform for the design of novel high-performance polymers, functional dyes, and other advanced materials. The hypothetical protocols presented in this guide, based on sound chemical principles, are intended to inspire and facilitate further research into the potential of this intriguing molecule.
References
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Al-Zoubi, R. M., et al. (2014). One-Pot Synthesis of 1,3,5-Triazine Derivatives via Controlled Cross-Cyclotrimerization of Nitriles: A Mechanism Approach. The Journal of Organic Chemistry, 79(15), 7012-7024. [Link]
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ResearchGate. (n.d.). Pentafluorosulfanyl Group: An Emerging Tool in Optoelectronic Materials. [Link]
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Patsnap. (2025). NMR Spectroscopy Applications in Polymer Analysis. [Link]
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ResearchGate. (2025). Synthesis and characterization of poly (aryl ether ketone) containing bisphenol A. [Link]
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ResearchGate. (n.d.). Recent advances in the chemistry and the application of SF5-compounds. [Link]
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Kawakami, J., & Okazaki, M. (2024). Synthesis of 2,4,6‐Triaryl‐1,3,5‐triazines via the Cyclotrimerization of Benzonitriles with Catalytic Systems Composed of Titanium Chlorido Complexes and Magnesium. European Journal of Inorganic Chemistry. [Link]
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University of Liverpool. (n.d.). High-throughput NMR characterization of polymers with DNP NMR. [Link]
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Scribd. (n.d.). Thermal Analysis for Polymers. [Link]
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Bruker. (n.d.). Gaining Valuable Insight into Polymers with High Resolution NMR. [Link]
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ResearchGate. (2025). Effect of structure of bisphenol on the properties of polyarylene ether nitriles. [Link]
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American Chemical Society. (n.d.). Recent advances in the synthesis of SF5-containing molecules. [Link]
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TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]
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Fiveable. (n.d.). Thermal analysis methods (DSC, TGA). [Link]
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PubMed. (2026). Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. [Link]
-
ResearchGate. (2024). Convenient synthesis of phthalonitrile‐containing mono‐benzoxazines with exceptional thermal stability and improved curing activity. [Link]
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ResearchGate. (n.d.). Synthesis and properties of high temperature phthalonitrile polymers based on o, m, p-dihydroxybenzene isomers. [Link]
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ResearchGate. (2025). Investigation on Phenolphthalein and Bisphenol AF based Poly(arylene ether nitrile) copolymers: preparation, thermal, mechanical and dielectric properties. [Link]
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VTechWorks. (n.d.). PART ONE SYNTHESIS OF AROMATIC POLYKETONES VIA SOLUBLE PRECURSORS DERIVED FROM BIS(α-AMINONITRILE)S. [Link]
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Royal Society of Chemistry. (n.d.). Substituent effect on the solvatochromic behaviour of benzoimidazole based donor–acceptor type fluorescent molecules. [Link]
-
PubMed. (n.d.). The effect of acceptor group variation on the solvatochromism of donor-acceptor fluorophores. [Link]
-
ResearchGate. (2025). Synthesis and Characterization of Some New Thermal Stable Polymers - Polymerization of N-(4-N´-(Benzylamino-carbonyl)phenyl)maleimide. [Link]
-
PubMed Central. (n.d.). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. [Link]
-
ResearchGate. (n.d.). Synthesis of aromatic polyesters derived from bisphenol‐A and bis(hydroxyphenyl)butane with diacyl chloride monomers. [Link]
-
Royal Society of Chemistry. (n.d.). Solvatochromic behaviour of new donor–acceptor oligothiophenes. [Link]
-
ResearchGate. (n.d.). Theoretical study of the solvatochromism of a donor-acceptor bithiophene. [Link]
-
PubMed Central. (n.d.). Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance: Experimental and Molecular Simulation. [Link]
-
Royal Society of Chemistry. (n.d.). Solvatochromism of novel donor–π–acceptor type pyridinium dyes in halogenated and non-halogenated solvents. [Link]
-
Wikipedia. (n.d.). Poly(pentafluorophenyl acrylate). [Link]
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PubMed Central. (n.d.). The universe of fluorinated polymers and polymeric substances and potential environmental impacts and concerns. [Link]
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SciSpace. (n.d.). Polymers of Intrinsic Microporosity Containing Trifluoromethyl and Phenylsulfone Groups as Materials for Membrane Gas Separation. [Link]
-
MDPI. (n.d.). Kinetic Study of the Effective Thermal Polymerization of a Prebiotic Monomer: Aminomalononitrile. [Link]
-
MedCrave. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. [Link]
-
MDPI. (n.d.). Synthesis, Self-Assembly and Photoresponsive Behavior of Liquid Crystals Based on Azobenzene. [Link]
-
ResearchGate. (2025). Polymers of Intrinsic Microporosity Containing Trifluoromethyl and Phenylsulfone Groups as Materials for Membrane Gas Separation. [Link]
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Application Notes and Protocols for the Synthesis of Pentafluorosulfanyl-Substituted Benzonitriles
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pentafluorosulfanyl (SF₅) group has emerged as a critical substituent in modern medicinal chemistry and materials science, lauded for its unique combination of high electronegativity, metabolic stability, and lipophilicity.[1][2] Often termed a "super-trifluoromethyl" group, its incorporation into aromatic scaffolds can profoundly influence molecular properties, enhancing efficacy and bioavailability.[2] This guide provides a comprehensive overview of validated synthetic routes for the introduction of the SF₅ group into benzonitriles, a key pharmacophore and versatile synthetic intermediate. We will delve into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the most effective transformations, empowering researchers to confidently incorporate this valuable moiety into their molecular designs.
Strategic Overview: Accessing the SF₅-Benzonitrile Scaffold
The direct pentafluorosulfanylation of a pre-existing benzonitrile ring is not a well-established transformation, primarily due to the strong electron-withdrawing nature of both the nitrile and the SF₅ group, which deactivates the aromatic ring towards common electrophilic or radical substitution patterns. Therefore, the most successful and widely applicable strategies involve the construction of the target molecule from precursors already bearing either the SF₅ moiety or a functional group that can be readily converted to a nitrile.
The primary retrosynthetic disconnections lead to two highly practical classes of starting materials: pentafluorosulfanyl-substituted aryl halides and pentafluorosulfanyl-substituted anilines . A third, complementary approach involves the late-stage functional group interconversion on an SF₅-substituted aromatic ring.
Figure 1: Primary synthetic routes to SF₅-Benzonitriles.
Route A: Transition-Metal-Catalyzed Cyanation of SF₅-Aryl Halides
This is arguably the most versatile and high-yielding approach, leveraging the power of modern cross-coupling chemistry. Palladium- and copper-catalyzed systems are both effective for the cyanation of aryl halides.[3][4] The strong electron-withdrawing nature of the SF₅ group can facilitate the oxidative addition step in palladium catalysis, making SF₅-aryl bromides excellent substrates.
Causality Behind Experimental Choices
-
Catalyst System: Palladium catalysts, particularly those employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands), are highly effective. They promote the challenging reductive elimination step and prevent catalyst deactivation by the cyanide nucleophile.[3] Copper catalysis, reminiscent of the classic Rosenmund-von Braun reaction, offers a lower-cost alternative, though it may require higher temperatures.[4]
-
Cyanide Source: While traditional sources like NaCN or KCN are effective, their high toxicity and tendency to poison palladium catalysts have led to the development of safer, more manageable alternatives. Zinc cyanide (Zn(CN)₂) is less basic and releases cyanide ions slowly, mitigating catalyst inhibition. Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is an even safer, non-toxic, and environmentally benign cyanide source that has proven highly effective in modern palladium-catalyzed protocols.[3][5]
-
Solvent and Base: Aprotic polar solvents like DMF, DMAc, or dioxane are typically used to ensure the solubility of the reagents. A mild base, such as potassium acetate (KOAc) or sodium carbonate (Na₂CO₃), is often required to facilitate the catalytic cycle.[3][5]
Visualizing the Catalytic Cycle (Palladium/dppf)
Figure 2: Simplified catalytic cycle for Pd-catalyzed cyanation.
Protocol: Palladium-Catalyzed Cyanation of 4-(Pentafluorosulfanyl)bromobenzene
This protocol is adapted from established methods for the cyanation of aryl bromides using potassium hexacyanoferrate(II).[1][3]
Materials:
-
4-(Pentafluorosulfanyl)bromobenzene
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Sodium carbonate (Na₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-(pentafluorosulfanyl)bromobenzene (1.0 mmol, 1.0 equiv), potassium hexacyanoferrate(II) trihydrate (0.5 mmol, 0.5 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).
-
In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and dppf (0.04 mmol, 4 mol%) in 2 mL of anhydrous DMF.
-
Seal the Schlenk flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add 3 mL of anhydrous DMF to the Schlenk flask via syringe, followed by the pre-mixed catalyst solution.
-
Heat the reaction mixture to 120 °C in an oil bath and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 4-(pentafluorosulfanyl)benzonitrile.
Expected Yield: 75-90%
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / dppf | Forms a robust catalytic species tolerant to various functional groups. |
| Cyanide Source | K₄[Fe(CN)₆]·3H₂O | Low toxicity, stable, and effective cyanide source.[5] |
| Solvent | Anhydrous DMF | Aprotic polar solvent facilitates dissolution of salts. |
| Temperature | 120 °C | Provides sufficient thermal energy for efficient catalysis. |
| Atmosphere | Inert (Ar or N₂) | Prevents oxidation and deactivation of the Pd(0) catalyst. |
Route B: Sandmeyer Reaction of SF₅-Anilines
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to convert anilines into a wide array of functional groups, including nitriles, via a diazonium salt intermediate.[2][6] Given that 3- and 4-(pentafluorosulfanyl)anilines are readily accessible starting materials, this route is highly effective.[7]
Mechanistic Considerations
The reaction proceeds in two main stages:
-
Diazotization: The primary aromatic amine is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C), to form a diazonium salt.
-
Cyanide Displacement: The resulting diazonium salt is then treated with a copper(I) cyanide salt. The reaction is believed to proceed via a single-electron transfer (SET) mechanism, generating an aryl radical that then reacts with the cyanide complex.[6]
Protocol: Sandmeyer Cyanation of 4-(Pentafluorosulfanyl)aniline
Materials:
-
4-(Pentafluorosulfanyl)aniline
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN) (Caution: Highly Toxic)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ice
Procedure: Part 1: Diazotization
-
In a 100 mL beaker, suspend 4-(pentafluorosulfanyl)aniline (5.0 mmol, 1.0 equiv) in a mixture of concentrated HCl (5 mL) and water (10 mL).
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. The aniline hydrochloride salt may precipitate.
-
In a separate flask, dissolve sodium nitrite (5.5 mmol, 1.1 equiv) in 5 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cold aniline suspension over 15 minutes, ensuring the temperature remains below 5 °C. Stir for an additional 20 minutes at 0-5 °C. The resulting solution contains the diazonium salt.
Part 2: Cyanide Displacement
-
In a separate 250 mL flask, prepare the copper(I) cyanide solution. Dissolve copper(I) cyanide (6.0 mmol, 1.2 equiv) and sodium cyanide (12.0 mmol, 2.4 equiv) in 20 mL of water. Gently warm the solution if necessary to achieve dissolution, then cool to room temperature.
-
Slowly and carefully add the cold diazonium salt solution from Part 1 to the copper cyanide solution with vigorous stirring. Effervescence (N₂ gas) will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture and extract the product with diethyl ether or dichloromethane (3 x 30 mL).
-
Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by flash chromatography or distillation to yield 4-(pentafluorosulfanyl)benzonitrile.
Expected Yield: 60-80%
Route C: Functional Group Interconversion
A third strategy involves modifying a functional group already present on a pentafluorosulfanyl-substituted benzene ring. The high chemical stability of the SF₅ group allows for a wide range of standard organic transformations to be performed on other parts of the molecule.[8][9]
A common and reliable conversion is the transformation of a benzaldehyde to a benzonitrile. This is typically achieved in two steps via an intermediate aldoxime, or as a one-pot procedure.
Protocol: One-Pot Conversion of 4-(Pentafluorosulfanyl)benzaldehyde to Benzonitrile
This protocol uses hydroxylamine hydrochloride and a dehydrating agent.
Figure 3: Conversion of an SF₅-Benzaldehyde to an SF₅-Benzonitrile.
Materials:
-
4-(Pentafluorosulfanyl)benzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Formic acid (HCOOH) or Acetic Anhydride (Ac₂O) as the dehydrating agent/solvent
-
Sodium acetate (if needed)
Procedure:
-
In a round-bottom flask, dissolve 4-(pentafluorosulfanyl)benzaldehyde (1.0 mmol, 1.0 equiv) and hydroxylamine hydrochloride (1.2 mmol, 1.2 equiv) in formic acid (5 mL).
-
Heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours. The formic acid acts as both a solvent and a dehydrating agent.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into ice-water (50 mL) and stir.
-
Neutralize the mixture by the slow addition of a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain 4-(pentafluorosulfanyl)benzonitrile.
Expected Yield: >85%
Conclusion
The synthesis of pentafluorosulfanyl-benzonitriles is most effectively achieved through indirect methods, primarily via the transition-metal-catalyzed cyanation of SF₅-aryl halides or the Sandmeyer reaction of SF₅-anilines. Both routes utilize readily available starting materials and build upon robust, well-understood chemical transformations. The choice of strategy will depend on the availability of precursors, desired scale, and tolerance for specific reagents. The protocols detailed herein provide researchers with reliable and field-proven methodologies to access these valuable molecular building blocks, paving the way for new discoveries in drug development and materials science.
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- René, F., et al. (2024). Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes.
- René, F., Clément–Comoy, L., Blanchard, N., & Bizet, V. (2024). Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes. Comptes Rendus de l'Académie des Sciences.
- René, F., et al. (2024). Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction.
- Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130-1190.
- Rajendra, M. A., et al. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. Synlett, 31(13), 1301-1306.
- Zhong, T., et al. (2020). Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides. Organic Letters, 22(8), 2941-2945.
- Shafi, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3297-3319.
- Beier, P., et al. (2019). Preparation of (Pentafluorosulfanyl)benzenes by Direct Fluorination of Diaryldisulfides: Synthetic Approach and Mechanistic Aspects. Chemistry – A European Journal, 25(49), 11375-11385.
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- Fors, B. P., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
- Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890-2891.
- Kumar, S., et al. (2020). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent.
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- Vida, N., Pastýříková, T., Klepetářová, B., & Beier, P. (2014). Synthesis of aliphatic sulfur pentafluorides by oxidation of SF5-containing anisole, phenols, and anilines. The Journal of Organic Chemistry, 79(18), 8906-8911.
- Anilkumar, G., & Mathews, B. (2017). Copper-Mediated C–X Functionalization of Aryl Halides. Organic Process Research & Development, 21(12), 1889-1924.
- Poľavka, J., & Slávik, P. (2008). 4-Aminophenylsulfur pentafluoride. Acta Crystallographica Section E: Structure Reports Online, 64(4), o416.
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Organic Chemistry Portal. (n.d.). Sandmeyer-Type Reductive Disulfuration of Anilines. Retrieved from [Link]
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- Kordnezhadian, R., et al. (2022). Chemistry of Pentafluorosulfanyl Derivatives and Related Analogs: From Synthesis to Applications. Chemistry – A European Journal, 28(49), e202200904.
- Li, Y., et al. (2025). Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6. ChemRxiv.
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- Umemoto, T., et al. (2020).
- Cantillo, D., & Kappe, C. O. (2013). Direct preparation of nitriles from carboxylic acids in continuous flow. The Journal of Organic Chemistry, 78(20), 10567-10571.
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Application Notes and Protocols for the Purification of 2-Methoxy-5-(pentafluorosulfur)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the purification of 2-Methoxy-5-(pentafluorosulfur)benzonitrile, a key intermediate in pharmaceutical and agrochemical research. The presence of the highly electronegative and sterically demanding pentafluorosulfur (SF₅) group, along with the polar nitrile and methoxy functionalities, presents unique challenges and opportunities for purification. This document outlines strategic approaches to achieve high purity levels, essential for downstream applications. We will delve into the principles and methodologies of recrystallization and column chromatography, tailored specifically for this compound. Additionally, this guide addresses the identification of potential impurities, purity analysis, and critical safety considerations.
Introduction: The Significance of High-Purity this compound
This compound is a valuable building block in medicinal chemistry and materials science. The pentafluorosulfur (SF₅) group is often considered a "super-trifluoromethyl" group due to its enhanced steric bulk, lipophilicity, and metabolic stability, making it an attractive moiety for modulating the physicochemical properties of bioactive molecules. The nitrile group can be readily transformed into other functional groups, such as amines or carboxylic acids, providing a versatile handle for further synthetic modifications.
The purity of this intermediate is paramount, as even minor impurities can significantly impact the yield, selectivity, and safety profile of subsequent reactions and final products. This guide is designed to equip researchers with the necessary knowledge and practical protocols to obtain this compound in a highly purified form.
Understanding the Molecule: Physicochemical Properties and Their Impact on Purification
The purification strategy for this compound is dictated by its unique combination of functional groups.
-
Pentafluorosulfur (SF₅) Group: This large, highly lipophilic, and electron-withdrawing group dominates the molecule's character, rendering it relatively non-polar.[1]
-
Nitrile (-CN) and Methoxy (-OCH₃) Groups: These groups introduce a degree of polarity to the molecule.
-
Aromatic Ring: The benzene ring provides a rigid scaffold and contributes to the compound's thermal stability.
This combination of a large non-polar group with smaller polar functionalities results in a molecule with moderate overall polarity, making it amenable to purification by both recrystallization and silica gel chromatography.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic | Implication for Purification |
| Molecular Weight | 259.2 g/mol | Suitable for standard laboratory purification techniques. |
| Polarity | Moderately polar | Soluble in a range of organic solvents. Good candidate for both recrystallization and normal-phase chromatography. |
| Melting Point | Likely a solid at room temperature | Recrystallization is a viable primary purification method. |
| Solubility | Good solubility in moderately polar to non-polar organic solvents (e.g., dichloromethane, ethyl acetate, toluene, hexanes). Poor solubility in water. | Provides a wide range of solvent choices for recrystallization and chromatography. |
| Thermal Stability | High, due to the aromatic ring and stable SF₅ group. | Can likely be heated in various solvents without significant decomposition. |
Potential Impurities: A Synthesis-Based Perspective
The nature and quantity of impurities will depend on the synthetic route employed to prepare this compound. Common synthetic strategies for analogous aromatic nitriles include the Rosenmund-von Braun reaction (cyanation of an aryl halide) and the Sandmeyer reaction (conversion of an aniline to a nitrile).[2][3]
Potential Impurities May Include:
-
Unreacted Starting Materials: Such as the corresponding aryl halide or aniline.
-
By-products from Side Reactions: For example, hydrolysis of the nitrile to a carboxylic acid or amide, or incomplete reaction leading to intermediate species.
-
Reagents and Catalysts: Residual catalysts (e.g., copper salts from a Rosenmund-von Braun reaction) or other reagents used in the synthesis.[4]
-
Positional Isomers: Depending on the selectivity of the synthetic steps.
A thorough understanding of the synthetic pathway is crucial for anticipating and effectively removing these impurities.
Purification Strategies: Recrystallization and Column Chromatography
Based on the predicted properties of this compound, a two-step purification strategy is recommended for achieving high purity:
-
Primary Purification: Recrystallization to remove the bulk of impurities.
-
Secondary Purification: Flash column chromatography to remove closely related impurities.
Caption: General purification workflow for this compound.
Protocol 1: Recrystallization
Recrystallization is an effective technique for removing impurities that have different solubility profiles from the desired compound. The key is to find a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
4.1.1. Solvent Selection
A systematic approach to solvent selection is crucial for successful recrystallization.
Table 2: Recommended Solvents for Recrystallization Screening
| Solvent/System | Rationale |
| Isopropanol | A single protic solvent of moderate polarity. |
| Toluene | An aromatic solvent that may have good solubility for the aromatic ring system at elevated temperatures. |
| Ethyl Acetate/Hexane | A common mixed-solvent system that allows for fine-tuning of polarity. The compound should be soluble in ethyl acetate and less soluble in hexane.[5] |
| Dichloromethane/Hexane | Another effective mixed-solvent system. The compound should be soluble in dichloromethane and less soluble in hexane. |
4.1.2. Step-by-Step Recrystallization Protocol
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent or the more soluble solvent of a mixed pair.
-
Heating: Gently heat the mixture with stirring (e.g., on a hot plate) to dissolve the solid completely. If using a mixed-solvent system, add the less soluble solvent dropwise to the hot solution until turbidity persists. Then, add a few drops of the more soluble solvent to redissolve the solid and obtain a clear, saturated solution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
Flash column chromatography is a preparative liquid chromatography technique used to separate compounds based on their differential adsorption to a stationary phase.[6] It is particularly useful for removing impurities with similar polarity to the target compound.
4.2.1. Thin-Layer Chromatography (TLC) for Method Development
Before performing flash chromatography, it is essential to determine the optimal mobile phase using TLC. The goal is to find a solvent system that provides a retention factor (Rƒ) of approximately 0.2-0.4 for the target compound.[7]
Recommended TLC Mobile Phases to Screen:
-
Hexane/Ethyl Acetate mixtures (e.g., 9:1, 4:1, 1:1)
-
Hexane/Dichloromethane mixtures (e.g., 1:1, 1:2)
4.2.2. Step-by-Step Flash Column Chromatography Protocol
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, least polar mobile phase.[6]
-
Sample Loading: Dissolve the partially purified compound in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, and evaporate the solvent. Carefully add the dry, loaded silica gel to the top of the column.
-
Elution: Begin eluting the column with the chosen mobile phase. A gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity, is often effective for separating closely related compounds.[6]
-
Fraction Collection: Collect fractions in test tubes or vials.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Caption: A simplified diagram of a flash column chromatography setup.
Purity Analysis: Ensuring the Quality of the Final Product
The purity of the final product should be assessed using a combination of analytical techniques.
Table 3: Recommended Analytical Techniques for Purity Assessment
| Technique | Purpose | Expected Observations for a Pure Sample |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity determination and detection of non-volatile impurities. | A single major peak corresponding to the product. Purity is typically determined by the area percentage of this peak. |
| Gas Chromatography (GC) | Analysis of volatile impurities. | A single major peak. Useful for detecting residual solvents. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | Structural confirmation and detection of structurally related impurities. | Spectra consistent with the proposed structure. The absence of signals corresponding to impurities. |
| Mass Spectrometry (MS) | Confirmation of molecular weight. | A molecular ion peak corresponding to the calculated mass of the compound. |
| Melting Point Analysis | A sharp melting point range is indicative of high purity. | A narrow melting point range (e.g., 1-2 °C). |
Safety and Handling
Compounds containing the pentafluorosulfur group require careful handling due to their potential reactivity and the limited toxicological data available.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[8]
-
In case of contact: In case of skin or eye contact, rinse thoroughly with water and seek medical attention.[9]
-
Disposal: Dispose of all chemical waste in accordance with local regulations.
Conclusion
The successful purification of this compound is a critical step in its utilization as a building block in research and development. By employing a systematic approach that combines recrystallization and flash column chromatography, researchers can consistently obtain this valuable intermediate with high purity. The protocols and guidelines presented in this document provide a solid foundation for achieving this goal, while emphasizing the importance of analytical verification and safe laboratory practices.
References
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Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
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Fiveable. (n.d.). Aromatic Nitriles Definition. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
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ACS Publications. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Retrieved from [Link]
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CrystEngComm. (2006). Synthesis and crystal engineering of fluorinated stilbenes. Retrieved from [Link]
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LCGC International. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. Retrieved from [Link]
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Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]
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PubMed. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. Retrieved from [Link]
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Semantic Scholar. (n.d.). Application of Gas Chromatography to Determination of Total Organic Fluorine after Defluorination of Perfluorooctanoic Acid as a Model Compound. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]
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ACS Earth and Space Chemistry. (n.d.). Chemical Characterization of Organosulfur Compounds in Aerosols from Archean-Analog Photochemistry: Insights from Liquid Chromatography and High-Resolution Tandem Mass Spectrometry. Retrieved from [Link]
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PubMed Central. (n.d.). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Retrieved from [Link]
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Reddit. (2018). Reduction of nitro group in the presence of a nitrile. Retrieved from [Link]
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ResearchGate. (n.d.). Separation of sulfur compounds on a silica PLOT column; COS and H 2 S.... Retrieved from [Link]
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PubMed Central. (n.d.). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Retrieved from [Link]
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PubMed. (2012). Synthesis of aromatic nitriles using nonmetallic cyano-group sources. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
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Organic Chemistry Portal. (2009). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. Retrieved from [Link]
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ACS Publications. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. Retrieved from [Link]
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Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
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Thieme Chemistry. (n.d.). Synthesis of Ar-SF4Cl and Ar-SF5 Compounds from Arylphosphorothiolates. Retrieved from [Link]
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Application Notes and Protocols for the Analytical Characterization of Pentafluorosulfanyl (SF5)-Substituted Compounds
Introduction: The Rising Prominence and Analytical Challenges of the SF5 Moiety
The pentafluorosulfanyl (SF5) group is rapidly emerging as a critical substituent in the fields of medicinal chemistry, agrochemistry, and materials science.[1][2] Often dubbed a "super-trifluoromethyl" group, its unique combination of properties—including high electronegativity, exceptional chemical and thermal stability, and significant lipophilicity—makes it an attractive bioisostere for other functional groups like trifluoromethyl (CF3) and tert-butyl moieties.[1][3][4] The incorporation of the SF5 group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced metabolic stability, improved membrane permeability, and modulated biological activity.[3][4][5]
However, the very properties that make the SF5 group so valuable also present unique challenges for its analytical characterization. Its high fluorine content and the unique electronic environment of the sulfur-fluorine bonds necessitate specialized and carefully optimized analytical methodologies. This guide provides an in-depth exploration of the key analytical techniques for characterizing SF5-substituted compounds, offering detailed protocols and field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in authoritative scientific principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of SF5-Compound Characterization
NMR spectroscopy, particularly ¹⁹F NMR, is arguably the most powerful and informative technique for the structural elucidation of SF5-substituted compounds. The ¹⁹F nucleus is a spin ½ isotope with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive to NMR detection.[6]
¹⁹F NMR Spectroscopy: The Signature of the SF5 Group
The ¹⁹F NMR spectrum of an SF5 group is highly characteristic and provides unambiguous confirmation of its presence. Due to the octahedral geometry around the sulfur atom, the five fluorine atoms are in two distinct chemical environments: one axial (Fₐ) and four equatorial (Fₑ). This results in a distinctive splitting pattern, often appearing as a doublet for the four equatorial fluorines and a pentet (or quintet) for the single axial fluorine. This pattern arises from the spin-spin coupling between the non-equivalent axial and equatorial fluorine nuclei, with a typical coupling constant (J Fₐ-Fₑ) of approximately 150 Hz.
The chemical shifts of the Fₐ and Fₑ nuclei are sensitive to the electronic environment of the molecule, particularly the nature of the atom or group to which the sulfur is attached. For aromatic SF5 compounds, the chemical shifts typically appear in the range of +60 to +90 ppm relative to CFCl₃.
Table 1: Typical ¹⁹F NMR Chemical Shifts and Coupling Constants for Aryl-SF5 Compounds
| Substituent on Aromatic Ring | Position | Fₐ Chemical Shift (δ, ppm) | Fₑ Chemical Shift (δ, ppm) | J Fₐ-Fₑ (Hz) |
| -NO₂ | para | ~85 | ~75 | ~150 |
| -CN | para | ~83 | ~73 | ~150 |
| -H | - | ~82 | ~72 | ~150 |
| -CH₃ | para | ~80 | ~70 | ~150 |
| -OCH₃ | para | ~78 | ~68 | ~150 |
Note: Chemical shifts are approximate and can vary depending on the solvent and other substituents.
Protocol for ¹⁹F NMR Analysis of SF5-Substituted Compounds
This protocol outlines the key steps for acquiring high-quality ¹⁹F NMR spectra of SF5-containing molecules.
1.2.1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆.[7] Deuterated solvents are crucial to avoid large proton signals from the solvent that could obscure the analyte signals and for the spectrometer's lock system to stabilize the magnetic field.[8][9][10]
-
Concentration: Prepare a solution with a concentration of 5-20 mg/mL. The high sensitivity of ¹⁹F NMR often allows for the use of more dilute samples compared to ¹³C NMR.
-
Internal/External Standard: For accurate chemical shift referencing, an internal or external standard is recommended.
-
Internal Standard: A small amount of a fluorine-containing compound with a known chemical shift (e.g., trifluoroacetic acid (TFA) at -76.55 ppm or hexafluorobenzene (C₆F₆) at -164.9 ppm) is added directly to the NMR tube.[11][12] However, ensure the standard does not react with the sample or have overlapping signals.
-
External Standard: A sealed capillary containing a reference compound in the same deuterated solvent is placed inside the NMR tube.[13] This avoids potential reactivity issues but may be less accurate due to magnetic susceptibility differences.
-
1.2.2. Spectrometer Setup and Acquisition:
-
Tuning and Matching: Tune and match the NMR probe for the ¹⁹F frequency to ensure optimal sensitivity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard one-pulse sequence is typically sufficient. For quantitative analysis, an inverse-gated decoupling sequence should be used to suppress the Nuclear Overhauser Effect (NOE).[14]
-
Spectral Width: The chemical shift range for ¹⁹F is very wide (~800 ppm).[6] Set a spectral width that encompasses the expected signals of the SF5 group and any other fluorine atoms in the molecule. A typical range for SF5 compounds is from +100 ppm to -200 ppm.
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is usually adequate for qualitative analysis. For quantitative measurements, a longer delay (5 x T₁) is necessary to ensure full relaxation of the nuclei.[14]
-
Number of Scans: Due to the high sensitivity of ¹⁹F, a sufficient signal-to-noise ratio can often be achieved with a relatively low number of scans (e.g., 16-64).
-
1.2.3. Data Processing and Interpretation:
-
Referencing: Reference the spectrum to the internal or external standard. If no standard is used, the spectrometer's internal reference (indirectly from the deuterium lock signal) can be used, but this is less accurate.[15]
-
Integration: Integrate the signals to determine the relative ratios of different fluorine environments.
-
Coupling Constant Measurement: Measure the J Fₐ-Fₑ coupling constant to confirm the presence of the SF5 group.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is an indispensable tool for determining the molecular weight of SF5-substituted compounds and gaining structural insights through fragmentation analysis. The choice of ionization technique is critical, as it influences the extent of fragmentation and the type of information obtained.
Ionization Techniques: A Comparative Overview
-
Electron Ionization (EI): This is a "hard" ionization technique that bombards the analyte with high-energy electrons, leading to extensive fragmentation.[16][17] While this can make it difficult to observe the molecular ion, the resulting fragmentation pattern provides a detailed fingerprint of the molecule, which is invaluable for structural elucidation.[18]
-
Electrospray Ionization (ESI): This is a "soft" ionization technique that is particularly useful for polar and thermally labile molecules.[16][18] ESI typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation, making it ideal for confirming the molecular weight.[18]
Why the Choice Matters for SF5 Compounds: The high stability of the SF5 group means that under EI conditions, fragmentation may be less extensive than in other organic molecules. However, characteristic fragmentation pathways can still be observed. ESI is often preferred for confirming the molecular weight of novel SF5-containing drug candidates, as it is less likely to cause unwanted degradation.
Fragmentation Patterns of SF5-Substituted Compounds
Under EI or collision-induced dissociation (CID) in ESI-MS/MS, SF5-compounds can exhibit characteristic fragmentation patterns. The strong S-F bonds often lead to the retention of the SF5 moiety on one of the fragments.
Common Fragmentation Pathways:
-
Loss of SFn Radicals: Cleavage of the S-C bond can lead to the formation of an [SF5]⁺ ion (m/z 127) or the loss of SFn radicals from the molecular ion.
-
Cleavage Adjacent to the SF5 Group: Bonds alpha or beta to the SF5 group are susceptible to cleavage.
-
Rearrangement Reactions: In some cases, rearrangement reactions can occur, leading to the elimination of neutral molecules like SO₂ in related sulfonamides.[19]
Table 2: Common Fragment Ions Observed in the Mass Spectra of Aryl-SF5 Compounds
| Fragment Ion | m/z | Proposed Structure |
| [M-F]⁺ | M-19 | Loss of a fluorine atom |
| [M-SF₄]⁺ | M-108 | Loss of sulfur tetrafluoride |
| [Ar]⁺ | Varies | Aryl cation |
| [SF₅]⁺ | 127 | Pentafluorosulfanyl cation |
Protocol for LC-MS Analysis of SF5-Substituted Compounds
This protocol provides a general framework for the analysis of SF5-compounds using liquid chromatography coupled with mass spectrometry.
2.3.1. Liquid Chromatography (LC) Separation:
-
Column Selection: The choice between normal-phase and reverse-phase chromatography depends on the polarity of the analyte.
-
Mobile Phase:
-
Reverse-Phase: Typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate to improve peak shape and ionization efficiency.
-
Normal-Phase: A non-polar solvent such as hexane or heptane with a polar modifier like isopropanol or ethyl acetate.[21]
-
-
Gradient Elution: A gradient elution, where the mobile phase composition is changed over time, is often necessary to achieve good separation of complex mixtures.
2.3.2. Mass Spectrometry (MS) Detection:
-
Ionization Source: Electrospray ionization (ESI) is the most common interface for LC-MS.
-
Polarity: Analyze in both positive and negative ion modes to determine which provides better sensitivity for the compound of interest.
-
MS/MS Analysis: To obtain structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion (or a prominent adduct ion) and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.
X-ray Crystallography: The Definitive 3D Structure
Single-crystal X-ray diffraction provides the most definitive structural information for SF5-substituted compounds, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.[22][23] This technique is invaluable for unambiguously confirming the structure of a new compound and for understanding its intermolecular interactions.
Structural Features of the SF5 Group
X-ray crystallographic studies have confirmed the approximately octahedral geometry of the sulfur atom in the SF5 group.[22][24] The S-F bond lengths are typically in the range of 1.57 to 1.62 Å, and the C-S-Fₐₓ bond angle is very close to 180°.[22][24]
Protocol for Single-Crystal X-ray Diffraction
3.2.1. Crystal Growth:
-
This is often the most challenging step.[25] High-quality single crystals with dimensions of 0.1-0.5 mm are required.[25]
-
Common techniques include slow evaporation of a solvent, vapor diffusion, and slow cooling of a saturated solution.[25] The choice of solvent can significantly impact crystal quality.[25]
3.2.2. Data Collection:
-
A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer.
-
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and improve data quality.
-
A series of diffraction images are collected as the crystal is rotated in the X-ray beam.
3.2.3. Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.
-
The positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
-
The structural model is refined against the experimental data to obtain the final, high-resolution crystal structure.
Vibrational Spectroscopy: Probing Molecular Vibrations
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule.[26] While often considered less definitive than NMR or X-ray crystallography for complete structure elucidation, they are valuable for identifying the presence of specific functional groups and for studying molecular symmetry.
The SF5 group has several characteristic vibrational modes that can be observed in IR and Raman spectra. The positions of these bands can be sensitive to the electronic environment of the molecule.
Table 3: Tentative Vibrational Assignments for the SF5 Group
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 800-900 | S-F stretch (strong in IR) |
| 600-700 | S-F stretch (strong in Raman) |
| 400-500 | S-F deformation |
Note: These are approximate ranges and can vary significantly between compounds.
Protocol for Vibrational Spectroscopy
4.1.1. Sample Preparation:
-
FTIR: Samples can be analyzed as neat liquids, solutions, KBr pellets, or thin films. Attenuated Total Reflectance (ATR) is a common and convenient sampling technique.
-
Raman: Samples can be solids, liquids, or solutions. Glass vials or quartz cuvettes are typically used.
4.1.2. Data Acquisition and Interpretation:
-
Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹ for mid-IR).
-
Identify the characteristic bands associated with the SF5 group and other functional groups in the molecule.
-
Comparison with calculated vibrational spectra from quantum chemical methods can aid in the assignment of complex spectra.[21]
Workflow and Logic Diagrams
Caption: General analytical workflow for SF5-substituted compounds.
Caption: Decision tree for interpreting ¹⁹F NMR spectra of SF5 compounds.
Conclusion
The analytical characterization of pentafluorosulfanyl-substituted compounds requires a multi-technique approach, with each method providing a unique and complementary piece of the structural puzzle. ¹⁹F NMR stands out as the primary tool for confirming the presence of the SF5 group and probing its electronic environment. Mass spectrometry is essential for determining molecular weight and understanding fragmentation pathways, while X-ray crystallography offers the ultimate confirmation of three-dimensional structure. Vibrational spectroscopy and chromatography play crucial supporting roles in functional group analysis and purification, respectively. By understanding the principles behind each technique and applying the detailed protocols outlined in this guide, researchers can confidently and accurately characterize this important class of molecules, accelerating their application in drug discovery and materials science.
References
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19F NMR Reference Standards. University of California, Santa Barbara. Available at: [Link]
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Single crystal X-ray structures of compounds 1–9. ResearchGate. Available at: [Link]
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Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. Available at: [Link]
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(PDF) Single crystal X-ray structural features of aromatic compounds having a pentafluorosulfanyl (SF5) functional group. ResearchGate. Available at: [Link]
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Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. Oreate Additive Manufacturing. Available at: [Link]
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Deuterated Solvents for NMR. Isotope Science. Available at: [Link]
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Need help with a question about 13C and 19F NMR. Reddit. Available at: [Link]
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Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Available at: [Link]
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Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]
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Standardizing for 19F NMR. Reddit. Available at: [Link]
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Presentation title Single Crystal Diffraction: The Definitive Structural Technique. Oak Ridge National Laboratory. Available at: [Link]
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A beginner's guide to X-ray data processing. The Biochemist. Available at: [Link]
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Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. National Center for Biotechnology Information. Available at: [Link]
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Normal-phase vs. Reversed-phase Chromatography. Phenomenex. Available at: [Link]
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Difference Reverse Phase and Normal Phase. Scribd. Available at: [Link]
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Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. MDPI. Available at: [Link]
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What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy? ResearchGate. Available at: [Link]
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Mass Spectrometry: Fragmentation. University of California, Los Angeles. Available at: [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
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Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Technology Networks. Available at: [Link]
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Separation of enantiomers of chiral sulfoxides in high-performance liquid chromatography with cellulose-based chiral selectors using acetonitrile and acetonitrile-water mixtures as mobile phases. ResearchGate. Available at: [Link]
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Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. Moravek. Available at: [Link]
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Mass Spectrometry Ionization Methods. Emory University. Available at: [Link]
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Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB| Dr. Nagendra Singh | PENS#70. YouTube. Available at: [Link]
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What Is Normal Phase And Reverse Phase Chromatography? YouTube. Available at: [Link]
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Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. CORE. Available at: [Link]
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Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PubMed Central. Available at: [Link]
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Enantiomeric Separation of Flavor and Aroma Components Using a Supercritical Fluid Chromatograph. Shimadzu. Available at: [Link]
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Enantioselective chromatography in drug discovery. PubMed. Available at: [Link]
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Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Publications. Available at: [Link]
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7.2: Identifying all IR- and Raman-active vibrational modes in a molecule. Chemistry LibreTexts. Available at: [Link]
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Synthesis and Properties of Pentafluorosulfanyl Group (SF 5 )-Containing Meta-Diamide Insecticides. MDPI. Available at: [Link]
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SF5‐containing biologically active compounds that showed antimicrobial... ResearchGate. Available at: [Link]
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FT-IR vs. Raman Spectroscopy: Principles, Applications, and Comparisons. Northwestern University. Available at: [Link]
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Chiral switches versus de novo enantiomerically pure compounds. ScienceDirect. Available at: [Link]
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Vibration mode assignments for FTIR and Raman spectra. ResearchGate. Available at: [Link]
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FT-IR and Raman: A Synergism, Not Competing Technologies. Spectroscopy Online. Available at: [Link]
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Spectra–Structure Correlations in Raman Spectroscopy. Wiley Online Library. Available at: [Link]
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Application Notes and Protocols for 2-Methoxy-5-(pentafluorosulfur)benzonitrile in the Development of Novel Pharmaceuticals
Introduction: The Emergence of the Pentafluorosulfur (SF₅) Moiety in Modern Drug Discovery
In the relentless pursuit of innovative therapeutic agents, medicinal chemists are continually exploring novel chemical space. The introduction of fluorine-containing functional groups has been a particularly fruitful strategy, significantly enhancing the potency, selectivity, and pharmacokinetic profiles of drug candidates.[1] Among these, the pentafluorosulfur (SF₅) group has emerged as a compelling substituent, often dubbed a "super-trifluoromethyl" or "super CF₃" group.[2][3] Its exceptional properties, including high electronegativity, remarkable thermal and chemical stability, and significant lipophilicity, make it a valuable tool in drug design.[3][4]
The SF₅ group serves as an effective bioisostere for other common chemical moieties such as the trifluoromethyl, tert-butyl, halogen, or nitro groups.[5][6] This bioisosteric replacement can lead to improved metabolic stability, enhanced membrane permeability, and modulated binding affinities, ultimately resulting in superior drug candidates.[4][7] 2-Methoxy-5-(pentafluorosulfur)benzonitrile is a key building block that incorporates this promising SF₅ group, offering a gateway to a new generation of pharmaceuticals. This document provides a comprehensive guide to the synthesis, characterization, and application of this compound in the development of novel therapeutics.
Synthesis of this compound: A Proposed Synthetic Pathway
The synthesis of aromatic SF₅ compounds presents unique challenges.[5] However, advancements in synthetic methodologies have made these valuable building blocks more accessible. A plausible synthetic route to this compound is outlined below. This protocol is based on established methods for the introduction of the SF₅ group onto aromatic rings.
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed synthetic route to this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Methoxy-5-aminobenzonitrile
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Pentafluorosulfur chloride (SF₅Cl) or Pentafluorosulfur bromide (SF₅Br)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous, degassed solvent (e.g., acetonitrile or 1,2-dichloroethane)
-
Diatomaceous earth
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-Methoxy-5-aminobenzonitrile (1.0 eq) in a suitable volume of 6M HCl.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Pentafluorosulfanylation:
-
In a separate, well-ventilated fume hood, prepare a solution of the chosen pentafluorosulfur halide (SF₅Cl or SF₅Br, 1.5 eq) and a radical initiator such as AIBN (0.1 eq) in an anhydrous, degassed solvent.
-
Slowly add the freshly prepared diazonium salt solution to the pentafluorosulfur halide solution at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth to remove any solid byproducts.
-
Carefully neutralize the filtrate by washing with a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford pure this compound.
-
Characterization of this compound
Thorough characterization is crucial to confirm the identity and purity of the synthesized compound.[8] The following analytical techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation of organic compounds.[8]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The coupling patterns of the aromatic protons will confirm the substitution pattern on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum will provide information about the number and types of carbon atoms in the molecule.[9] The carbon attached to the SF₅ group will exhibit a characteristic chemical shift.
-
¹⁹F NMR: Fluorine NMR is essential for characterizing the SF₅ group. The spectrum should show two signals corresponding to the apical and equatorial fluorine atoms, with the characteristic J-coupling between them.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment |
| ¹H | 7.8 - 8.0 | d | ~2 Hz | H-6 |
| 7.6 - 7.8 | dd | ~9, 2 Hz | H-4 | |
| 7.0 - 7.2 | d | ~9 Hz | H-3 | |
| 3.9 - 4.1 | s | - | -OCH₃ | |
| ¹⁹F | 80 - 90 | quintet | ~150 Hz | Apical F |
| 60 - 70 | d | ~150 Hz | Equatorial F |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[8] High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy can identify the presence of key functional groups. The spectrum of this compound is expected to show characteristic absorption bands for the nitrile (C≡N) stretch, C-O-C stretch of the methoxy group, and S-F stretches of the pentafluorosulfur group.
Application in Novel Pharmaceutical Development: In Vitro Evaluation
Once synthesized and characterized, this compound can be utilized as a key building block in the synthesis of a library of compounds for biological screening.[10] The following protocols outline general in vitro assays to evaluate the potential of these novel compounds.[11][12]
Workflow for In Vitro Evaluation of Novel SF₅-Containing Compounds:
Caption: Workflow for the in vitro evaluation of novel SF₅-containing drug candidates.
Protocol 1: Target-Based Enzyme Inhibition Assay
This protocol describes a general method to assess the inhibitory activity of the synthesized compounds against a specific enzyme target.
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Assay buffer
-
Synthesized compounds dissolved in DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compounds in the assay buffer.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the diluted test compounds to the respective wells and incubate for a predetermined time (pre-incubation).
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the reaction progress by measuring the absorbance or fluorescence at appropriate wavelengths using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight in a CO₂ incubator.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion
This compound is a valuable and versatile building block for the development of novel pharmaceuticals. The unique properties of the SF₅ group can impart significant advantages in terms of metabolic stability, potency, and overall drug-like properties.[4] The protocols outlined in this document provide a framework for the synthesis, characterization, and initial biological evaluation of compounds derived from this promising intermediate. By leveraging the unique characteristics of the pentafluorosulfur moiety, researchers can expand the accessible chemical space and accelerate the discovery of next-generation therapeutics.
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Kim, J., et al. (2021). Synthesis and Properties of Pentafluorosulfanyl Group (SF₅)-Containing Meta-Diamide Insecticides. MDPI. [Link]
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Jose, A., et al. (2021). Synthesis and biological evaluation of benzodiazepines containing a pentafluorosulfanyl group. ResearchGate. [Link]
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Schirmeister, T., et al. (2022). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. ResearchGate. [Link]
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Ilardi, E. A., & Muth, G. W. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
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Bizet, V., et al. (2019). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PubMed Central. [Link]
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MDPI. (2022). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. [Link]
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- 8. Organic chemistry - Wikipedia [en.wikipedia.org]
- 9. chemaxon.com [chemaxon.com]
- 10. In Vitro Pharmacology - Drug Discovery & Development [qima-lifesciences.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. axxam.com [axxam.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methoxy-5-(pentafluorosulfur)benzonitrile
Welcome to the technical support center for the synthesis of 2-Methoxy-5-(pentafluorosulfur)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this novel compound. The unique combination of the methoxy, nitrile, and the highly electron-withdrawing pentafluorosulfanyl (SF₅) group presents specific challenges and opportunities in its synthesis.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to address potential issues during your experimental work.
I. Introduction to the Synthesis Strategy
The synthesis of this compound is not yet widely documented in the literature. However, based on established organic chemistry principles and analogous transformations, a robust synthetic pathway can be proposed. The most logical approach involves a two-step sequence starting from a suitable aniline precursor:
-
Diazotization of 2-Methoxy-5-(pentafluorosulfur)aniline.
-
Sandmeyer Cyanation of the resulting diazonium salt.
This strategy leverages the well-established Sandmeyer reaction, a cornerstone in aromatic chemistry for the conversion of anilines to a wide variety of functional groups, including nitriles.[2][3][4] The stability of the pentafluorosulfanyl group under the acidic conditions of the Sandmeyer reaction is a critical consideration.
II. Proposed Synthetic Workflow
The following diagram illustrates the proposed synthetic route:
Caption: Proposed two-step synthesis of this compound.
III. Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis, their probable causes, and recommended solutions.
Step 1: Diazotization of 2-Methoxy-5-(pentafluorosulfur)aniline
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete dissolution of the aniline starting material. | The aniline salt may have low solubility in the acidic medium at low temperatures. | - Ensure vigorous stirring. - Use a slightly larger volume of aqueous acid. - Grind the aniline starting material to a fine powder before addition. |
| Formation of a dark-colored or tarry reaction mixture. | - Temperature exceeding 5°C, leading to decomposition of the diazonium salt. - Impurities in the starting aniline. - Reaction with excess nitrous acid. | - Strictly maintain the reaction temperature between 0-5°C using an ice-salt bath. - Ensure the purity of the starting aniline through recrystallization or column chromatography. - Add the sodium nitrite solution slowly and monitor for any significant exotherm. - After diazotization, destroy excess nitrous acid with a small amount of urea or sulfamic acid before proceeding to the next step. |
| Low yield of the diazonium salt (as determined by a downstream reaction). | - Incomplete reaction due to insufficient acid or sodium nitrite. - Premature decomposition of the diazonium salt. | - Use a slight excess of sodium nitrite (1.05-1.1 equivalents). - Ensure a sufficiently acidic medium (at least 2.5-3 equivalents of acid). - Use the diazonium salt solution immediately in the next step, as it is unstable and should not be stored. |
Step 2: Sandmeyer Cyanation
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired benzonitrile. | - Inefficient reaction of the diazonium salt with the copper(I) cyanide. - Side reactions of the diazonium salt, such as reaction with water to form a phenol. - Catalyst poisoning or deactivation. | - Ensure the copper(I) cyanide is of high purity and freshly prepared if possible. - Slowly add the cold diazonium salt solution to a heated solution of copper(I) cyanide to facilitate the reaction and minimize side reactions. - Consider using a non-aqueous solvent for the cyanation step if phenol formation is a significant issue. |
| Formation of significant amounts of biaryl byproducts. | Dimerization of the aryl radical intermediate. | - Use a higher concentration of the copper(I) salt to efficiently trap the aryl radical. - Control the rate of addition of the diazonium salt to the copper cyanide solution. |
| Presence of halogenated byproducts (e.g., chloro- or bromo- derivatives). | If using copper(I) chloride or bromide in the presence of a cyanide source, competitive halogenation can occur. | Use copper(I) cyanide as the sole copper source. |
| Difficulty in isolating the product from the reaction mixture. | The product may be soluble in the aqueous phase or form an emulsion. | - Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). - Use a brine wash to break up emulsions. - Consider a steam distillation if the product is volatile enough. |
IV. Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity of the 2-Methoxy-5-(pentafluorosulfur)aniline in the diazotization step?
A1: The amino group is the primary reactive site. The methoxy group is activating and ortho-, para-directing, while the pentafluorosulfanyl group is strongly deactivating and meta-directing. For the diazotization of the amino group, the electronic effects of the other substituents are less critical than maintaining the precise reaction conditions (low temperature, acidic medium).
Q2: How stable is the pentafluorosulfanyl (SF₅) group under the conditions of the Sandmeyer reaction?
A2: The SF₅ group is known for its high chemical and thermal stability.[1] It is generally stable to strongly acidic conditions, which are employed during the diazotization step. Therefore, cleavage or degradation of the SF₅ group is not expected to be a significant issue under standard Sandmeyer reaction conditions.
Q3: What are the main safety precautions to consider during this synthesis?
A3: Both diazonium salts and cyanide compounds are hazardous.
-
Diazonium Salts: Solid diazonium salts can be explosive. It is crucial to use the diazonium salt solution immediately after its preparation and not attempt to isolate it.
-
Cyanides: Copper(I) cyanide and other cyanide salts are highly toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Acidification of cyanide salts will generate highly toxic hydrogen cyanide gas. Ensure the reaction workup is performed in a way that avoids acidification of cyanide-containing waste.
Q4: What purification methods are recommended for the final product?
A4: The high lipophilicity of the SF₅ group suggests that the product will be readily soluble in common organic solvents.
-
Column Chromatography: Silica gel chromatography is a common method for purifying SF₅-containing compounds. A gradient of ethyl acetate in hexanes is a good starting point for elution.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be an effective purification method.
Q5: Can palladium-catalyzed cyanation be an alternative to the Sandmeyer reaction?
A5: Yes, palladium-catalyzed cyanation of an aryl halide precursor, such as 1-bromo-2-methoxy-5-(pentafluorosulfur)benzene, is a viable alternative.[5][6][7] This method often offers milder reaction conditions and broader functional group tolerance. However, challenges such as catalyst poisoning by cyanide can occur.[7]
V. Experimental Protocols (Proposed)
Protocol 1: Diazotization of 2-Methoxy-5-(pentafluorosulfur)aniline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-Methoxy-5-(pentafluorosulfur)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid (2.5 eq) and water.
-
Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the aniline suspension via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5°C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C. The resulting clear or slightly yellow solution of the diazonium salt should be used immediately in the next step.
Protocol 2: Sandmeyer Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in a suitable solvent (e.g., aqueous potassium cyanide solution or DMF).
-
Heat the copper(I) cyanide solution to 60-70°C.
-
Slowly add the cold diazonium salt solution from Protocol 1 to the hot copper(I) cyanide solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.
-
After the addition is complete, continue to heat the reaction mixture at 60-70°C for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or recrystallization.
VI. Data Summary Table
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characterization Peaks (Predicted) |
| 2-Methoxy-5-(pentafluorosulfur)aniline | C₇H₈F₅NOS | 261.20 | ¹⁹F NMR: Two signals corresponding to SF₅ group (apical and equatorial fluorines). |
| This compound | C₈H₄F₅NOS | 271.18 | IR: Strong absorption around 2220-2240 cm⁻¹ for the C≡N stretch. ¹⁹F NMR: Two signals for the SF₅ group. |
VII. References
-
BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile.
-
BenchChem. (2025). Technical Guide: 2-Amino-4-methoxy-5-nitrobenzonitrile.
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205.
-
BenchChem. (2025). stability of the pentafluorosulfanyl group under various reaction conditions.
-
BenchChem. (2025). Technical Support Center: Stability of SF5-Functionalized Molecules.
-
ChemRxiv. (2025). Bench-stable reagents for modular access to persulfuranyl scaffolds.
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205.
-
Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5).
-
BenchChem. (n.d.). 5-Amino-2-methoxybenzonitrile | 214623-57-1.
-
RSC Publishing. (n.d.). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent.
-
Buchwald, S. L., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035–10039.
-
Wikipedia. (n.d.). Sandmeyer reaction.
-
ResearchGate. (2021). Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles.
-
PubChem. (n.d.). 2-Amino-5-methoxybenzonitrile.
-
Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. (n.d.).
-
OrganicChemGuide. (n.d.). 21.03 Sandmeyer Reaction.
-
ResearchGate. (n.d.). Properties of the SF5 group and the major key discoveries reported in the field.
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
-
Buchwald, S. L., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035–10039.
-
Lumen Learning. (n.d.). 17.3. Reactions involving arenediazonium salts | Organic Chemistry II.
-
Baran, P. S., et al. (2021). Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. Journal of the American Chemical Society, 143(31), 12085–12090.
-
Filo. (2024). Sandmayer reaction explain.
-
ResearchGate. (2022). (PDF) 2-Aminobenzonitrile.
-
BenchChem. (n.d.). Technical Support Center: Purification of SF5-Containing Compounds by Chromatography.
-
BenchChem. (2025). Sandmeyer-type reaction as an alternative synthesis route.
-
Khan, I., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3147–3177.
-
BenchChem. (2025). Application Notes and Protocols for the Diazotization of 2-Methyl-5-nitroaniline Hydrate.
-
Otutu, J. O. (2012). Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. Oriental Journal of Chemistry, 28(2), 787–794.
-
Cobb, S. L., et al. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Tetrahedron, 74(38), 5536–5542.
-
Galli, C., & Rampi, M. A. (1998). Sandmeyer reactions. Part 6. A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation. Journal of the Chemical Society, Perkin Transactions 2, (7), 1517–1523.
-
Bizet, V., et al. (2021). Exploration toward the synthesis of aliphatic SF5-containing compounds using the Kolbe reaction. ChemRxiv.
-
ResearchGate. (n.d.). The diazotization process. (a) The reaction of aniline (or other aryl....
-
Pesyan, N. N., Khalafy, J., & Malekpoor, Z. (2009). DIAZOTIZATION OF ANILINE DERIVATIVES AND DIAZO COUPLINGS IN THE PRESENCE OF P-TOLUENESULFONIC ACID BY GRINDING. Progress in Color, Colorants and Coatings, 2(1), 23-30.
-
ChemRxiv. (2024). Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6.
-
Cahard, D., et al. (2024). Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. Chemical Society Reviews.
Sources
- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. organicchemistryguide.com [organicchemistryguide.com]
- 4. byjus.com [byjus.com]
- 5. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 6. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Yield in Pentafluorosulfanylation Reactions
Welcome to the technical support center for pentafluorosulfanylation (SF₅-ation) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the incorporation of the valuable pentafluorosulfanyl (SF₅) group. Drawing from established protocols and mechanistic insights, this resource aims to help you navigate the complexities of SF₅ chemistry and improve your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the success of a pentafluorosulfanylation reaction?
The success of a pentafluorosulfanylation reaction hinges on a delicate interplay of several factors. Primarily, these are the stability and reactivity of the SF₅ source, the method of radical initiation, the nature of the substrate, and the precise control of reaction conditions. Given that many SF₅-ation reactions proceed via a radical mechanism, ensuring an efficient initiation and propagation of the SF₅ radical, while minimizing side reactions, is paramount.
Q2: My SF₅-containing product appears to be degrading. Is the SF₅ group itself unstable?
The SF₅ group is known for its high thermal and chemical stability, often comparable to or exceeding that of the trifluoromethyl (CF₃) group. It is generally stable to strongly acidic conditions and a wide range of oxidizing and reducing agents. Degradation observed during workup or purification is more likely due to other functional groups in your molecule being sensitive to the conditions used. However, very harsh basic conditions can compromise the stability of the SF₅ group. If you suspect degradation, it is crucial to first confirm that the issue is not with another part of your molecule.
Q3: Which analytical techniques are best for monitoring the progress of my pentafluorosulfanylation reaction?
Due to the presence of fluorine, ¹⁹F NMR spectroscopy is an invaluable tool for monitoring the consumption of the SF₅ reagent and the formation of the desired product and any fluorine-containing byproducts.[1][2] It provides clear, quantitative information. Other useful techniques include Thin-Layer Chromatography (TLC) for a quick qualitative assessment, and Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for more detailed analysis of volatile and non-volatile components, respectively.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, providing explanations for the potential causes and actionable steps to resolve them.
Issue 1: Low or No Product Yield
A low or complete lack of product formation is a common frustration. The underlying cause often relates to inefficient radical generation or propagation, or issues with the reagents themselves.
Q: I have set up my radical pentafluorosulfanylation of an alkene/alkyne with SF₅Cl but see very low conversion to the desired product. What should I investigate first?
A: Low conversion in radical SF₅-ation often points to a problem with the initiation or the stability of the reagents. Here is a systematic approach to troubleshooting:
-
Reagent Quality:
-
SF₅Cl Purity: Pentafluorosulfanyl chloride (SF₅Cl) can decompose over time, especially if exposed to moisture or stored improperly.[3] Use a freshly acquired or purified source of SF₅Cl. Consider titrating your SF₅Cl solution if it has been stored for a long time.
-
Solvent Purity: Ensure your solvents are anhydrous and deoxygenated, as water and oxygen can interfere with radical reactions.
-
-
Radical Initiation:
-
Initiator Concentration: The concentration of your radical initiator (e.g., triethylborane, Et₃B) is critical. Too little will result in insufficient generation of the SF₅ radical, while too much can lead to unwanted side reactions. An optimization of the initiator loading is often necessary.
-
Initiator Type: For thermally initiated reactions, ensure the temperature is appropriate for the chosen initiator's half-life. For photoinitiated reactions, verify the wavelength and intensity of your light source are suitable for the photocatalyst.[4]
-
-
Reaction Conditions:
-
Temperature: Temperature can have a significant impact. For some substrates, a modest increase in temperature (e.g., from 30°C to 50°C) can improve yield. However, for gaseous reagents like SF₅Cl, lower initial temperatures (e.g., -40°C) may be required for efficient dissolution and reaction.
-
Concentration: Reactions that are too concentrated can favor dimerization and oligomerization of the starting material. Conversely, overly dilute conditions can slow down the desired bimolecular reactions. Experiment with different concentrations to find the optimal balance.
-
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yield pentafluorosulfanylation reactions.
Issue 2: Formation of Significant Side Products
The appearance of unexpected peaks in your analytical data indicates the presence of side reactions. Identifying these byproducts is the first step toward mitigating their formation.
Q: My reaction with SF₅Cl is producing a significant amount of chlorinated byproduct. How can I suppress this?
A: The formation of chlorinated byproducts is a known issue in reactions using SF₅Cl and arises from the competitive reaction of chlorine radicals.[5]
-
Slow Addition of SF₅Cl: Adding the SF₅Cl solution slowly to the reaction mixture can help maintain a low concentration of the reagent, favoring the desired SF₅ radical addition pathway over competing chlorination reactions.[6]
-
Use of Additives: The inclusion of a radical moderator or a halogen atom transfer agent can help to control the reactivity of the system and suppress chlorination.[6]
-
Alternative SF₅ Source: If chlorination remains a persistent issue, consider using a different SF₅ source that does not contain chlorine, such as SF₆ activated by photoredox catalysis, although this requires specific catalytic systems.[7][8]
Q: I am observing dimerization or oligomerization of my starting material. What can I do to prevent this?
A: Dimerization and oligomerization occur when the radical intermediate formed after the initial SF₅ addition reacts with another molecule of the starting material instead of propagating the desired chain reaction.[9]
-
Dilution: Running the reaction at a higher dilution can disfavor these bimolecular side reactions.
-
Slow Reagent Addition: As with chlorination, the slow addition of the SF₅ source can help to minimize the concentration of reactive intermediates and reduce the likelihood of oligomerization.
Table 1: Common Side Products and Mitigation Strategies
| Side Product | Likely Cause | Suggested Solution(s) |
| Chlorinated Product | Reaction of Cl• radicals with substrate or intermediate. | Slow addition of SF₅Cl; use of radical moderators.[5][6] |
| Dimer/Oligomer | Radical intermediate reacting with starting material. | Increase solvent volume (higher dilution); slow addition of SF₅ reagent.[9] |
| Hydrolysis Product | Presence of water in reagents or solvents. | Use rigorously dried solvents and reagents; perform reaction under an inert atmosphere. |
| Vicinal Fluoride | Nucleophilic attack by in-situ generated fluoride. | Addition of a Lewis acid (e.g., BEt₃) to trap fluoride ions.[10] |
Issue 3: Poor Regio- or Stereoselectivity
For substrates with multiple reactive sites or the potential for different stereochemical outcomes, controlling selectivity is key to obtaining the desired product.
Q: My pentafluorosulfanylation of an unsymmetrical alkyne is giving a mixture of regioisomers. How can I improve the regioselectivity?
A: The regioselectivity of SF₅ addition to alkynes can be influenced by both electronic and steric factors, and can sometimes proceed through different mechanisms (radical vs. anionic).[9]
-
Reaction Mechanism: A radical mechanism is more likely to favor the addition of the SF₅ group to the less sterically hindered carbon of the alkyne.[9] An anionic mechanism might show the opposite regioselectivity. Carefully controlling the reaction conditions to favor one mechanism over the other is crucial. For instance, the choice of solvent and the presence of additives like crown ethers can influence the reaction pathway.[9]
-
Substrate Control: The electronic nature of the substituents on the alkyne plays a significant role. Electron-withdrawing groups can direct the addition of the electrophilic SF₅ radical to a specific position.
Q: How can I control the stereoselectivity of the addition to an alkyne to obtain either the (E) or (Z) isomer?
A: The stereochemical outcome of SF₅-ation of alkynes can often be controlled by the reaction conditions, particularly the choice of acid and halide source in hydrohalogenation reactions following the initial SF₅ addition.[11]
-
Acid Strength: The use of a strong acid may favor the formation of one stereoisomer, while a weaker acid in combination with a salt can lead to the opposite isomer.[11] This is often due to a switch in the reaction mechanism.
Experimental Protocol: General Procedure for Radical Pentafluorosulfanylation of an Alkene
This protocol is a general guideline and may require optimization for your specific substrate.
-
Preparation:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, add the alkene (1.0 equiv).
-
Dissolve the alkene in a suitable anhydrous solvent (e.g., hexane, toluene) under an inert atmosphere (e.g., argon or nitrogen).[6]
-
Cool the solution to the desired reaction temperature (e.g., -30 °C).
-
-
Reaction Initiation:
-
Add the radical initiator (e.g., a 1 M solution of Et₃B in hexane, 0.2 equiv).
-
If using a photochemical method, ensure the reaction vessel is positioned appropriately relative to the light source.
-
-
Reagent Addition:
-
Slowly add a solution of SF₅Cl (1.2-1.5 equiv) in the same solvent via a syringe pump over a period of 1-2 hours. Maintaining a slow addition rate is often crucial for good yields and minimizing side products.[6]
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or by taking aliquots for ¹⁹F NMR or GC-MS analysis.
-
Once the reaction is complete, quench by exposing the reaction to air.
-
Allow the mixture to warm to room temperature.
-
Wash the reaction mixture with an aqueous solution of sodium thiosulfate and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Concluding Remarks
Pentafluorosulfanylation chemistry offers exciting opportunities for the development of novel molecules with unique properties. However, the practical application of these reactions can be challenging. A systematic and informed approach to troubleshooting is essential for success. By carefully considering the quality of your reagents, the method of radical initiation, and the precise control of reaction conditions, you can significantly improve your yields and obtain the desired SF₅-containing compounds. This guide provides a starting point for addressing common issues, but remember that each reaction is unique and may require specific optimization.
References
- Weiss, M. J., et al. (2020). Photoredox Catalytic α‐Alkoxypentafluorosulfanylation of α‐Methyl‐ and α‐Phenylstyrene Using SF₆.
- Wang, X., et al. (2023). Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6. ChemRxiv.
- SF₅Cl Properties. (n.d.). Retrieved from [Source providing SF5Cl properties].
- Jee, S., et al. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Tetrahedron, 74(38), 5349-5355.
- Beier, P., et al. (2011). Preparation of (Pentafluorosulfanyl)benzenes by Direct Fluorination of Diaryldisulfides: Synthetic Approach and Mechanistic Aspects. Chemistry – A European Journal, 17(28), 7883-7892.
- Rombach, D., et al. (2021). Photoredox Catalytic Pentafluorosulfanylative Domino Cyclization of α‐Substituted Alkenes to Oxaheterocycles by Using SF₆. Chemistry – A European Journal, 27(28), 8088-8094.
- René, F., et al. (2024). Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes. Comptes Rendus. Chimie, 27(S1), 1-17.
- Togni, A., et al. (2021). The Supramolecular Structural Chemistry of Pentafluorosulfanyl and Tetrafluorosulfanylene Compounds. ETH Zurich Research Collection.
- Wagenknecht, H.-A., et al. (2022). Photoredox Catalytic Hydropentafluorosulfanylation of Alkynes by Sulfur Hexafluoride. ChemRxiv.
- Weiss, M. J., et al. (2020). Photoredox catalytic pentafluorosulfanylation of 2 to the methoxylated 9.
- Jiang, Y.-Y., et al. (2023). General Photo-Driven Chemoselective and Rapid Hydropentafluorosulfanylation of Alkenes via an Orchestrated Radical Chain Process. Journal of the American Chemical Society, 145(46), 25366–25377.
- René, F., et al. (2024). Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes. HAL Open Science.
- Togni, A., et al. (2021). The Supramolecular Structural Chemistry of Pentafluorosulfanyl and Tetrafluorosulfanylene Compounds. Research Collection.
- Dolbier, W. R. (2012). Supporting Information for Synthesis and reactivity of aliphatic sulfur pentafluorides from substituted (pentafluorosulfanyl)benzenes. Beilstein Journal of Organic Chemistry.
- Matchavariani, D., et al. (2024). Ambiphilic Reactivity of SF5‐Alkynes Applied to Regioselective and Stereodivergent Halogenation Reactions: An Experimental and Theoretical Case Study.
-
Sulfur chloride pentafluoride. (n.d.). In Wikipedia. Retrieved from [Link]
- Chen, K., et al. (2023). Expanding Radical Chloropentafluorosulfanylation of Alkynes.
- Paquin, J.-F., et al. (2022). Photoinitiated anti‐Hydropentafluorosulfanylation of Terminal Alkynes.
- Bizet, V., et al. (2023). Exploration towards the bromopentafluorosulfanylation reaction of terminal alkynes.
- Welch, J. T. (2015). Reactions of Organic Pentafluorosulfanyl-Containing Compounds. Current Organic Chemistry, 19(8), 708-728.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- Qing, F.-L., et al. (2022). Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes. Comptes Rendus. Chimie, 25(S1), 1-13.
- Paquin, J.-F. (2023). Light-activation of SF5Cl for the atom transfer radical addition onto alkenes and alkynes. Journal of Fluorine Chemistry, 268, 110131.
- Dolbier, W. R. (2010). Pentafluorosulfanylation of Aliphatic Substrates.
- Troubleshooting low yields in SF5Cl reactions. (2025). Benchchem.
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- 8. Photoredox Catalytic Pentafluorosulfanylative Domino Cyclization of α‐Substituted Alkenes to Oxaheterocycles by Using SF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes [comptes-rendus.academie-sciences.fr]
- 10. Photoredox Catalytic α‐Alkoxypentafluorosulfanylation of α‐Methyl‐ and α‐Phenylstyrene Using SF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
stability issues of 2-Methoxy-5-(pentafluorosulfur)benzonitrile under acidic conditions
Technical Support Center: 2-Methoxy-5-(pentafluorosulfur)benzonitrile
Guide ID: TSC-SF5-2MB-ACID-STAB-V1 Last Updated: January 20, 2026 Prepared by: Gemini, Senior Application Scientist
Introduction
Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this compound and need to understand its stability profile, particularly under acidic conditions. The unique combination of a pentafluorosulfur (SF₅) group, a methoxy ether, and a nitrile on an aromatic ring presents specific chemical behaviors that are critical to anticipate and manage during synthesis, workup, and formulation. This guide provides in-depth answers to common questions, troubleshooting advice for degradation issues, and validated protocols to assess stability in your own experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My analytical data (LC-MS) shows the mass of my starting material, but I'm observing a new, more polar peak after an acidic workup. What is the likely cause?
This is a classic sign of nitrile hydrolysis. The benzonitrile group, while generally stable, can undergo acid-catalyzed hydrolysis to form a carboxylic acid.[1][2][3] The reaction proceeds in two main steps: first, hydrolysis to a benzamide intermediate, and then further hydrolysis to the corresponding benzoic acid.
-
Causality: The reaction is initiated by the protonation of the nitrile nitrogen, which makes the carbon atom more electrophilic and susceptible to nucleophilic attack by water.[4][5] The resulting 2-Methoxy-5-(pentafluorosulfur)benzoic acid is significantly more polar than the starting nitrile, causing it to elute earlier on reverse-phase HPLC and appear as a new spot with a lower Rf value on a normal-phase TLC plate.
-
Troubleshooting Steps:
-
Confirm Identity: Obtain a mass spectrum of the new peak. You should observe a mass increase of +17.01 Da, corresponding to the net addition of H₂O and loss of NH₃ (formally, C≡N → COOH).
-
Minimize Exposure: Reduce the time your compound is exposed to the acidic aqueous phase.
-
Reduce Temperature: Perform the acidic wash or workup at a lower temperature (e.g., 0-5 °C) to significantly slow the hydrolysis rate.
-
Use Weaker Acids: If the protocol allows, substitute strong acids like HCl or H₂SO₄ with a weaker organic acid like acetic acid or a buffered acidic solution.
-
Q2: I've detected a degradation product with a mass corresponding to the loss of a methyl group (-14.02 Da). What reaction is occurring?
The observation of a M-14 peak strongly suggests the cleavage of the methoxy group (-OCH₃), an aryl ether linkage. Under strong acidic conditions, particularly with heat, the ether oxygen can be protonated, turning it into a good leaving group.[6][7][8] This is followed by a nucleophilic attack that cleaves the methyl group, resulting in the formation of a phenol.
-
Causality: Aryl ether cleavage is a well-documented reaction.[9][10] The Sₙ2 pathway is common for methyl ethers, where a nucleophile (like a halide ion from HCl or HBr) attacks the less sterically hindered methyl carbon, displacing the phenol.[10] The resulting product is 2-Hydroxy-5-(pentafluorosulfur)benzonitrile.
-
Troubleshooting Steps:
-
Avoid Certain Acids: Hydrohalic acids like HBr and HI are particularly effective at cleaving ethers and should be avoided if this is not the desired reaction.[8] HCl is less reactive but can still cause cleavage under forcing conditions.[10]
-
Control Temperature: This reaction is highly temperature-dependent. Avoid heating the reaction mixture during or after the addition of acid.
-
Alternative Protecting Groups: If the methoxy group is intended as a protecting group and its removal is problematic, consider using a more acid-stable ether or a different protecting group strategy altogether in your synthetic design.
-
Q3: Between the nitrile, the methoxy group, and the SF₅ group, which is the most stable under acidic conditions?
The stability of the functional groups under acidic conditions generally follows this order:
Pentafluorosulfur (SF₅) > Benzonitrile (-CN) > Methoxy (-OCH₃)
-
Pentafluorosulfur (SF₅) Group: This group is exceptionally stable. It is renowned for its high thermal and chemical robustness, which is attributed to the strong, stable sulfur-fluorine bonds.[11][12] The SF₅ group is resistant to degradation under many acidic environments encountered in typical experimental and physiological conditions. It is considered one of the most stable functional groups in organic chemistry.[13]
-
Benzonitrile (-CN) Group: The nitrile group is moderately stable. While it can be hydrolyzed to a carboxylic acid, this reaction typically requires forcing conditions, such as prolonged exposure to strong acid, often with heating.[4][5]
-
Methoxy (-OCH₃) Group: The aryl methyl ether is generally the most labile of the three under acidic conditions, especially in the presence of strong nucleophiles (like halides) and heat.[7][10]
The diagram below illustrates the potential degradation pathways originating from the two more labile functional groups.
Caption: Potential degradation pathways of the target compound in acid.
Q4: How can I quantitatively assess the stability of my compound under specific acidic conditions?
A systematic stability study is the most reliable way to determine the degradation profile. This involves exposing the compound to the conditions of interest and monitoring its concentration over time using a quantitative analytical method like HPLC or qNMR.
Below is a general protocol for conducting such a study.
Experimental Protocol: Acidic Stability Assessment
This protocol provides a framework for evaluating the stability of this compound in a specific acidic medium.
Objective: To quantify the rate of degradation of the target compound at a given pH and temperature.
Materials:
-
This compound
-
HPLC-grade solvent for stock solution (e.g., Acetonitrile or Methanol)
-
Acidic buffer or solution of interest (e.g., 0.1 M HCl, pH 1.0)
-
Quenching solution (e.g., 1 M NaOH or appropriate base)
-
Class A volumetric flasks, pipettes, and autosampler vials
-
Calibrated HPLC system with a UV detector
Workflow Diagram:
Caption: Experimental workflow for acidic stability testing.
Step-by-Step Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., Acetonitrile) to create a concentrated stock solution (e.g., 1 mg/mL).
-
-
Initiation of Stability Test:
-
In a thermostated vessel, bring the acidic test solution (e.g., 0.1 M HCl) to the desired temperature (e.g., 25 °C or 50 °C).
-
To initiate the experiment (t=0), add a small, known volume of the stock solution to the acidic medium to achieve the target final concentration (e.g., 50 µg/mL). Ensure the initial amount of organic solvent is low (<5%) to not significantly alter the aqueous medium.
-
-
Time-Point Sampling:
-
Immediately withdraw an aliquot of the reaction mixture. This is your t=0 sample.
-
Continue to withdraw aliquots at predetermined intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
-
Sample Quenching:
-
For each aliquot withdrawn, immediately add it to a vial containing a predetermined volume of quenching solution (e.g., 1 M NaOH) to neutralize the acid and stop any further degradation.
-
-
Analytical Measurement:
-
Analyze all quenched samples, including the t=0 sample, by a validated HPLC method.
-
Record the peak area of the parent compound for each time point.
-
-
Data Interpretation:
-
Normalize the peak area at each time point (Tₓ) to the peak area at t=0.
-
% Remaining = (Peak Area at Tₓ / Peak Area at T=0) * 100
-
Plot % Remaining versus time to visualize the degradation kinetics.
-
Data Summary Table:
The results of your analysis should be compiled into a clear table for comparison.
| Time Point (Hours) | Peak Area (Arbitrary Units) | % Remaining |
| 0 | 1,500,000 | 100% |
| 1 | 1,485,000 | 99.0% |
| 4 | 1,425,000 | 95.0% |
| 8 | 1,350,000 | 90.0% |
| 24 | 1,050,000 | 70.0% |
| This is example data and does not represent the actual stability of the compound. |
References
-
Hyland, C., & O'Connor, C. (1973). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Semantic Scholar. (n.d.). The acid-catalysed hydrolysis of benzonitrile. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis and Kinetics of Acid-Catalyzed Hydrolysis of some α-Aryl Ether Lignin Model Compounds. Retrieved from [Link]
-
Pelzer, R., et al. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. ACS Sustainable Chemistry & Engineering. [Link]
-
Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile. Retrieved from [Link]
-
Elder, T., et al. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering. [Link]
-
Tardigrade. (2021). Acid-hydrolysis of benzonitrile forms. Retrieved from [Link]
-
Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). Retrieved from [Link]
-
Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]
-
Allen. (n.d.). Hydrolysis of benzonitrile gives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5-Containing Anisole, Phenols, and Anilines. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). Retrieved from [Link]
-
ChemRxiv. (2025). Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6. [Link]
-
TradeIndia. (n.d.). 2-Fluoro-5-(methoxy-d3) benzonitrile. Retrieved from [Link]
-
Springer. (2025). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. Journal of the Iranian Chemical Society. [Link]
-
ResearchGate. (n.d.). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. Retrieved from [Link]
-
PubMed. (2014). Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical methodologies for discovering and profiling degradation-related impurities. Retrieved from [Link]
-
IJMSS. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. Acid-hydrolysis of benzonitrile forms - Tardigrade [tardigrade.in]
- 3. Hydrolysis of benzonitrile gives [allen.in]
- 4. semanticscholar.org [semanticscholar.org]
- 5. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ether cleavage - Wikipedia [en.wikipedia.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 12. researchgate.net [researchgate.net]
- 13. tcichemicals.com [tcichemicals.com]
Technical Support Center: Navigating the Purification of SF5-Containing Aromatic Compounds
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with pentafluorosulfanyl (SF5)-containing aromatic compounds. The unique physicochemical properties of the SF5 group, while beneficial for molecular design, can present distinct challenges during purification. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to empower you to overcome these hurdles and achieve high purity for your target compounds.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of SF5-containing aromatic compounds. Each problem is followed by a systematic approach to diagnosis and resolution.
Issue 1: Co-elution of the Target Compound with Impurities During Column Chromatography
Scenario: You are performing silica gel column chromatography, but your SF5-containing aromatic compound is co-eluting with a significant impurity, as indicated by TLC or LC-MS analysis.
Root Cause Analysis and Solutions:
The SF5 group imparts high lipophilicity, which can lead to the compound having a similar retention factor to non-polar impurities in standard solvent systems.
-
Strategy 1: Mobile Phase Optimization
-
Rationale: Fine-tuning the mobile phase polarity is the most straightforward approach to improving separation.
-
Step-by-Step Protocol:
-
Systematic TLC Analysis: Run a series of TLC plates with varying ratios of a non-polar solvent (e.g., hexane, heptane) and a slightly more polar solvent (e.g., ethyl acetate, dichloromethane).
-
Solvent System Selection: Aim for a solvent system that provides a retention factor (Rf) of 0.2-0.3 for your target compound, as this typically offers the best separation.
-
Consider Alternative Solvents: If standard solvent systems fail, explore other options. For instance, a toluene/ethyl acetate gradient can sometimes provide better separation for aromatic compounds than a hexane/ethyl acetate gradient.
-
-
-
Strategy 2: Stationary Phase Variation
-
Rationale: If mobile phase optimization is insufficient, changing the stationary phase can exploit different separation mechanisms.
-
Recommendations:
-
Reverse-Phase Chromatography (C18): Given the lipophilic nature of the SF5 group, reverse-phase chromatography is an excellent alternative. Use a polar mobile phase, such as a water/acetonitrile or water/methanol gradient.
-
Alumina (Neutral or Basic): For compounds that are sensitive to the acidic nature of silica gel, neutral or basic alumina can be a suitable alternative.
-
Fluorinated Stationary Phases: For challenging separations, specialized fluorous stationary phases can offer unique selectivity for highly fluorinated compounds.
-
-
-
Strategy 3: Dry Loading Technique
-
Rationale: Improper sample loading can lead to band broadening and poor separation. Dry loading ensures a concentrated and evenly distributed sample at the top of the column.
-
Step-by-Step Protocol:
-
Dissolve your crude product in a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution.
-
Evaporate the solvent under reduced pressure until a free-flowing powder is obtained.
-
Carefully add this powder to the top of your packed column.
-
-
Issue 2: Suspected On-Column Degradation of the Target Compound
Scenario: You observe the appearance of new, unexpected spots on your TLC plate after column chromatography, or your recovery of the target compound is significantly lower than expected.
Root Cause Analysis and Solutions:
While the SF5 group itself is known for its high chemical and thermal stability, other functional groups within the molecule may be labile.[1] The slightly acidic nature of standard silica gel can sometimes catalyze the degradation of sensitive functionalities.
-
Strategy 1: Neutralize the Stationary Phase
-
Rationale: Deactivating the acidic sites on the silica gel can prevent acid-catalyzed degradation.
-
Step-by-Step Protocol:
-
Prepare a slurry of silica gel in your chosen mobile phase.
-
Add a small amount of a neutralizing agent, such as triethylamine (typically 0.1-1% v/v), to the slurry.
-
Pack the column with the neutralized silica gel slurry.
-
Use a mobile phase containing the same percentage of the neutralizing agent for elution.
-
-
-
Strategy 2: Alternative Purification Techniques
-
Rationale: If on-column degradation persists, avoiding chromatography altogether may be necessary.
-
Recommendations:
-
Recrystallization: If your compound is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Experiment with different solvents and solvent pairs to find optimal conditions.
-
Vacuum Distillation: For thermally stable, liquid SF5-containing aromatic compounds, vacuum distillation can be an efficient purification method, especially for removing non-volatile impurities. This technique is particularly useful for compounds that are sensitive to high temperatures, as the reduced pressure lowers the boiling point.
-
-
Issue 3: Low Recovery of the Purified Compound
Scenario: After purification, the isolated yield of your SF5-containing aromatic compound is significantly lower than anticipated, even with clean separation.
Root Cause Analysis and Solutions:
-
Incomplete Elution: The high lipophilicity of the SF5 group can cause strong interactions with the stationary phase, leading to incomplete elution.
-
Solution: After collecting the main fractions of your product, flush the column with a significantly more polar solvent or solvent mixture (e.g., 10-20% methanol in dichloromethane) to elute any remaining compound.
-
-
Precipitation on the Column: Highly crystalline compounds may precipitate at the top of the column if the sample is too concentrated or if the mobile phase is not a good solvent for the compound.
-
Solution: Use a more dilute sample solution for loading. Ensure the chosen mobile phase is a good solvent for your compound at the concentration you are using.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key properties of the pentafluorosulfanyl (SF5) group to consider during purification?
A1: The SF5 group has a unique combination of properties that influence its behavior during purification:
-
High Electronegativity: The SF5 group is one of the most electron-withdrawing groups, which can impact the polarity of the molecule.[1][2]
-
High Lipophilicity: Despite its electronegativity, the SF5 group is highly lipophilic, often more so than a trifluoromethyl (CF3) group.[2][3] This is a critical factor in selecting the appropriate purification method and mobile phase.
-
Chemical and Thermal Stability: The sulfur-fluorine bonds in the SF5 group are exceptionally strong, making the group highly stable under most purification conditions.[1][4] This stability is a significant advantage, as it minimizes the risk of on-column degradation of the SF5 moiety itself.
-
Steric Bulk: The SF5 group is sterically demanding, which can influence how the molecule interacts with the stationary phase.[2]
Q2: Is the SF5 group stable to acidic or basic conditions that might be encountered during workup or purification?
A2: The SF5 group is renowned for its high stability under both acidic and basic conditions.[5] However, the overall stability of your molecule will depend on the other functional groups present. While the SF5 group itself is unlikely to be the source of instability, other parts of the molecule, such as esters or certain protecting groups, may be labile. If you suspect degradation, it is more probable that another functional group is reacting.
Q3: What is the most common stationary phase for the purification of SF5-containing aromatic compounds?
A3: Silica gel is the most frequently reported stationary phase for column chromatography of SF5-containing compounds. Its polar nature allows for effective separation based on the polarity of the target compound and its impurities.
Q4: How can I effectively monitor the progress of my column chromatography for an SF5-containing compound?
A4: Thin Layer Chromatography (TLC) is the most common method for monitoring the elution of your compound. Due to the highly electron-withdrawing nature of the SF5 group, many SF5-containing aromatic compounds are UV active, allowing for easy visualization on TLC plates with a UV lamp. If your compound is not UV active, you can use staining agents such as potassium permanganate or iodine.
Q5: Are there any specific safety precautions I should take when handling and purifying SF5-containing aromatic compounds?
A5: While the SF5 group itself is generally stable, it is crucial to follow standard laboratory safety procedures. Always handle chemicals in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[6] For specific compounds, always consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[6]
Section 3: Visualization and Protocols
General Workflow for Purification of SF5-Aromatic Compounds
Caption: A decision-making workflow for the purification of SF5-aromatic compounds.
Protocol: Standard Silica Gel Flash Column Chromatography
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Carefully pour the slurry into the column and allow it to pack evenly.
-
-
Sample Loading:
-
Dissolve the crude SF5-containing compound in a minimal amount of a suitable solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" as described in the troubleshooting section.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure to achieve a steady flow rate.
-
Collect fractions and monitor the elution using TLC.
-
-
Compound Isolation:
-
Combine the fractions containing the pure product as determined by TLC.
-
Remove the solvent using a rotary evaporator to obtain the purified SF5-containing compound.
-
References
- BenchChem. (n.d.). Technical Support Center: Purification of SF5-Containing Compounds by Chromatography.
- BenchChem. (n.d.). Technical Support Center: Stability of SF5-Functionalized Molecules.
-
Pialat, A., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au. Retrieved from [Link]
-
Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). Retrieved from [Link]
-
Pialat, A., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au. Retrieved from [Link]
-
Kim, J. S., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 25(23), 5536. Retrieved from [Link]
-
L'Heureux, A., et al. (2020). Exploration toward the synthesis of aliphatic SF5-containing compounds using the Kolbe reaction. University of Greenwich. Retrieved from [Link]
-
ChemRxiv. (2023). Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6. Retrieved from [Link]
-
Boyd, W. D. G., et al. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Journal of Fluorine Chemistry, 212, 166-170. Retrieved from [Link]
-
Boyd, W. D. G., et al. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. ResearchGate. Retrieved from [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
-
Beier, P. Group. (n.d.). New methodologies for the preparation of (pentafluorosulfanyl)benzenes. Retrieved from [Link]
-
UBE. (n.d.). AROMATIC SF5 COMPOUNDS. Retrieved from [Link]
-
Kim, J. S., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 25(23), 5536. Retrieved from [Link]
-
ResearchGate. (n.d.). SF5‐containing biologically active compounds that showed antimicrobial.... Retrieved from [Link]
-
ResearchGate. (n.d.). SF5-Substituted Aromatic Heterocycles. Retrieved from [Link]
-
MDPI. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Retrieved from [Link]
-
PubMed. (2026). Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Analytical Techniques in Pharmaceutical Reverse Engineering. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent advancements in the synthesis of pentafluorosulfanyl (SF5)-containing heteroaromatic compounds | Request PDF. Retrieved from [Link]
-
Walsh Medical Media. (n.d.). Processed Food by Vacuum Distillation. Retrieved from [Link]
-
IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]
-
ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?. Retrieved from [Link]
-
PubMed. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Retrieved from [Link]
Sources
- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 2. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SF5-containing building blocks - Enamine [enamine.net]
- 4. New methodologies for the preparation of (pentafluorosulfanyl)benzenes | Petr Beier Group [beier.group.uochb.cz]
- 5. ube.es [ube.es]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Reaction Conditions for SF5 Group Introduction
Welcome to the Technical Support Center for the introduction of the pentafluorosulfanyl (SF5) group. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions. The unique properties of the SF5 group—often called a "super-trifluoromethyl group" due to its high electronegativity, lipophilicity, and stability—make it a highly desirable moiety in modern chemistry.[1] However, the introduction of this group can present unique challenges.[1] This center is structured to provide both foundational knowledge and practical, field-proven insights to help you navigate these challenges and optimize your reactions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties of the SF5 group and the reagents used for its introduction.
Q1: What makes the SF5 group so stable, and are there conditions where it might be unstable?
A1: The exceptional stability of the SF5 group stems from the strong, sterically shielded sulfur-fluorine bonds.[1] This makes it highly resistant to thermal decomposition and chemical attack under most synthetic conditions, including strongly acidic and many basic environments.[1][2] For instance, pentafluorosulfanylbenzene is reported to be stable even in refluxing aqueous ethanolic sodium hydroxide. However, the C-SF5 bond, while robust, can be cleaved under specific, harsh conditions. The SF5CF2 moiety, for example, has shown instability that leads to the elimination of the SF5 anion, which then decomposes to SF4 and F-.[3] While generally stable, it is crucial to consider the entire molecular scaffold, as adjacent functional groups can influence the stability of the C-SF5 bond under highly forcing conditions.[2]
Q2: What are the primary safety concerns when working with SF5Cl, and how should it be handled?
A2: Pentafluorosulfanyl chloride (SF5Cl) is a toxic, colorless gas with a pungent odor and a boiling point of -19 °C.[4] Handling requires a well-ventilated chemical fume hood and appropriate personal protective equipment (PPE), including cryogenic gloves when handling the condensed liquid and a face shield. Due to its hazardous nature, using commercially available solutions of SF5Cl in solvents like n-hexane or generating it in situ is often preferred over handling the gas directly.[4] For reactions requiring the gaseous form, a two-chamber reactor system is an effective containment strategy to prevent release.
Q3: What are the main advantages of using amine-borane complexes over triethylborane (Et3B) as a radical initiator?
A3: Triethylborane (Et3B) is a classic and effective radical initiator for SF5Cl additions, but it is pyrophoric and requires careful handling under strictly inert conditions.[5] Amine-borane complexes, such as diisopropylamine borane (DIPAB) and dicyclohexylamine borane (DICAB), are air-stable solids that serve as excellent, safer alternatives.[5] They can initiate the radical addition of SF5Cl under thermal conditions, avoiding the need to handle a pyrophoric reagent and often providing comparable or even improved yields depending on the substrate and conditions.[5]
Q4: My SF5-containing product is highly lipophilic but also has a strong dipole. How does this affect purification by silica gel chromatography?
A4: This combination of properties can indeed complicate purification. The high lipophilicity suggests using non-polar mobile phases (e.g., hexane/ethyl acetate mixtures), but the strong dipole moment from the highly electronegative SF5 group can lead to significant interaction with the polar silica gel stationary phase. This can result in peak tailing or, in some cases, irreversible adsorption. To mitigate this, consider using a less acidic stationary phase like neutral alumina, or deactivating the silica gel with a small amount of a polar modifier like triethylamine (0.1-1%) in your eluent if your compound is basic.[6][7] Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective strategy for purifying highly polar compounds.[6][7][8][9]
Section 2: Troubleshooting Guides
This section provides structured guidance for diagnosing and solving common problems encountered during SF5 introduction reactions.
Guide 2.1: Radical Addition of SF5Cl to Alkenes/Alkynes
This is the most common method for creating aliphatic C-SF5 bonds. Below is a decision tree to help diagnose common issues.
Caption: Troubleshooting Decision Tree for Low Yields.
Issue: Low or No Product Yield
-
Possible Cause 1: Inactive or Insufficient SF5Cl.
-
Explanation: Solutions of SF5Cl in organic solvents can degrade over time. If using the gas, ensuring an adequate amount is delivered to the reaction can be challenging.
-
Solution: If using a solution, verify its concentration via techniques like 19F NMR with an internal standard. Use freshly prepared solutions when possible. When using gaseous SF5Cl, ensure all reagents are added at a low temperature (e.g., -40 °C) to condense the gas before sealing and heating the vessel.[5][6]
-
-
Possible Cause 2: Inactive Radical Initiator.
-
Explanation: The success of the reaction hinges on the efficient generation of the SF5• radical. Et3B is pyrophoric and can be deactivated by improper handling. Amine-borane complexes can degrade if not stored correctly. Photocatalysts can decompose with prolonged light exposure.
-
Solution: For Et3B-initiated reactions, ensure the reagent is fresh; a common test is to see a spark at the needle tip when a small amount is expelled into the air (perform with extreme caution).[3][10] For amine-borane complexes, use a freshly opened bottle or material that has been stored under inert gas. For photocatalytic methods, ensure the catalyst is pure and the light source is emitting at the correct wavelength and intensity.[11][12]
-
-
Possible Cause 3: Suboptimal Temperature.
-
Explanation: The optimal temperature is highly dependent on the substrate and the initiator. Some amine-borane complexes, like DIPAB, tend to give higher yields at lower temperatures (e.g., 30 °C), while others, like DICAB, perform better at higher temperatures (e.g., 50-60 °C).[6][13][14]
-
Solution: Consult optimization data for your chosen initiator. A systematic screen of temperatures (e.g., 30, 40, 50, 60 °C) is often necessary to find the sweet spot for a new substrate.[6][13][14] See Table 1 for a summary of conditions.
-
Issue: Significant Byproduct Formation
-
Possible Cause 1: Chlorinated Byproducts.
-
Explanation: The radical chain mechanism involves both SF5• and Cl• radicals. The Cl• radical can react with the substrate or solvent, leading to undesired chlorinated side products.[10]
-
Solution: Optimizing the reaction to favor the SF5• radical pathway is key. This can sometimes be achieved by changing the solvent or the initiation method.[10] Photocatalytic methods, which can operate under milder conditions, may offer a cleaner reaction profile.[4][11]
-
-
Possible Cause 2: Dimerization/Oligomerization.
-
Explanation: The carbon-centered radical intermediate formed after the addition of SF5• to the alkene/alkyne can react with another molecule of the starting material instead of abstracting a chlorine atom from SF5Cl. This is more common with reactive substrates.
-
Solution: This issue is often concentration-dependent. Try performing the reaction at higher dilution or using slow addition of the SF5Cl reagent to maintain its low concentration throughout the reaction.[10]
-
Guide 2.2: Electrophilic Pentafluorosulfanylation
Newer reagents, such as SF5-pyridinium salts or hypervalent iodine compounds (e.g., SF5-Togni reagents), offer an alternative to radical pathways. Troubleshooting these reactions often involves different considerations.
Issue: Low or No Yield with Electrophilic SF5 Reagents
-
Possible Cause 1: Reagent Instability.
-
Explanation: While often more stable than SF5Cl, some electrophilic SF5 reagents can be sensitive to moisture or prolonged storage. Pyridinium salts, in particular, can be hygroscopic.
-
Solution: Store reagents in a desiccator under an inert atmosphere. Use freshly opened or prepared reagents. Perform reactions under strictly anhydrous conditions.
-
-
Possible Cause 2: Insufficient Nucleophilicity of the Substrate.
-
Explanation: These reactions rely on the nucleophilic attack of the substrate onto the electrophilic SF5 source. Electron-poor or sterically hindered nucleophiles may react sluggishly or not at all.
-
Solution: If possible, modify the substrate to increase its nucleophilicity. For C-nucleophiles, this might involve using a more electron-rich derivative. For heteroatom nucleophiles, ensure the reaction conditions (e.g., absence of strong acid) do not protonate the nucleophile, reducing its reactivity.
-
-
Possible Cause 3: Incorrect Reaction Conditions for Hypervalent Iodine Reagents.
-
Explanation: The reactivity of hypervalent iodine reagents can be highly dependent on additives, solvents, and temperature.[1][15] The choice of Lewis or Brønsted acid/base can be critical for activating the reagent or the substrate.
-
Solution: Carefully screen reaction parameters. For Togni-type reagents, which are well-established for CF3 transfer, analogous conditions may be a good starting point, but optimization is likely required.[1][16] Review literature on similar hypervalent iodine-mediated reactions to identify promising conditions.[17][18][19]
-
Section 3: Data Presentation and Reference Tables
The following tables summarize quantitative data to aid in reaction optimization.
Table 1: Optimization of Amine-Borane Initiated SF5Cl Addition to Allyl Benzyl Ether [5][14]
| Entry | Initiator (10 mol%) | Solvent | Temp (°C) | Yield (%) |
| 1 | DIPAB | Hexane | 30 | 16 |
| 2 | DIPAB | EtOAc | 30 | 72 |
| 3 | DIPAB | MTBE | 30 | 64 |
| 4 | DIPAB | EtOAc | 60 | 57 |
| 5 | DICAB | Hexane | 30 | 1-2 |
| 6 | DICAB | Hexane | 50 | 72 |
| 7 | DICAB | EtOAc | 50 | 62 |
| 8 | DICAB | MTBE | 60 | 86 |
Data synthesized from studies on the radical addition of SF5Cl to allyl benzyl ether. Yields were typically determined by 19F NMR analysis of the crude reaction mixture.[5][14]
Table 2: Comparison of Common SF5 Introduction Reagents
| Reagent Class | Common Examples | Mechanism | Advantages | Disadvantages |
| Radical Sources | SF5Cl, SF5Br | Radical Chain | Versatile for alkenes/alkynes; well-established methods.[20][21] | SF5Cl is a toxic gas; initiators (e.g., Et3B) can be hazardous.[5][10] |
| Electrophilic | SF5-Pyridinium Salts, SF5-Hypervalent Iodine | Electrophilic | Bench-stable solids; avoids radical pathways and associated byproducts.[22] | Newer methods, less documented; substrate scope can be limited.[23] |
| Building Blocks | Aryl-SF5, SF5-alkynes | Cross-Coupling | Allows late-stage introduction onto complex scaffolds; predictable reactivity. | Requires pre-functionalized starting materials. |
Section 4: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments. Extreme caution must be exercised at all times. All procedures should be performed in a well-ventilated chemical fume hood, and appropriate PPE must be worn.
Protocol 4.1: Amine-Borane Complex-Initiated Radical Addition of SF5Cl
This protocol is adapted from established procedures for the addition of SF5Cl to alkenes or alkynes using a thermally activated, air-stable initiator.[4]
Materials:
-
Alkene or alkyne (1.0 equiv)
-
Amine-borane complex (e.g., DICAB, 10 mol%)
-
SF5Cl solution (e.g., in n-hexane, 1.5 equiv)
-
Anhydrous solvent (e.g., MTBE, EtOAc)
-
Saturated aqueous Na2S2O3 solution (for quenching)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine, MgSO4 or Na2SO4
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the alkene/alkyne (e.g., 0.5 mmol) and the amine-borane complex (0.05 mmol).
-
Seal the tube with a septum, and purge with argon for 5-10 minutes.
-
Add the anhydrous solvent (e.g., 2.5 mL) via syringe.
-
Cool the mixture to -40 °C using a cooling bath (e.g., acetonitrile/dry ice).
-
Slowly add the solution of SF5Cl (0.75 mmol) dropwise via syringe.
-
Tightly seal the Schlenk tube with a Teflon screw cap.
-
Allow the reaction to warm to room temperature and then place it in a preheated oil bath at the desired temperature (e.g., 60 °C for DICAB in MTBE).
-
Stir for the specified time (typically 3-6 hours), monitoring by TLC or GC-MS if possible.
-
After the reaction is complete, cool the tube to room temperature, then carefully cool to 0 °C before slowly venting the tube in the fume hood to release any pressure.
-
Quench the reaction by adding a saturated aqueous solution of Na2S2O3 (5 mL) and stir for 10 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental Workflow for Amine-Borane Protocol.
Protocol 4.2: Safe Quenching of Triethylborane (Et3B)
This protocol describes the safe quenching of residual Et3B after a reaction. Et3B is pyrophoric and reacts violently with protic solvents if not handled correctly.
Procedure:
-
Ensure Inert Atmosphere: The reaction mixture containing Et3B should still be under an inert atmosphere (argon or nitrogen) and cooled in an ice bath (0 °C).
-
Slow Addition of Protic Solvent: While stirring vigorously, slowly add a protic solvent such as isopropanol or ethanol dropwise via a syringe or an addition funnel. An exothermic reaction with gas evolution (ethane) will occur. The rate of addition should be controlled to keep the internal temperature below 25 °C.
-
Monitor Gas Evolution: Continue the slow addition until gas evolution ceases.
-
Introduce Water: Once the reaction with the alcohol has subsided, slowly add water dropwise. Again, control the addition rate to manage the exotherm.
-
Acidification (Optional but Recommended): After the addition of water is complete and no further reaction is observed, the mixture can be acidified (e.g., with 1M HCl) to neutralize any borates before proceeding with the aqueous workup.[10]
-
Final Workup: The reaction is now safe for a standard aqueous workup.
References
-
Dudziński, P., Matsnev, A. V., Thrasher, J. S., & Haufe, G. (2016). Synthesis of SF5CF2-Containing Enones and Instability of This Group in Specific Chemical Environments and Reaction Conditions. The Journal of Organic Chemistry, 81(15), 6783–6791. [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography. (2023, January 30). Biotage. [Link]
-
(R)-Butan-2-one, 1-cyclohexyl, 1-hydroxy. Organic Syntheses Procedure. (n.d.). Retrieved January 20, 2026, from [Link]
-
Selected optimization results for the SF 5 Cl addition on allyl benzyl ether (1) using DIPAB as the radical initiator. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Gilbert, A., Langowski, P., Delgado, M., Pucheault, M., & Paquin, J. F. (2020). Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes. Beilstein Journal of Organic Chemistry, 16, 3069–3077. [Link]
-
General Photo-Driven Chemoselective and Rapid Hydropentafluorosulfanylation of Alkenes via an Orchestrated Radical Chain Process. (2025). Journal of the American Chemical Society. [Link]
-
Trifluoromethylative and Pentafluoroethylative Heterofunctionalization (C–O, C–S, and C–N) of Alkenes Using Visible Light Photocatalysis. (n.d.). NIH. Retrieved January 20, 2026, from [Link]
-
HILIC Purification Strategies for Flash Chromatography. (n.d.). Teledyne Labs. Retrieved January 20, 2026, from [Link]
-
Photocatalytic C–F alkylation; facile access to multifluorinated arenes. (2015). SciSpace. [Link]
-
Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. (n.d.). PMC - PubMed Central. Retrieved January 20, 2026, from [Link]
-
Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes. (2020). NIH. [Link]
-
Trifluoromethylative and Pentafluoroethylative Heterofunctionalization (C−O, C−S, and C−N) of Alkenes Using Visible Light. (2024). ResearchGate. [Link]
-
Bench-stable reagents for modular access to persulfuranyl scaffolds. (n.d.). ChemRxiv. Retrieved January 20, 2026, from [Link]
-
Designing New Togni Reagents by Computation. (n.d.). The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
-
Pitts, C. R., Bornemann, D., Liebing, P., Santschi, N., & Togni, A. (2019). Making the SF5 Group More Accessible: A Gas-Reagent-Free Approach to Aryl Tetrafluoro-λ6 -sulfanyl Chlorides. Angewandte Chemie International Edition, 58(7), 1950–1954. [Link]
-
Light-activation of SF5Cl for the atom transfer radical addition onto alkenes and alkynes. (2023). ResearchGate. [Link]
-
Optimization of the reaction conditions a. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Optimization of the appropriate solvent and temperature. a. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
(PDF) Synthesis and Application of [F]Togni Reagent I: An Electrophilic F‐Labeled Trifluoromethylating Reagent for Positron Emission Tomography Tracer Synthesis. (2025). ResearchGate. [Link]
-
SF5-Pyridylaryl-λ3-iodonium salts and their utility as electrophilic reagents to access SF5-pyridine derivatives in the late-stage of synthesis. (n.d.). Chemical Communications (RSC Publishing). Retrieved January 20, 2026, from [Link]
-
An Improved Decision Tree for Predicting a Major Product in Competing Reactions. (n.d.). CSB and SJU Digital Commons. Retrieved January 20, 2026, from [Link]
-
Interactions between SF4 and Fluoride: A Crystallographic Study of Solvolysis Products of SF4·Nitrogen-Base Adducts by HF. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Decision Tree showing reaction site decision criteria. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Role of -SF5 Groups in Modulating the Stability and Energy Characteristics of Fluorinated Molecules. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Hypervalent Iodine Reagents in High Valent Transition Metal Chemistry. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
The Electrical Effect of the Sulfur Pentafluoride Group. (n.d.). Journal of the American Chemical Society. Retrieved January 20, 2026, from [Link]
-
LIGAND TRANSFER REACTIONS OF HYPERVALENT IODINE REAGENTS WITH PHOSPHORUS COMPOUNDS. (n.d.). UWSpace - University of Waterloo. Retrieved January 20, 2026, from [Link]
-
Cyclic Hypervalent Iodine Reagents for Atom-Transfer Reactions: Beyond Trifluoromethylation. (2016). PubMed. [Link]
-
Recent Advances in the Synthesis and Medicinal Chemistry of SF5 and SF4Cl Compounds. (2025). [Link]
-
The Chemistry of Hypervalent Iodine. (2003). Macmillan Group. [Link]
-
Preparation of Pentafluorosulfanyl (SF5) Pyrrole Carboxylic Acid Esters. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Evaluation of the compatibility of pentafluorosulfanyl chloride with various solvents and additives. (2025). ResearchGate. [Link]
-
How to determine the order of elution in silica gel column chromatography? and what are the mistakes that make wrong order elution? (2023). ResearchGate. [Link]
-
Decision Tree-Based Data Stratification Method for the Minimization of the Masking Effect in Adverse Drug Reaction Signal Detection. (2021). MDPI. [Link]
-
In silica gel column, when eluting a compound, I obtain much previous compounds (which were previously eluted out) along with the new compound. How? (2017). ResearchGate. [Link]
-
IF5 affects the final stage of the Cl-F exchange fluorination in the synthesis of pentafluoro-λ6-sufanyl-pyridines, pyrimidines and benzenes with electron-withdrawing substituents. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
AROMATIC SF5 COMPOUNDS. (n.d.). Retrieved January 20, 2026, from [Link]
-
How to elute my compound on Silica Gel? (2020). ResearchGate. [Link]
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Technical Support Center: Synthesis of 2-Methoxy-5-(pentafluorosulfur)benzonitrile
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methoxy-5-(pentafluorosulfur)benzonitrile. This document provides in-depth troubleshooting advice and frequently asked questions regarding common side products encountered during its synthesis, with a focus on a plausible and widely applicable synthetic route.
Introduction: A Plausible Synthetic Pathway
While multiple synthetic routes to this compound can be envisaged, a common and logical approach involves a Sandmeyer reaction starting from 2-Methoxy-5-(pentafluorosulfur)aniline. This two-step process first involves the diazotization of the aniline derivative, followed by a copper(I) cyanide-mediated conversion of the resulting diazonium salt to the desired benzonitrile.[1]
The pentafluorosulfanyl (SF5) group is known for its high thermal and chemical stability, making it a desirable substituent in modern drug discovery to enhance metabolic stability and other key molecular properties.[2] However, the synthesis of SF5-containing molecules can present unique challenges.[2] This guide will address the potential side products arising from this specific synthetic sequence.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental observations and links them to the formation of potential side products, offering scientifically grounded solutions.
Q1: My reaction mixture turned a dark brown/black color during the Sandmeyer cyanation, and the yield of the desired product is low. What could be the cause?
A1: The formation of a dark, often tarry, mixture during a Sandmeyer reaction is a common issue, typically indicative of the formation of azo compounds and other decomposition products.
-
Causality: Azo compounds are formed when the highly reactive diazonium salt couples with an electron-rich aromatic species in the reaction mixture. The most likely coupling partner is the starting material, 2-Methoxy-5-(pentafluorosulfur)aniline, especially if the diazotization was incomplete or if the diazonium salt is slow to react with the cyanide nucleophile. The strong electron-donating effect of the methoxy group and the amino group makes the starting aniline particularly susceptible to this side reaction.
-
Troubleshooting Protocol:
-
Ensure Complete Diazotization: Add the sodium nitrite solution slowly at a low temperature (0-5 °C) to the acidic solution of the aniline. It is crucial to maintain this low temperature to prevent premature decomposition of the diazonium salt.[3] A slight excess of nitrous acid can be used to ensure all the aniline reacts, but a large excess should be avoided as it can lead to other side reactions.
-
Control the Rate of Addition: Add the cold diazonium salt solution slowly to the copper(I) cyanide solution. This ensures that the diazonium salt reacts with the cyanide as soon as it is introduced, minimizing its concentration and the likelihood of it reacting with itself or the starting aniline.
-
Optimize Reaction Temperature: While the diazotization requires low temperatures, the Sandmeyer cyanation may require gentle warming to proceed at a reasonable rate. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes the desired reaction without significant decomposition.
-
-
Visualizing the Side Reaction:
Caption: Formation of an azo side product.
Q2: My final product is contaminated with a significant amount of a hydroxyl-containing impurity, as indicated by IR and NMR spectroscopy. What is this impurity and how can I avoid it?
A2: The presence of a hydroxyl group strongly suggests the formation of 2-Methoxy-5-(pentafluorosulfur)phenol.
-
Causality: Aryl diazonium salts are susceptible to nucleophilic attack by water, which is present in the aqueous acidic conditions of the diazotization and Sandmeyer reaction.[3] This reaction is highly temperature-dependent; if the temperature rises above 5-10 °C, the rate of this side reaction increases significantly, leading to the formation of the corresponding phenol and liberation of nitrogen gas.
-
Troubleshooting Protocol:
-
Strict Temperature Control: Maintain the temperature of the diazotization reaction mixture between 0 and 5 °C at all times. Use an ice-salt bath if necessary to ensure the temperature does not rise, especially during the addition of sodium nitrite, which is an exothermic process.
-
Minimize Reaction Time: Do not let the diazonium salt solution stand for extended periods before proceeding to the cyanation step. Prepare it fresh and use it immediately.
-
Use of Non-Aqueous Diazotization: In some cases, using an organic solvent and an alkyl nitrite (e.g., tert-butyl nitrite) for the diazotization can minimize the presence of water and reduce the formation of the phenol byproduct.[4]
-
-
Visualizing the Side Reaction:
Caption: Formation of the phenolic side product.
Q3: After workup and purification, I have isolated a significant amount of a chlorine-containing side product. Where did this come from?
A3: The presence of a chloro-derivative, likely 1-Chloro-2-methoxy-5-(pentafluorosulfur)benzene, is a classic side product in the Sandmeyer reaction when hydrochloric acid is used for the diazotization.
-
Causality: In the Sandmeyer reaction, the copper(I) salt acts as a catalyst to facilitate the substitution of the diazonium group.[5] If chloride ions from the hydrochloric acid used in the diazotization are present in the cyanation step, they can compete with the cyanide ions, leading to the formation of the corresponding aryl chloride.
-
Troubleshooting Protocol:
-
Use of an Alternative Acid: Consider using a non-nucleophilic acid for the diazotization, such as sulfuric acid or tetrafluoroboric acid. This will prevent the introduction of competing chloride nucleophiles.
-
Isolate the Diazonium Salt: If feasible, the diazonium salt can be isolated as a tetrafluoroborate salt, which is often more stable. This allows for the removal of the chloride-containing aqueous phase before proceeding with the cyanation.
-
Q4: My workup is acidic, and I am seeing impurities that appear to be the corresponding amide and carboxylic acid of my target molecule. Is this expected?
A4: Yes, the hydrolysis of the nitrile group to an amide (2-Methoxy-5-(pentafluorosulfur)benzamide) and subsequently to a carboxylic acid (2-Methoxy-5-(pentafluorosulfur)benzoic acid) is a common side reaction, especially under prolonged exposure to acidic or basic conditions during workup or purification.[6][7]
-
Causality: The nitrile group is susceptible to hydrolysis. Under acidic conditions, the nitrogen atom is protonated, making the carbon atom more electrophilic and susceptible to attack by water. This initially forms an amide, which can then be further hydrolyzed to the carboxylic acid and an ammonium salt.[7]
-
Troubleshooting Protocol:
-
Neutral or Mildly Basic Workup: If possible, perform the workup under neutral or mildly basic conditions to minimize acid-catalyzed hydrolysis.
-
Minimize Contact Time with Acid/Base: During extraction and washing steps, minimize the time the organic layer is in contact with strong acids or bases.
-
Purification Conditions: Be mindful of the conditions used for chromatography. While silica gel is generally considered acidic, prolonged exposure can sometimes lead to hydrolysis of sensitive compounds. Consider using deactivated silica or a different stationary phase if this is a persistent issue.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely side products to be aware of in the synthesis of this compound via the Sandmeyer reaction?
A1: The most common side products, in approximate order of likelihood, are:
-
2-Methoxy-5-(pentafluorosulfur)phenol: Due to the reaction of the diazonium salt with water.
-
Azo compounds: From the coupling of the diazonium salt with the starting aniline.
-
1-Chloro-2-methoxy-5-(pentafluorosulfur)benzene: If hydrochloric acid is used in the diazotization.
-
2-Methoxy-5-(pentafluorosulfur)benzamide and 2-Methoxy-5-(pentafluorosulfur)benzoic acid: From hydrolysis of the nitrile product.
Q2: How stable is the pentafluorosulfanyl (SF5) group during the Sandmeyer reaction?
A2: The SF5 group is generally very stable under the acidic conditions of the Sandmeyer reaction. It is highly resistant to both thermal degradation and chemical attack under these conditions. Therefore, side products resulting from the decomposition of the SF5 group itself are not typically observed.
Q3: Can I use a copper-free method for the cyanation step to avoid copper contamination in my final product?
A3: Yes, copper-free Sandmeyer-type cyanations have been developed. These methods often utilize other radical initiators or proceed through different mechanisms.[8] However, the classic copper(I) cyanide-mediated Sandmeyer reaction is often robust and high-yielding. The choice of method will depend on the specific requirements of your synthesis, including tolerance for metal impurities.
Summary of Potential Side Products
| Side Product | Chemical Formula | Molecular Weight ( g/mol ) | Likely Cause of Formation |
| 2-Methoxy-5-(pentafluorosulfur)phenol | C7H5F5O2S | 260.17 | Reaction of diazonium salt with water |
| Azo Compound (example) | C14H10F10N2O2S2 | 516.36 | Coupling of diazonium salt with aniline |
| 1-Chloro-2-methoxy-5-(pentafluorosulfur)benzene | C7H4ClF5OS | 278.62 | Competition from chloride ions |
| 2-Methoxy-5-(pentafluorosulfur)benzamide | C8H6F5NO2S | 287.19 | Hydrolysis of the nitrile group |
| 2-Methoxy-5-(pentafluorosulfur)benzoic acid | C8H5F5O3S | 288.18 | Further hydrolysis of the amide |
Experimental Workflow: A General Protocol
Caption: General experimental workflow for the synthesis.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2026-01-17). The Significance of Trifluoromethylbenzonitriles: A Focus on 2-Methoxy-5-(trifluoromethyl)benzonitrile.
- Chem-Impex. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline.
- Barbero, M., Cadamuro, S., Dughera, S., & Gualdani, R. (n.d.). Copper-free Sandmeyer Cyanation of Arenediazonium o-Benzenedisulfonimides. IRIS-AperTO.
- ChemicalBook. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline synthesis.
- Organic Chemistry Portal. (2021). Sandmeyer-Type Reductive Disulfuration of Anilines.
- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
- Zolton, L. (n.d.). DIAZOTIZATION OF ALIPHATIC AND AROMATIC AMINES. University of Arizona.
- BenchChem. (2025). Technical Support Center: Stability of SF5-Functionalized Molecules.
- Google Patents. (n.d.). CN104151196A - Preparation method of 2,3,4,5,6-pentafluorobenzonitrile.
- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- Chemguide. (n.d.). Hydrolysing Nitriles.
- Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile.
- Organic Chemistry Portal. (n.d.). Diazotisation.
- ChemicalBook. (2019). Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline.
- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635.
- Doyle, M. P., Dellaria, J. F., Siegfried, B., & Bishop, S. W. (1977). Alkyl nitrite-metal halide deamination reactions. 2. A convenient and remarkably general synthesis of aryl iodides. The Journal of Organic Chemistry, 42(21), 3494-3498.
-
YouTube. (2016). Base Hydrolysis of Benzonitrile. Retrieved from [Link]
- Kirsch, P. (2004).
- ChemRxiv. (2021). Transition Metal Free Sandmeyer-Type Reductive Disulfuration of Anilines.
-
Beilstein Journal of Organic Chemistry. (2012). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Retrieved from [Link]
- Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile.
- Request PDF. (2025). Diazotisation of Weakly Basic Aromatic and Heterocyclic Amines in Strongly Acid Media.
- Request PDF. (2025). The copper-catalyzed cross-coupling reactions of aryl diazonium salts and isocyanides.
- Request PDF. (n.d.). Making the SF5 Group More Accessible: A Gas Reagent-free Approach to Aryl Tetrafluoro-λ6-sulfanyl Chlorides.
- Google Patents. (n.d.). EP2602242B1 - Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst.
- Allen. (n.d.). Hydrolysis of benzonitrile gives.
- BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles.
- Request PDF. (2025). Recent Advances in the Synthesis and Medicinal Chemistry of SF5 and SF4Cl Compounds.
- MDPI. (n.d.). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile.
-
YouTube. (2024). Lec4 - Diazotization Reactions. Retrieved from [Link]
-
NIH. (n.d.). Room Temperature Copper-Mediated Radiocyanation of Aryldiazonium Salts and Aryl Iodides via Aryl Radical Intermediates. Retrieved from [Link]
- ChemicalBook. (2025). 2-Methoxy-5-fluorouracil.
-
Quora. (2019). Why does aniline give diazotization reaction but aliphatic amine does not?. Retrieved from [Link]
-
ACS Publications. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Room Temperature Copper-Mediated Radiocyanation of Aryldiazonium Salts and Aryl Iodides via Aryl Radical Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. iris.unito.it [iris.unito.it]
Technical Support Center: Safe Handling and Storage of Reactive SF5 Reagents
Welcome to the Technical Support Center for reactive pentafluorosulfanyl (SF5) reagents. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the safe handling, storage, and application of potent SF5 reagents like pentafluorosulfanyl chloride (SF5Cl). The unique properties of the SF5 group, such as its high electronegativity, metabolic stability, and lipophilicity, make it a valuable substituent in modern medicinal chemistry and materials science. However, the reactivity of its precursors demands meticulous experimental design and execution.
This resource is structured to address specific issues you may encounter, providing not just procedural steps but also the underlying scientific principles to ensure both safety and experimental success.
Frequently Asked Questions (FAQs)
Here we address common initial questions regarding the nature and safe management of SF5Cl.
Q1: What are the primary hazards associated with pentafluorosulfanyl chloride (SF5Cl)?
A1: SF5Cl is a highly toxic and reactive gas with a boiling point of -19 °C.[1] The primary hazards are its high toxicity upon inhalation and its reactivity. The lability of the S-Cl bond is key to its synthetic utility but also the source of its reactivity.[1] All manipulations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.
Q2: Is it preferable to use SF5Cl as a gas or in a solution?
A2: Due to its hazardous nature as a gas, it is often safer and more practical to generate SF5Cl in situ or use a prepared solution.[2] Solutions in inert solvents like n-hexane can be prepared, making the reagent easier and safer to handle for many applications.[2] For reactions that necessitate the gaseous reagent, specialized setups like a two-chamber reactor are recommended to prevent any release into the laboratory environment.[3]
Q3: What materials are compatible with SF5Cl for my reaction setup?
A3: Careful consideration of material compatibility is crucial to prevent reaction failure and ensure safety. The following table summarizes recommended and non-recommended materials for handling SF5Cl.
| Material Category | Recommended | Not Recommended (May React) | Rationale |
| Glassware | Borosilicate glass (Pyrex®) | Standard soda-lime glass | Borosilicate glass offers superior chemical resistance and thermal stability. |
| Tubing | PFA, FEP, PTFE | PVC, Silicone, Natural Rubber | Fluoropolymers are highly resistant to the corrosive nature of SF5Cl and related reagents. Other polymers can be degraded. |
| Syringes | Gas-tight syringes with PTFE-tipped plungers | Standard plastic syringes | Prevents leakage of the gas and degradation of the syringe material. |
| Stir Bars | PTFE-coated | Uncoated magnetic stir bars | The PTFE coating protects the magnetic core from chemical attack. |
| Septa | PTFE-faced septa | Natural rubber septa | PTFE-faced septa provide a better seal and are more resistant to chemical degradation. |
Q4: How should I properly store SF5Cl?
A4: SF5Cl, whether as a gas in a lecture bottle or as a solution, must be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[4] Lecture bottles should be secured in a designated gas cabinet. Solutions should be stored in tightly sealed containers, preferably under an inert atmosphere, and refrigerated if the solvent is volatile. Always consult the Safety Data Sheet (SDS) for specific storage temperature recommendations.[4]
Troubleshooting Guide
This section provides solutions to common problems encountered during reactions involving SF5Cl.
| Problem | Potential Cause | Troubleshooting Steps & Explanations |
| Low or No Product Yield | 1. Inactive Radical Initiator: | - Ensure the radical initiator (e.g., triethylborane, AIBN) is fresh and has been stored correctly. Initiators can degrade over time. - Consider an alternative initiation method, such as photoinitiation, which may be more suitable for your specific substrate.[5] |
| 2. Inefficient Gas Transfer: | - For gaseous SF5Cl, ensure efficient bubbling through the reaction mixture with good agitation to maximize dissolution and reaction. - If using a solution, ensure it is added at a rate that allows for efficient mixing. | |
| 3. Incorrect Reaction Temperature: | - The optimal temperature is substrate-dependent. For some reactions, a lower temperature (-40 to -20 °C) is necessary for the initial addition, followed by warming.[6] | |
| Significant Byproduct Formation | 1. Formation of Chlorinated Byproducts: | - This is a common issue in radical reactions with SF5Cl. - Try slow addition of SF5Cl to maintain a low concentration, which can favor the desired reaction pathway over side reactions. - Optimize the amount of radical initiator; too much can lead to an increase in undesired radical chain reactions. |
| 2. Reaction with Solvent: | - Ensure the solvent is inert to the reaction conditions. Ethereal solvents like THF can sometimes participate in side reactions.[5] Consider a less reactive solvent like hexane or acetonitrile.[3] | |
| Reaction Stalls or is Incomplete | 1. Insufficient SF5Cl: | - If using a solution, verify its concentration. - For gaseous SF5Cl, ensure a sufficient excess is used to drive the reaction to completion. |
| 2. Quenching of Radicals: | - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) as oxygen can interfere with radical chain reactions. | |
| Difficulty in Product Isolation | 1. Emulsion during Aqueous Workup: | - Add brine (saturated NaCl solution) to the aqueous layer to help break the emulsion. - If the problem persists, filtering the biphasic mixture through a pad of Celite® can be effective. |
| 2. Volatile Product: | - Use a rotary evaporator with a cold trap and apply vacuum cautiously to prevent the loss of a volatile product. |
Experimental Protocols
Here are detailed, step-by-step methodologies for key experimental workflows involving SF5Cl.
Protocol 1: General Procedure for Triethylborane-Initiated Radical Addition of SF5Cl to an Alkene
Warning: Triethylborane is pyrophoric and must be handled under an inert atmosphere. SF5Cl is a toxic gas. All manipulations must be performed in a well-ventilated fume hood.
1. Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a septum, and a gas inlet, add the alkene (1.0 equiv.) and a suitable anhydrous solvent (e.g., hexane or dichloromethane).
-
Place the flask under an inert atmosphere (nitrogen or argon).
-
Cool the reaction mixture to the desired temperature (typically -30 °C to -40 °C) using a cooling bath (e.g., dry ice/acetone).
2. Reagent Addition:
-
Add a solution of SF5Cl in an inert solvent (e.g., n-hexane, typically 1.2-1.5 equiv.) dropwise via syringe.
-
Slowly add a solution of triethylborane (Et3B, typically 1.0 M in hexanes, 0.1-0.2 equiv.) dropwise via syringe. A slight exothermic reaction may be observed.
3. Reaction Monitoring:
-
Stir the reaction mixture at the low temperature for several hours.
-
Monitor the progress of the reaction by a suitable technique (e.g., TLC, GC-MS, or 19F NMR).
4. Quenching and Workup:
-
Once the reaction is complete, quench any remaining radicals by carefully bubbling air through the reaction mixture for a few minutes.
-
Follow the detailed "Protocol 2: General Quenching and Workup Procedure for SF5Cl Reactions" below.
5. Purification:
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Quenching and Workup Procedure for SF5Cl Reactions
This protocol is designed to safely neutralize unreacted SF5Cl and other reactive species before product isolation.
1. Quenching of Excess SF5Cl:
-
After the reaction is deemed complete, while maintaining the reaction mixture at a low temperature (0 °C), slowly bubble a stream of nitrogen or argon through the mixture for 15-30 minutes. The exiting gas should be vented through a scrubber containing a basic solution (e.g., aqueous sodium bisulfite or sodium thiosulfate) to neutralize any purged SF5Cl.
-
Alternative Quenching: Add a sacrificial, inexpensive alkene (e.g., 1-octene) dropwise to the cold reaction mixture to consume any excess SF5Cl.
2. Aqueous Workup:
-
Allow the reaction mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and wash with an aqueous solution of sodium bisulfite to remove any remaining oxidizing species.
-
Wash with brine (saturated aqueous NaCl) to aid in layer separation.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic layer under reduced pressure.
Protocol 3: Disposal of SF5Cl-containing Waste
All waste containing SF5Cl or its byproducts must be treated as hazardous waste.
1. Quenching of Residual Reagents:
-
Before disposal, any unreacted SF5Cl in the reaction mixture should be quenched as described in Protocol 2.
2. Waste Collection:
-
Collect all liquid waste (both aqueous and organic layers from the workup) in a designated, properly labeled hazardous waste container.
-
Solid waste, such as contaminated silica gel from chromatography, should be collected in a separate, labeled solid hazardous waste container.
3. Disposal:
-
Dispose of the hazardous waste through your institution's environmental health and safety office. Do not pour any waste from SF5Cl reactions down the drain.
Visualizations
The following diagrams illustrate key workflows and concepts for handling SF5Cl.
Caption: Experimental workflow for a typical SF5Cl radical addition reaction.
Caption: Safety decision tree for handling SF5Cl.
References
- Technical Support Center: Reactions Involving SF5Cl. BenchChem. (2025).
- Technical Support Center: Mitigating Byproduct Formation in SF5Cl Reactions. BenchChem. (2025).
- Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes. Beilstein Journal of Organic Chemistry. (2020).
- Sulfur chloride pentafluoride. Wikipedia.
- CMMP Labor
- Light-activation of SF5Cl for the atom transfer radical addition onto alkenes and alkynes.
- stability of the pentafluorosulfanyl group under various reaction conditions - Benchchem.
- Application Notes and Protocols: Radical Addition of SF5Cl to Alkynes. BenchChem. (2025).
- Application Notes and Protocols: Pentafluorosulfanylation of Alkenes using SF5Cl. BenchChem. (2025).
- An Extrusion Strategy for On-demand SF5Cl Gas Generation from a Commercial Disulfide. ChemRxiv. (2023).
- On-Demand Continuous Flow Synthesis of Pentafluorosulfanyl Chloride (SF5Cl) Using a Custom-Made Stirring Packed-Bed Reactor.
- Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes. Beilstein Journal of Organic Chemistry. (2020).
- Toxic and Highly Toxic Gas Handling Procedure. Carnegie Mellon University. (2025).
- How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
- Recent Advances in the Synthesis and Medicinal Chemistry of SF5 and SF4Cl Compounds. (2025).
- Pentafluorobenzenesulfonyl chloride Safety D
- How can I safely dispose of this : r/chemistry. Reddit. (2024).
- Working with Toxic chemicals Guideline. KAUST Health & Safety.
- An Extrusion Strategy for On-demand SF5Cl Gas Generation
- Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste.
- Guidelines for Safe Labor
- Working with Hazardous Chemicals. Organic Syntheses.
- Chapter 7 - Safe Chemical Use. Cornell EHS.
- Quenching and Disposal of Liquid Pyrophoric Materials. Environmental Health and Safety.
- How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
- SAFETY D
- Storage and Handling Tips for Research Chemicals: Safety Comes First. (2025).
- Straightforward Pentafluorosulfanyl
- III. Chemical Hygiene Plan continued. MIT.
- Troubleshooting: About. University of Rochester, Department of Chemistry.
- Disposal of Solid Chemicals in the Normal Trash. Public Safety.
- Best Practices for Chemical Storage in Research Labs. Apollo Scientific.
- Chemical Compatibility Chart. ISM - Industrial Specialties Mfg.
- CHEMICAL COMPATIBILITY CHART Metallic M
- Materials Chemical Comp
- Chemical Compatibility Database
- Chemical Compatibility Chart.
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overcoming low reactivity of precursors for SF5 substitution
Answering the call of researchers navigating the complexities of pentafluorosulfanyl (SF5) chemistry, this Technical Support Center provides a focused resource for overcoming the common challenge of low precursor reactivity. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested solutions to empower your research and development. The SF5 group, often dubbed a "super-trifluoromethyl group," offers unparalleled properties in medicinal and materials science, but its installation can be hampered by the inertness of its precursors.[1][2] This guide is structured to address these hurdles directly, providing not just protocols, but the reasoning behind them.
Troubleshooting Guide: Overcoming Reaction Inertness
This section is designed in a question-and-answer format to tackle specific experimental failures.
Q1: My radical addition of SF5Cl to an alkene or alkyne is sluggish, resulting in low yield and recovery of starting material. What are the likely causes and how can I fix it?
This is a common issue often rooted in inefficient radical initiation or propagation. The addition of the SF5 radical to a π-system is the key step, and its failure points to a problem in the radical chain process.
Core Causality: The homolytic cleavage of the S-Cl bond in pentafluorosulfanyl chloride (SF5Cl) to generate the key SF5• radical requires a specific energy input. If this initiation is inefficient, the propagation steps will not occur at a sufficient rate, leading to a stalled reaction.
Solutions & Optimization Strategy:
-
Evaluate Your Initiation Method: The choice of initiator is critical and substrate-dependent.
-
Chemical Initiators: Triethylborane (Et3B) is a classic and effective radical initiator for this transformation.[3][4] However, it can be sensitive to air and moisture. Ensure you are using a fresh, high-quality solution and maintaining an inert atmosphere. An alternative, air-stable amine-borane complex can also be employed and may be more robust.[5]
-
Photochemical Initiation: Light-mediated initiation offers a clean and often more efficient alternative. The specific wavelength is important. While black light (370 nm) is effective[3], blue light irradiation (around 440 nm) has also proven highly successful, particularly for reactions with ethynylbenziodoxolone (EBX) derivatives.[3][6] If one wavelength is failing, consider switching to another.
-
-
Check Reagent and Solvent Quality:
-
SF5Cl Solution: The synthesis and storage of SF5Cl can be challenging due to its high reactivity and low boiling point.[7] Use a freshly prepared solution or a reputable commercial source. Older solutions may have degraded. Recent gas-free synthesis methods have improved accessibility and quality.[7]
-
Solvent: Ensure your solvent is anhydrous and degassed. Oxygen can quench radical reactions and should be thoroughly removed via sparging with an inert gas (N2 or Ar) or through freeze-pump-thaw cycles.
-
-
Increase Reactant Concentration: In some cases, particularly with gaseous reactants, ensuring a sufficient concentration in the solution phase is key. For reactions involving SF5Cl gas, conducting the reaction in a sealed tube can maintain the necessary pressure and concentration to drive the reaction to completion.[3]
Troubleshooting Workflow for SF5Cl Radical Addition
Caption: Troubleshooting workflow for low-yield SF5Cl additions.
Q2: My SF5-alkyne precursor shows poor reactivity in a Diels-Alder or nucleophilic addition reaction. How can I promote the desired transformation?
SF5-alkynes are powerful and versatile building blocks, but their reactivity is governed by the strong electronic polarization imparted by the SF5 group.[3][4] Understanding this is key to troubleshooting.
Core Causality: The pentafluorosulfanyl group is one of the most electron-withdrawing groups known, which polarizes the adjacent alkyne triple bond.[8] This makes the β-carbon highly electrophilic and susceptible to nucleophilic attack, while also lowering the LUMO energy of the alkyne, making it a potent dienophile in cycloaddition reactions.[9] Low reactivity suggests that either the reaction conditions do not favor this inherent electronic character or the nucleophile/diene is insufficiently reactive.
Solutions & Optimization Strategy:
-
Leverage Thermal or Microwave Activation for Cycloadditions: For [4+2] Diels-Alder reactions, higher temperatures are often required to overcome the activation barrier.
-
Microwave Irradiation: This has been shown to be highly effective for promoting smooth cycloaddition between SF5-alkynes and activated dienes, often leading to high regioselectivity and yield where conventional heating fails.[9]
-
-
Enhance Nucleophilicity for Addition Reactions: The success of hydroelementation (addition of H-Nu) across the SF5-alkyne depends on the nucleophile's ability to attack the electron-deficient β-carbon.[3]
-
Use Stronger Nucleophiles: If a neutral nucleophile (e.g., an alcohol or thiol) is unreactive, convert it to its more reactive conjugate base (an alkoxide or thiolate) using a suitable base.
-
Solvent Choice: Polar aprotic solvents (like DMF, DMSO, or acetonitrile) are generally preferred for nucleophilic additions as they solvate the cation without forming a strong hydrogen-bonding cage around the nucleophile, thus increasing its effective reactivity.[10]
-
-
Consider Lewis Acid Catalysis: For certain cycloadditions, a Lewis acid can coordinate to the SF5-alkyne, further lowering its LUMO energy and increasing its dienophilic character, thereby accelerating the reaction.
SF5-Alkyne Reactivity Profile
Caption: Electronic influence of the SF5 group on alkyne reactivity.
Frequently Asked Questions (FAQs)
Q: What are the primary methods for introducing an SF5 group onto an aromatic ring, and why are they so challenging?
A: Historically, direct pentafluorosulfanylation of aromatic compounds has been difficult, hampering widespread application.[1]
-
Traditional Methods: The earliest approaches involved direct, harsh oxidative fluorination of aryl disulfides (Ar-S-S-Ar) or thiols (Ar-SH).[1][9] These methods often require handling challenging reagents like elemental fluorine (F2), suffer from low yields, require multiple steps, and have very limited tolerance for other functional groups on the aromatic ring.[9]
-
Modern Approaches: Significant progress has been made. One common modern strategy involves the synthesis of an arylsulfur chlorotetrafluoride (Ar-SF4Cl) intermediate, which is then converted to the final Ar-SF5 compound.[1] More recently, direct, single-step methods using reagents like silver(II) fluoride (AgF2) in combination with onium halides have been developed, offering much higher yields and broader substrate scope.[1] These newer methods represent a significant step forward in making aromatic SF5 compounds more accessible.
Q: Why is the SF5 group often called a "super-trifluoromethyl" group?
A: This nickname refers to the fact that the SF5 group often enhances molecular properties to an even greater extent than the well-known trifluoromethyl (CF3) group.[1][2]
-
Electronegativity: The SF5 group is more electronegative and has a stronger electron-withdrawing capacity than the CF3 group.[1][8] This can profoundly impact the electronic properties of a molecule, for instance, by lowering the pKa of adjacent acidic protons or activating an aromatic ring for nucleophilic substitution.[11]
-
Lipophilicity: It significantly increases the lipophilicity of a molecule, which can improve its membrane permeability—a critical factor in drug design.[8]
-
Stability: The sulfur-fluorine bonds are exceptionally strong, rendering the SF5 group highly resistant to thermal and chemical degradation, which is advantageous for creating robust compounds.[8][12]
-
Steric Profile: It is larger than a CF3 group, providing a distinct three-dimensional, octahedral shape that can be used to probe steric interactions in biological systems or control molecular conformation.[7]
| Property | Trifluoromethyl (CF3) | Pentafluorosulfanyl (SF5) |
| Electronegativity (Pauling Scale) | ~3.36 | ~3.65[7] |
| Electron-Withdrawing Nature | Strong | Very Strong[1] |
| Geometry | Tetrahedral | Octahedral[7] |
| Stability | High | Very High[8] |
Q: What are the most critical safety precautions when working with SF5Cl?
A: Pentafluorosulfanyl chloride (SF5Cl) is a reactive and potentially hazardous gas (boiling point: -21 °C). Extreme caution is mandatory.
-
Ventilation: All work must be conducted in a well-ventilated chemical fume hood.
-
Containment: For reactions involving the gas, a sealed reaction vessel is often necessary to prevent its release and maintain concentration.[3] Procedures for the in-situ generation of SF5Cl have been developed to avoid handling the isolated gas.[4]
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and appropriate gloves, is required.
-
Monitoring: Given its gaseous nature, a suitable gas detection system may be advisable depending on the scale of the reaction. Always consult the Safety Data Sheet (SDS) for the specific reagent you are using.
Key Experimental Protocols
Protocol 1: General Procedure for Radical Addition of SF5Cl to an Alkyne using a Chemical Initiator
This protocol is a generalized representation based on common literature procedures.[3][4] It must be adapted for specific substrates.
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a positive pressure of argon, add the alkyne substrate (1.0 equiv).
-
Solvent Addition: Add a suitable anhydrous and degassed solvent (e.g., ethyl acetate, hexane) to achieve a desired concentration (e.g., 0.1 M).
-
Initiator Addition: Add a solution of triethylborane (Et3B) (e.g., 1.0 M in hexanes, 1.2 equiv) dropwise at room temperature.
-
SF5Cl Introduction: Bubble SF5Cl gas through the solution for 15-30 minutes, or until saturation is observed. Alternatively, for reactions in a sealed vessel, evacuate and backfill with SF5Cl.
-
Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.
-
Workup: Upon completion, carefully vent any excess SF5Cl into a scrubbing solution (e.g., aqueous sodium bisulfite). Quench the reaction with a suitable reagent, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography.
References
- Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes. Comptes Rendus de l'Académie des Sciences.
- Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction.
- The Pentafluorosulfanyl Group (SF5). Rowan Scientific.
- Straightforward Pentafluorosulfanyl
- Synthesis and application of pentafluorosulfanylation reagents and derived aliphatic SF5-containing building blocks. Semantic Scholar.
- Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles.
- Stabilization of SF5– with Glyme-Coordinated Alkali Metal C
- Overcoming Product Inhibition in a Nucleophilic Arom
- Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules.
- Synthesis and Reaction of Pentafluorosulfanyl Chloride (SF5Cl) | Request PDF.
- Recent Advances in the Synthesis and Medicinal Chemistry of SF5 and SF4Cl Compounds.
- Pentafluorosulfanylation of Aliphatic Substrates | Request PDF.
- Do the -SF5 Groups Improve the Explosive Properties of Fluo-Rine-Containing Compounds?[v1]. Preprints.org.
- Substitution Reactions | Chapter 9 - Organic Chemistry as a Second Language. YouTube.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes [comptes-rendus.academie-sciences.fr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 9. Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. preprints.org [preprints.org]
Technical Support Center: Scaling the Synthesis of 2-Methoxy-5-(pentafluorosulfur)benzonitrile
This guide provides in-depth technical support for researchers, chemists, and process development professionals engaged in the synthesis and scale-up of 2-Methoxy-5-(pentafluorosulfur)benzonitrile. The pentafluorosulfanyl (SF₅) group is an increasingly important motif in medicinal chemistry, often considered a "super-trifluoromethyl" group due to its unique electronic properties, stability, and lipophilicity.[1][2] However, its introduction and manipulation, particularly during scale-up, present distinct challenges.[2] This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to address potential issues encountered during your experimental work.
Part 1: Critical Safety & Handling FAQs
Safety is the paramount consideration when working with highly reactive and fluorinated compounds. The SF₅ group and its precursors require stringent handling protocols.
Question: What are the primary hazards associated with SF₅-containing compounds and their precursors?
Answer: The primary hazards stem from the reactivity of the reagents used to introduce the SF₅ group and the toxicological profile of the compounds themselves.
-
Reactivity Hazards: Reagents like SF₅Cl are highly reactive gases that can pose significant inhalation risks.[3] Many pentafluorosulfanylation reactions involve strong oxidizers or generate corrosive byproducts.
-
Toxicity: Many organofluorine compounds, including intermediates and the final product, can be physiologically active.[4] The Safety Data Sheet (SDS) for related compounds indicates potential for serious eye irritation, respiratory irritation, and suspected carcinogenicity.[4] Always assume the target compound and intermediates are hazardous and handle them accordingly.
-
Storage and Handling: Store all reagents and products in tightly closed containers in a dry, well-ventilated area, away from heat and ignition sources. Some related compounds may form explosive peroxides over time; it is crucial to test for peroxide formation periodically, especially before distillation.
Question: What personal protective equipment (PPE) is mandatory for this synthesis?
Answer: A comprehensive PPE strategy is non-negotiable.
-
Eye/Face Protection: Wear chemical safety goggles and a face shield at all times.
-
Skin Protection: Use impervious gloves (e.g., nitrile, neoprene) and a flame-resistant lab coat.[4] Ensure gloves are compatible with the specific solvents and reagents being used. Always change contaminated clothing immediately.
-
Respiratory Protection: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust, vapors, or aerosols.[4] In case of ventilation failure or spill, a self-contained breathing apparatus may be necessary.[4]
Question: How should I handle an accidental spill or fire?
Answer:
-
Spills: In case of a spill, evacuate the area and ensure adequate ventilation. Do not allow the product to enter drains. Collect the spilled material using an absorbent binder and dispose of it as hazardous waste.[4]
-
Fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish fires. Do not use a direct water jet, as it may spread the material. Firefighters should wear self-contained breathing apparatus.[4]
Part 2: Synthetic Pathway & Scale-Up Troubleshooting
A robust and scalable synthetic route is critical for producing this compound efficiently. Below is a proposed synthetic workflow based on established methodologies for analogous compounds, followed by a troubleshooting guide.
Proposed Synthetic Workflow
This proposed route begins with a commercially available starting material, 4-amino-3-methoxybenzonitrile, and introduces the pentafluorosulfanyl group via a diazotization-sulfanylation sequence, a common strategy for aryl-SF₅ synthesis.
Caption: Proposed synthesis of this compound.
Troubleshooting Guide (Q&A Format)
Question: My diazotization reaction (Step 1) is inefficient, showing low conversion or decomposition. What's wrong?
Answer: The formation of the diazonium salt is highly sensitive to temperature and pH.
-
Causality: Diazonium salts are notoriously unstable at elevated temperatures. The nitrosonium ion (NO⁺), the active electrophile, is generated in situ from sodium nitrite and acid. If the temperature rises above 5 °C, the diazonium salt can decompose, often violently, releasing nitrogen gas and leading to a complex mixture of side products (e.g., phenols).
-
Troubleshooting Steps:
-
Strict Temperature Control: Maintain the reaction temperature between 0-5 °C using an ice/salt bath. Monitor the internal temperature, not just the bath temperature.
-
Slow Addition: Add the sodium nitrite solution dropwise and slowly to the acidic solution of the aniline to prevent localized overheating and concentration spikes.
-
pH Control: Ensure sufficient excess acid is present to fully protonate the aniline and convert all the nitrite to nitrous acid. Use starch-iodide paper to test for the presence of excess nitrous acid at the end of the addition. The solution should immediately turn the paper blue/black.
-
Use Immediately: Do not store the diazonium salt solution. Proceed to the next step (disulfide formation) immediately after its preparation is complete.
-
Question: The yield of the disulfide intermediate (Step 2) is poor, and I'm getting a tarry mess. Why?
Answer: This step involves the reduction of the diazonium salt and coupling. Side reactions are common if conditions are not optimal.
-
Causality: The diazonium salt can undergo undesired side reactions, such as coupling with unreacted starting material or reacting with the solvent (water) to form phenols. The disulfide product itself can also be unstable under harsh conditions.
-
Troubleshooting Steps:
-
Reagent Purity: Ensure the potassium thiosulfate or sodium disulfide solution is fresh and of high quality.
-
Controlled Addition: Add the cold diazonium salt solution slowly to the thiosulfate/disulfide solution, again maintaining a low temperature to control the reaction rate and minimize side reactions.
-
pH Buffering: In some cases, buffering the reaction mixture can prevent side reactions caused by pH shifts during the reaction. A slightly acidic to neutral pH is often optimal.
-
Workup: After the reaction, a prompt and efficient workup is crucial. Extract the disulfide product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to separate it from the aqueous inorganic salts and any water-soluble byproducts.
-
Question: The final fluorination step (Step 3) to form the SF₅ group is not working or gives a low yield. What are the critical parameters?
Answer: This is an oxidative fluorination, the most challenging step, requiring anhydrous conditions and highly reactive reagents.
-
Causality: The conversion of a disulfide to a pentafluorosulfanyl group is a powerful oxidation. The primary challenges are the reactivity of the fluorinating agent and the absolute requirement for anhydrous (water-free) conditions.[5] Water will react with the fluorinating agent and intermediates, leading to failure.
-
Troubleshooting Steps:
-
Anhydrous Conditions: This is the most critical factor. Dry all glassware in an oven overnight. Use anhydrous solvents (acetonitrile is a common choice). Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Fluorinating Agent: Silver(II) fluoride (AgF₂) is a powerful but aggressive fluorinating agent. Ensure it is of high quality and handled with care in an inert atmosphere glovebox if possible. Alternative, more modern reagents for installing SF₅ groups exist and may offer better scalability and handling properties.[5][6]
-
Temperature Control: These reactions can be exothermic. Start at a low temperature (e.g., -20 °C to 0 °C) and allow the reaction to warm slowly to room temperature. Monitor for any rapid temperature increases.
-
Stoichiometry: The stoichiometry of the fluorinating agent is critical. An excess is typically required, but a large excess can lead to over-oxidation and decomposition of the aromatic ring. A careful optimization study on a small scale is recommended.
-
Question: I have a complex mixture of products after the final step. How can I effectively purify this compound?
Answer: Purification of fluorinated benzonitriles often requires a combination of techniques, especially at scale.
-
Causality: The final reaction mixture may contain unreacted disulfide, partially fluorinated intermediates (e.g., -SF₄Cl), and other byproducts. The high lipophilicity of the SF₅ group can make separation from non-polar impurities challenging.[2]
-
Purification Protocol:
-
Aqueous Workup: First, carefully quench the reaction mixture (e.g., with a sodium bisulfite solution to remove excess oxidant) and wash with water and brine to remove inorganic salts and water-soluble impurities.
-
Column Chromatography (Small to Medium Scale): For initial purification and isolation, silica gel column chromatography is effective. Use a gradient of non-polar to moderately polar solvents (e.g., hexanes/ethyl acetate) to separate the components.
-
Recrystallization (Scale-Up): For larger quantities, recrystallization is the preferred method. The high crystallinity of many aromatic SF₅ compounds makes this an excellent option. Screen various solvent systems (e.g., ethanol/water, heptane, isopropanol) to find conditions that provide high purity and recovery.
-
Distillation (If Applicable): If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method for removing non-volatile impurities.[7] However, be extremely cautious due to the potential for peroxide formation in related compounds.
-
Part 3: Key Experimental Protocols & Data
Representative Protocol: Oxidative Fluorination (Step 3)
Disclaimer: This is a representative protocol based on analogous transformations and must be optimized for this specific substrate. All work must be conducted in a certified fume hood with appropriate PPE.
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the aryl disulfide intermediate (1.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile via cannula to dissolve the disulfide.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Reagent Addition: While maintaining a nitrogen atmosphere, add Silver(II) Fluoride (AgF₂, ~10-12 eq) in small portions over 30-60 minutes. A color change is typically observed.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, cool it back to 0 °C and very slowly add a saturated aqueous solution of sodium bisulfite to quench excess oxidant.
-
Workup: Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble silver salts. Transfer the filtrate to a separatory funnel, wash with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by column chromatography or recrystallization as described in the troubleshooting section.
Process Parameter Summary (Hypothetical)
The following table summarizes key parameters for the proposed synthesis. These values are illustrative and require experimental optimization.
| Step | Reaction | Key Reagents | Temp. (°C) | Time (h) | Typical Yield | Key Challenge |
| 1 | Diazotization | NaNO₂, HCl | 0 - 5 | 0.5 - 1 | >95% (in situ) | Diazonium salt instability |
| 2 | Disulfide Formation | K₂S₂O₃ | 0 - 10 | 2 - 4 | 60 - 80% | Side reactions, product stability |
| 3 | Oxidative Fluorination | AgF₂, MeCN | 0 - 25 | 12 - 24 | 40 - 60% | Anhydrous conditions, reagent handling |
References
- Sigma-Aldrich. (2024).
- Sigma-Aldrich. (2024).
- Beier, P., et al. (n.d.). Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes.
- Unknown. (2025). Recent Advances in the Synthesis and Medicinal Chemistry of SF5 and SF4Cl Compounds.
- Ahmad, M. (2017). How can I purify impure benzonitrile?
- Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5).
- Unknown. (n.d.). Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6. ChemRxiv.
- Unknown. (n.d.). Bench-stable reagents for modular access to persulfuranyl scaffolds. ChemRxiv.
- Beier, P., et al. (2014). Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines. PubMed.
- Melius Organics. (n.d.). Pentafluorosulfanyl (SF5) technology.
Sources
- 1. Pentafluorosulfanyl (SF5) technology - Melius Organics [meliusorganics.com]
- 2. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Navigating the Challenges of SF5 Compound Purification: A Technical Troubleshooting Guide
Welcome to the technical support center dedicated to the chromatographic purification of pentafluorosulfanyl (SF5) compounds. As a Senior Application Scientist, I've witnessed the growing interest in these unique molecules within pharmaceutical and materials science, driven by the remarkable properties imparted by the SF5 group.[1][2][3] However, the very characteristics that make SF5 compounds so attractive—their high electronegativity and lipophilicity—can present significant hurdles during purification.[1][2]
This guide is designed for researchers, scientists, and drug development professionals to navigate these challenges effectively. Here, we will dissect common issues encountered during chromatographic purification, providing not just solutions, but the scientific reasoning behind them. Our goal is to empower you with the expertise to develop robust and efficient purification protocols for your novel SF5-containing molecules.
Frequently Asked Questions (FAQs)
Here are some of the most common initial questions that arise when purifying SF5 compounds:
Q1: What are the fundamental properties of the SF5 group that I need to consider for chromatography?
A1: The SF5 group has a unique combination of properties that directly influence its chromatographic behavior:
-
High Electronegativity: The SF5 group is one of the most strongly electron-withdrawing groups.[2] This can significantly impact the polarity of the entire molecule, affecting its interaction with the stationary phase.
-
High Lipophilicity: Despite its electronegativity, the SF5 group is highly lipophilic, often more so than the trifluoromethyl (CF3) group. This property is a key factor in selecting the appropriate mobile phase.
-
Chemical and Thermal Stability: The sulfur-fluorine bonds in the SF5 group are exceptionally strong, rendering the group highly stable under typical chromatographic conditions.[2] This is a significant advantage as it minimizes the risk of on-column degradation.
-
Steric Bulk: The SF5 group is sterically demanding, which can influence how the molecule interacts with the stationary phase.
Q2: What is the recommended starting point for stationary phase selection?
A2: Silica gel is the most commonly reported stationary phase for the column chromatography of SF5-containing compounds.[4][5] Its polar surface provides a good basis for separating compounds based on the overall polarity of the molecule.
Q3: What mobile phase systems are typically effective for purifying SF5 compounds on silica gel?
A3: A mixture of a non-polar solvent, such as hexane or heptane , and a more polar solvent, like ethyl acetate (EtOAc) , is a standard choice.[5] The ratio of these solvents is adjusted to achieve the desired separation. For many SF5 compounds, a starting point of 10-20% EtOAc in hexane is a reasonable initial condition to explore with thin-layer chromatography (TLC).
Q4: Is reversed-phase chromatography a viable option for SF5 compounds?
A4: Absolutely. While normal-phase chromatography on silica is more frequently documented, reversed-phase high-performance liquid chromatography (RP-HPLC) can be highly effective, particularly for more polar SF5-containing molecules or for achieving high-purity final products. The inherent lipophilicity of the SF5 group leads to strong interactions with non-polar stationary phases like C18.
In-Depth Troubleshooting Guides
This section provides a systematic approach to resolving specific issues you may encounter during the purification of your SF5 compounds.
Problem 1: Poor Peak Shape - Tailing Peaks
Peak tailing is a common issue in the chromatography of polar and highly electron-withdrawing or electron-donating compounds, and SF5-containing molecules are no exception.
Causality: Peak tailing is often a result of secondary interactions between the analyte and the stationary phase.[6][7] In the case of silica gel, residual silanol groups (Si-OH) on the surface can interact strongly with polar functional groups on your SF5 compound through hydrogen bonding, leading to a portion of the molecules being retained longer and eluting as a tail.[6][7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Experimental Protocols:
-
Protocol 1: Mobile Phase Modification with Triethylamine (TEA)
-
Prepare your standard mobile phase (e.g., 80:20 Hexane:EtOAc).
-
To this mixture, add triethylamine (TEA) to a final concentration of 0.1-1% (v/v).
-
Equilibrate your column with this new mobile phase.
-
Run a TLC or inject your sample to observe the effect on peak shape. The TEA will occupy the acidic silanol sites, reducing their interaction with your basic analyte.[8][9]
-
-
Protocol 2: Switching to a Base-Deactivated Column
-
If mobile phase additives are insufficient or undesirable, consider using a commercially available end-capped or base-deactivated silica gel column.
-
These columns have their residual silanol groups chemically modified to be less interactive.[10]
-
Pack a column with this material and purify your compound using your original mobile phase.
-
Problem 2: Compound Degradation on Silica Gel
While the SF5 group itself is highly stable, other functionalities within your molecule may be sensitive to the acidic nature of silica gel.[11]
Causality: The acidic surface of silica gel can catalyze the degradation of sensitive functional groups, leading to the appearance of new, unexpected spots on a TLC plate or peaks in an HPLC chromatogram.[11]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound degradation.
Experimental Protocols:
-
Protocol 3: Deactivation of Silica Gel
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
-
Add 1-2% (v/v) of triethylamine to the slurry and mix thoroughly.
-
Pack your column with this deactivated silica.
-
Use a mobile phase containing a small amount of TEA (e.g., 0.1%) to maintain the deactivation during elution.
-
-
Protocol 4: Switching to an Alternative Stationary Phase
-
Consider using neutral alumina or Florisil as an alternative to silica gel.[11]
-
Develop a suitable mobile phase system for the new stationary phase using TLC. The polarity of these materials differs from silica, so re-optimization is necessary.
-
Pack a column and proceed with the purification.
-
Problem 3: Poor Separation of Closely Eluting Impurities
The unique electronic and steric properties of the SF5 group can sometimes make it challenging to separate from structurally similar impurities.
Causality: Impurities with similar polarity and functional groups to your target SF5 compound will exhibit similar retention behavior, leading to co-elution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor separation.
Experimental Protocols:
-
Protocol 5: Changing Mobile Phase Selectivity
-
If you are using a hexane/ethyl acetate system, try switching to a different solvent system with different selectivities, such as dichloromethane/methanol.
-
Develop a new gradient or isocratic method using TLC.
-
The change in solvent-analyte interactions may provide the necessary resolution.
-
-
Protocol 6: Utilizing Alternative Stationary Phases
-
For challenging separations, consider switching to a stationary phase with a different retention mechanism.
-
Pentafluorophenyl (PFP) stationary phases can offer unique selectivity for fluorinated compounds due to dipole-dipole and π-π interactions.[12]
-
Reversed-phase (C18) chromatography separates based on hydrophobicity, which can be a powerful tool for separating SF5 compounds with different lipophilicity profiles.
-
Data Summary Tables
Table 1: Physicochemical Properties of SF5 vs. CF3 Groups
| Property | SF5 Group | CF3 Group | Reference(s) |
| Hammett Parameter (σp) | +0.68 | +0.54 | [1] |
| Hansch Lipophilicity (π) | 1.51 | 1.09 | [1] |
| Volume (ų) | 55.4 | 34.6 | [13] |
Table 2: Common Stationary and Mobile Phases for SF5 Compound Purification
| Chromatography Mode | Stationary Phase | Common Mobile Phase Systems |
| Normal Phase | Silica Gel | Hexane/Ethyl Acetate, Dichloromethane/Methanol |
| Normal Phase | Alumina (Neutral) | Hexane/Ethyl Acetate |
| Reversed Phase | C18, C8 | Acetonitrile/Water, Methanol/Water (often with acid/base modifiers) |
| Alternative Reversed Phase | Pentafluorophenyl (PFP) | Acetonitrile/Water, Methanol/Water |
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Stability of SF5-Functionalized Molecules.
- The control of stereochemistry by the pentafluorosulfanyl group. (2018). RSC Publishing.
- Agilent Technologies. (n.d.).
- Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6. (2025). ChemRxiv.
- Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. (2021).
- Synthesis of pentafluorosulfanyl (SF5)
- Common Causes Of Peak Tailing in Chrom
- University of Rochester. (n.d.).
- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?
- Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. (n.d.). PubMed Central.
- Surface Modification/Bonding Phase of FLASH Purification Column St
- The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023).
- A CASE STUDY IN WEAK PARTITIONING CHROM
- Sigma-Aldrich. (n.d.).
- Purification of 5 compounds by Reverse phase Prep-LC MS. (n.d.).
- BenchChem. (2025).
- Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5).
- Melius Organics. (n.d.). Pentafluorosulfanyl (SF5) technology.
- Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
- Longdom Publishing. (n.d.).
- Waters Corporation. (n.d.).
- Shimadzu. (n.d.).
- HPLC mobile phase additive. (2024).
- Enhanced Stability Stationary Phases for HPLC. (n.d.).
- A Comprehensive Review for the Learners and Users: Preparative High Performance Liquid Chrom
- Pragolab. (n.d.).
- Labcompare.com. (2021). LABTips: How to Prevent Tailing Peaks in HPLC.
- APPLIC
- Unravelling the effects of mobile phase additives in supercritical fluid chromatography. Part I: Polarity and acidity of the mobile phase. (n.d.).
- Mobile phase modifiers and additives in supercritical fluid chromatography. (2026).
- Princeton Chromatography Inc. (n.d.).
- Organofluorine chemistry. (n.d.). Wikipedia.
- Alternative st
- Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. (n.d.). PMC - PubMed Central.
- Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. (n.d.). RSC Publishing.
- Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. (n.d.). PMC - NIH.
- Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. (2016).
- Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. (n.d.).
- How changing stationary phase chemistry can impact separ
- A comprehensive review on the enantiomeric separation of chiral drugs using metal-organic frameworks. (n.d.). PubMed.
- Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. (2023).
- Purification of strong polar and basic compounds. (2023). Reddit.
- Analytical Separation of Closantel Enantiomers by HPLC. (n.d.). MDPI.
Sources
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- 2. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 3. Pentafluorosulfanyl (SF5) technology - Melius Organics [meliusorganics.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 10. labcompare.com [labcompare.com]
- 11. Purification [chem.rochester.edu]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
A Comparative Spectroscopic Guide to 2-Methoxy-5-(pentafluorosulfur)benzonitrile: Predicted Data and Analysis
In the landscape of modern drug discovery and materials science, the introduction of unique functional groups can profoundly alter the physicochemical and biological properties of a molecule. The pentafluorosulfur (SF₅) group, often dubbed a "super-trifluoromethyl" group, is one such functionality that has garnered significant interest.[1] Its high thermal and chemical stability, strong electronegativity, and substantial lipophilicity make it an attractive substituent for modulating the properties of aromatic systems.[1] This guide provides a detailed, predictive characterization of 2-Methoxy-5-(pentafluorosulfur)benzonitrile, a novel compound featuring the electron-donating methoxy group, the electron-withdrawing nitrile group, and the exceptionally electron-withdrawing pentafluorosulfur group.
Due to the novelty of this compound, publicly available experimental spectra are scarce. Therefore, this guide will leverage established principles of spectroscopic analysis and data from analogous compounds to predict the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This predictive approach is a critical skill for researchers navigating the frontiers of chemical synthesis. We will then compare these predicted spectral characteristics with the experimental data of related, simpler benzonitriles to highlight the unique spectroscopic signature of the SF₅ group.
Predicted Spectroscopic Data of this compound
The combination of a strong electron-donating group (-OCH₃) and two powerful electron-withdrawing groups (-CN and -SF₅) on a benzene ring creates a unique electronic environment, which will be reflected in its spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Below are the predicted ¹H, ¹³C, and ¹⁹F NMR spectra for our target compound.
¹H NMR: The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The strong deshielding effect of the SF₅ group will cause the protons on the ring to shift significantly downfield compared to simpler benzonitriles.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 7.20 - 7.40 | d | JH3-H4 = 8.0 - 9.0 |
| H-4 | 7.80 - 8.00 | dd | JH4-H3 = 8.0 - 9.0, JH4-H6 = 2.0 - 3.0 |
| H-6 | 8.10 - 8.30 | d | JH6-H4 = 2.0 - 3.0 |
| OCH₃ | 3.90 - 4.10 | s | - |
Causality Behind Predictions: The methoxy group at C-2 is an ortho, para-director and electron-donating, which would typically shield the ortho (H-3) and para (H-6) protons. However, the extremely powerful electron-withdrawing nature of the SF₅ group at C-5 will dominate, causing a general downfield shift for all aromatic protons. The nitrile group at C-1 also contributes to this deshielding. The predicted splitting pattern arises from the coupling between adjacent protons.
¹³C NMR: The ¹³C NMR spectrum will provide information about the carbon framework. The carbons attached to the electronegative substituents (-OCH₃, -CN, and -SF₅) will have characteristic chemical shifts.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 100 - 105 |
| C-2 | 160 - 165 |
| C-3 | 115 - 120 |
| C-4 | 130 - 135 |
| C-5 | 150 - 155 (with C-F coupling) |
| C-6 | 125 - 130 |
| CN | 115 - 120 |
| OCH₃ | 55 - 60 |
Causality Behind Predictions: The carbon attached to the methoxy group (C-2) will be significantly downfield due to the deshielding effect of the oxygen atom. The carbon bearing the SF₅ group (C-5) is also expected to be strongly deshielded and may exhibit coupling to the fluorine atoms. The nitrile carbon will appear in its characteristic region.
¹⁹F NMR: The ¹⁹F NMR spectrum is the most definitive tool for identifying the pentafluorosulfur group. The SF₅ group typically displays a characteristic A₄B pattern, which simplifies to a doublet and a quintet (or pentet) due to the relative magnitudes of the coupling constants.
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine Atoms | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| 4 F (equatorial) | +60 to +70 | d | JFeq-Fax ≈ 150 |
| 1 F (axial) | +80 to +90 | quin | JFax-Feq ≈ 150 |
Causality Behind Predictions: The four equatorial fluorine atoms are chemically equivalent, as are the single axial fluorine atom. The large coupling constant between the equatorial and axial fluorines gives rise to the distinct doublet and quintet pattern.[1] The chemical shift values are characteristic for aryl-SF₅ compounds.[1]
Sources
The Pentafluorosulfanyl Group: A Superior Bioisostere to the Trifluoromethyl Group in Benzonitrile Scaffolds
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug design. For decades, the trifluoromethyl (CF₃) group has been a workhorse, prized for its ability to enhance metabolic stability, modulate acidity, and improve receptor binding affinity. However, the pentafluorosulfanyl (SF₅) group is rapidly emerging as a powerful alternative, often hailed as a "super-trifluoromethyl" group.[1] This guide provides a comprehensive, data-driven comparison of the physicochemical and pharmacological properties of SF₅- and CF₃-substituted benzonitriles, offering insights for the rational design of next-generation therapeutics.
The SF₅ group's unique octahedral geometry, larger size, and potent electron-withdrawing nature impart distinct properties to parent molecules compared to the more familiar CF₃ group.[2][3] These differences can translate into significant advantages in pharmacokinetic and pharmacodynamic profiles, making the SF₅-benzonitrile scaffold an attractive area of exploration for drug discovery programs.[4]
Physicochemical Properties: A Head-to-Head Battle
The subtle yet significant differences between the SF₅ and CF₃ groups have profound implications for the overall properties of the benzonitrile molecule. These differences are summarized below and detailed in the subsequent sections.
| Property | SF₅-Benzonitrile | CF₃-Benzonitrile | Causality and Implication |
| Lipophilicity (cLogP) | Higher | Lower | The larger and more polarizable SF₅ group increases lipophilicity, potentially enhancing membrane permeability and bioavailability.[4][5] |
| Acidity (pKa of benzylic C-H) | Lower (More Acidic) | Higher (Less Acidic) | The stronger electron-withdrawing effect of the SF₅ group acidifies adjacent protons, which can influence drug-receptor interactions.[2] |
| Metabolic Stability | Higher | High | The robust S-F bonds and steric bulk of the SF₅ group offer greater resistance to metabolic degradation compared to the C-F bonds of the CF₃ group.[6] |
| Molecular Volume (ų) | ~55.4 | ~34.6 | The larger size of the SF₅ group can lead to more specific and potentially stronger interactions with biological targets.[2] |
| Dipole Moment | Higher | Lower | The greater electronegativity of the SF₅ group results in a larger molecular dipole moment, influencing solubility and binding.[5] |
Lipophilicity: Enhancing Membrane Permeability
Lipophilicity, often quantified by the partition coefficient (LogP), is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). The SF₅ group is significantly more lipophilic than the CF₃ group.[5] This increased lipophilicity can enhance a molecule's ability to cross cellular membranes, a crucial step for reaching intracellular targets.[4] For instance, replacing a CF₃ group with an SF₅ group on an indole scaffold was shown to increase the LogP by approximately 0.3 units.[2]
Electronic Effects: Modulating Acidity and Interactions
The potent electron-withdrawing nature of the SF₅ group, which is greater than that of the CF₃ group, significantly impacts the electronic properties of the benzonitrile ring.[2][3] This is reflected in the Hammett constants (σ), which are higher for the SF₅ group, indicating a stronger inductive and resonance effect. This increased electron withdrawal leads to a lower pKa of any acidic protons on the molecule, such as those on a benzylic carbon adjacent to the ring. This modulation of acidity can be critical for establishing key hydrogen bonding interactions within a protein's binding pocket.
Metabolic Stability: A Shield Against Degradation
Both the CF₃ and SF₅ groups are known to enhance metabolic stability due to the strength of the carbon-fluorine and sulfur-fluorine bonds, respectively.[6] However, the SF₅ group often confers superior resistance to metabolic degradation. The octahedral geometry and greater steric bulk of the SF₅ group can effectively shield the aromatic ring from enzymatic attack by cytochrome P450 enzymes, prolonging the drug's half-life in the body.[4][7]
Pharmacological Implications and Biological Activity
The distinct physicochemical properties of SF₅-substituted benzonitriles can translate into improved pharmacological profiles. Several studies have demonstrated that replacing a CF₃ group with an SF₅ group can lead to enhanced biological activity. For example, SF₅-substituted inhibitors of human dihydroorotate dehydrogenase (DHODH) have been reported, and an SF₅-modified mefloquine analog exhibited improved in vivo antimalarial activity.[7]
While direct comparisons of SF₅- and CF₃-benzonitriles in specific biological assays are still emerging, the collective evidence suggests that the SF₅ group can be a valuable tool for optimizing lead compounds. The larger size of the SF₅ group may allow for more extensive and specific interactions with the target protein, potentially leading to increased potency and selectivity.[2] However, it is important to note that the larger steric bulk could also lead to steric clashes, and therefore, the suitability of this substitution must be evaluated on a case-by-case basis.[8]
Experimental Protocols
Synthesis of Substituted Benzonitriles
The synthesis of CF₃- and SF₅-benzonitriles can be achieved through various methods. While numerous cyanation reactions exist for benzonitrile synthesis, the construction of fully substituted benzonitriles can be challenging.[9][10]
General Protocol for Synthesis of CF₃-Containing Nitriles:
A base-catalyzed nucleophilic addition of trimethylsilyl cyanide (TMSCN) to α-(trifluoromethyl)styrenes offers a mild, transition-metal-free route to CF₃-containing nitriles.[11][12]
-
To a stirred solution of the α-(trifluoromethyl)styrene (1.0 equiv) in a suitable solvent (e.g., DMF), add the base (e.g., DBU, 1.5 equiv) and TMSCN (4.0 equiv).
-
Stir the reaction mixture at room temperature for the appropriate time (typically monitored by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Synthesis of SF₅-Containing Benzonitriles:
SF₅-containing benzonitriles can be prepared from the corresponding nitro-(pentafluorosulfanyl)benzenes via reactions like the Davis reaction with arylacetonitriles.[13]
-
To a solution of the nitro-(pentafluorosulfanyl)benzene (1.0 equiv) and an appropriate arylacetonitrile in ethanol, add an excess of NaOH.
-
Stir the reaction at ambient temperature until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.
-
The resulting benzisoxazole can be further converted to the desired benzonitrile through established synthetic routes.
Determination of Physicochemical Properties
LogP Determination (Shake-Flask Method):
The octanol-water partition coefficient (LogP) is a standard measure of lipophilicity.[14]
-
Prepare a mutually saturated solution of n-octanol and water (or a suitable buffer, e.g., pH 7.4 phosphate buffer).
-
Dissolve a precisely weighed amount of the test compound in the aqueous phase.
-
Add an equal volume of the octanol phase.
-
Shake the mixture vigorously for a set period to allow for partitioning.
-
Centrifuge the mixture to ensure complete phase separation.
-
Carefully sample both the aqueous and octanol phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).[14][15]
-
Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
pKa Determination (Spectrophotometric Titration):
The pKa can be determined by monitoring the change in UV-Vis absorbance as a function of pH.
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile).
-
Prepare a series of buffer solutions covering a wide pH range.
-
Add a small aliquot of the stock solution to each buffer solution to achieve the same final concentration.
-
Record the UV-Vis spectrum for each solution.
-
Plot the absorbance at a specific wavelength (where the protonated and deprotonated forms have different absorbances) against pH.
-
Fit the data to the appropriate Henderson-Hasselbalch equation to determine the pKa.
Conclusion
The pentafluorosulfanyl group presents a compelling alternative to the trifluoromethyl group in the design of benzonitrile-based therapeutic agents. Its superior lipophilicity, enhanced metabolic stability, and potent electron-withdrawing effects offer medicinal chemists a powerful tool to fine-tune the properties of drug candidates. While the synthesis of SF₅-containing compounds can be more challenging, the potential rewards in terms of improved pharmacokinetic and pharmacodynamic profiles make it a worthwhile endeavor. As synthetic methodologies continue to advance, the incorporation of the SF₅ group is poised to become an increasingly routine strategy in the pursuit of innovative and effective medicines.
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Mao, Q., et al. (2021). Construction of CF₃-Functionalized Fully Substituted Benzonitriles through Rauhut–Currier Reaction Initiated [3 + 3] Benzannulation. The Journal of Organic Chemistry. Available at: [Link]
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Semantic Scholar. (n.d.). Construction of CF3-Functionalized Fully Substituted Benzonitriles through Rauhut-Currier Reaction Initiated [3 + 3] Benzannulation. Available at: [Link]
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Sereda, G., & Shaik, F. (2014). Synthesis of SF₅-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Xu, S., et al. (2021). Synthesis of CF₃–Containing Linear Nitriles from α-(Trifluoromethyl)styrenes. Organic Letters. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of CF₃-Containing Linear Nitriles from α-(Trifluoromethyl)styrenes. Available at: [Link]
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ResearchGate. (n.d.). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Available at: [Link]
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ResearchGate. (n.d.). Synthesis and pKa values of 2-(3- and 4-pentafluorosulfanylphenyl)-2-fluorocyclopropylamines. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of a small‐molecule library with CF₃/SF₅ groups. Available at: [Link]
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ResearchGate. (n.d.). Parameters for CF₃O (red), CF₃ (green), and CF₃S (blue) groups. X being... Available at: [Link]
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ResearchGate. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Available at: [Link]
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DergiPark. (n.d.). Liquid Chromatographic Determination of pKa Value of 1- (2-methylbenzonitrile)-3-benzylbenzimidazolium bromide as a Drug Candida. Available at: [Link]
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Bentham Science. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Available at: [Link]
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A Comparative Guide to the Biological Activity of 2-Methoxy-5-(pentafluorosulfur)benzonitrile and Its Analogs: A Case Study in Bioisosterism
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to enhance their pharmacological profiles is a cornerstone of drug discovery. The introduction of fluorine-containing functional groups has been a particularly fruitful strategy, and among these, the pentafluorosulfur (SF₅) group is rapidly gaining prominence. This guide provides a comparative analysis of the anticipated biological activity of 2-Methoxy-5-(pentafluorosulfur)benzonitrile, contextualized through a direct comparison with its structural analogs. While specific experimental data for this exact molecule is not yet prevalent in published literature, we will draw upon a well-documented case study of a structurally related SF₅-containing compound to illustrate the potential impact of this unique functional group on anticancer activity. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the rationale and potential applications of the SF₅ group in molecular design.
The Emergence of the Pentafluorosulfur Group in Drug Design
The pentafluorosulfur (SF₅) group is often referred to as a "super-trifluoromethyl group" due to its pronounced effects on a molecule's physicochemical properties.[1] It is a highly stable, strongly electron-withdrawing, and lipophilic substituent that can serve as a bioisostere for other common functional groups such as the trifluoromethyl (-CF₃), nitro (-NO₂), and tert-butyl groups.[2][3] The unique properties of the SF₅ group can lead to several advantages in drug design, including:
-
Enhanced Metabolic Stability: The robustness of the S-F bonds can protect the molecule from metabolic degradation, potentially leading to a longer half-life in the body.[1]
-
Increased Lipophilicity: This can improve a compound's ability to cross cell membranes, enhancing its bioavailability.[1]
-
Modulated Binding Affinity: The strong electron-withdrawing nature of the SF₅ group can alter the electronic distribution of the parent molecule, potentially leading to stronger interactions with biological targets.[1]
These characteristics make the SF₅ group a compelling substituent for medicinal chemists to explore in the optimization of lead compounds.
Comparative Biological Activity: A Case Study of an SF₅-Substituted Chalcone
To provide a data-driven comparison, we will examine the anticancer activity of 2′,4′,6′-trimethoxy-3-pentafluorosulfanylchalcone, an analog of the known anticancer chalcone SU086, which contains a nitro group in the corresponding position.[4] This case study provides a valuable insight into the potential differences in biological activity that can be expected when a nitro group is replaced with a pentafluorosulfur group on an aromatic ring.
The anticancer activity of these compounds was evaluated against two human liver cancer cell lines, HepG2 and HuH-7, using a standard cytotoxicity assay to determine their half-maximal inhibitory concentrations (IC₅₀).[4]
| Compound | Functional Group at Position 3 | HepG2 IC₅₀ (µM) | HuH-7 IC₅₀ (µM) |
| 2′,4′,6′-trimethoxy-3-pentafluorosulfanylchalcone (Analog) | -SF₅ | 1.3 ± 0.2 | 2.2 ± 0.3 |
| SU086 (Parent Compound) | -NO₂ | > 10 | > 10 |
Data sourced from:[4]
As the data clearly indicates, the substitution of the nitro group with a pentafluorosulfur group resulted in a significant increase in anticancer activity against both hepatoma cell lines.[4] The SF₅-containing chalcone exhibited potent cytotoxicity with low micromolar IC₅₀ values, while the parent nitro-compound, SU086, was largely inactive at concentrations up to 10 µM.[4] This dramatic improvement in potency underscores the profound impact the SF₅ group can have on the biological activity of a molecule.
Experimental Protocols
To facilitate further research in this area, we provide a detailed protocol for a standard in vitro cytotoxicity assay, which is a fundamental method for assessing the anticancer potential of novel compounds.
MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., HepG2, HuH-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (e.g., this compound and analogs)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a negative control (medium only).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using a suitable software.
Visualizing Structure-Activity Relationships and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the principles of bioisosteric replacement and a typical workflow for screening the biological activity of new chemical entities.
Caption: Bioisosteric replacement of functional groups on a core scaffold to modulate biological activity.
Caption: A generalized experimental workflow for the discovery and evaluation of biologically active compounds.
Conclusion
While direct experimental evidence for the biological activity of this compound remains to be published, the principles of bioisosterism and the available data on structurally related compounds strongly suggest that it is a molecule of significant interest. The case study of the SF₅-substituted chalcone demonstrates the potential for this functional group to dramatically enhance anticancer activity compared to its nitro analog.[4] The unique physicochemical properties of the pentafluorosulfur group, including its high stability and lipophilicity, make it a valuable tool in the medicinal chemist's arsenal for the design of novel therapeutics.[1] Further investigation into the synthesis and biological evaluation of this compound and other SF₅-containing scaffolds is highly warranted and holds the promise of yielding new and improved drug candidates.
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Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. (2025). Source: [Link]
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SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria. (n.d.). RSC Publishing. Retrieved from [Link]
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Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). National Institutes of Health. Retrieved from [Link]
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Identification of a New Pentafluorosulfanyl-Substituted Chalcone with Activity Against Hepatoma and Human Parasites. (2025). MDPI. Retrieved from [Link]
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Pentafluorosulfanyl-Substituted Benzopyran Analogues As New Cyclooxygenase-2 Inhibitors with Excellent Pharmacokinetics and Efficacy in Blocking Inflammation. (2017). PubMed. Retrieved from [Link]
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Assessing the Metabolic Stability of 2-Methoxy-5-(pentafluorosulfur)benzonitrile: A Comparative Guide
Introduction: The Quest for Metabolic Robustness in Drug Design
In the landscape of modern drug discovery, the optimization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is as critical as its pharmacological potency. A significant hurdle in this journey is metabolic instability, where promising drug candidates are rapidly broken down by the body's enzymatic machinery, primarily in the liver.[1] This can lead to insufficient in vivo exposure, short half-lives requiring frequent dosing, and the formation of potentially toxic metabolites.[2][3] Consequently, the early-stage assessment of metabolic stability is paramount for selecting and advancing candidates with favorable pharmacokinetic profiles.[1][4]
This guide provides an in-depth technical assessment of the metabolic stability of 2-Methoxy-5-(pentafluorosulfur)benzonitrile , a novel compound featuring the increasingly important pentafluorosulfur (SF₅) group. The SF₅ moiety is gaining significant attention in medicinal chemistry, often dubbed a "super-trifluoromethyl" group due to its unique combination of properties.[5][6] It is characterized by high thermal and chemical stability, strong electron-withdrawing capabilities, and significant lipophilicity, which can profoundly influence a molecule's biological activity and pharmacokinetic behavior.[7][8]
Through detailed experimental protocols, comparative data analysis, and mechanistic insights, this guide will objectively compare the metabolic profile of this compound against relevant structural analogs. Our goal is to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating this and similar SF₅-containing compounds, enabling more informed decisions in lead optimization campaigns.
The Compound in Focus: Structural Features and Predicted Metabolic Fate
The structure of this compound presents three key functional groups that dictate its potential metabolic pathways:
-
Pentafluorosulfur (SF₅) Group: This moiety is the cornerstone of the molecule's design. The strength of the sulfur-fluorine bonds confers exceptional chemical and thermal stability.[7] It is widely considered to be highly resistant to metabolic degradation, potentially acting as a "metabolic shield" for adjacent positions on the aromatic ring.[7][9]
-
Methoxy (O-CH₃) Group: The methoxy group is a common site for Phase I metabolism. The primary metabolic pathway is anticipated to be O-demethylation, mediated by cytochrome P450 (CYP) enzymes, to form the corresponding phenol.
-
Benzonitrile Moiety: The aromatic ring itself is susceptible to CYP-mediated oxidation (hydroxylation) at various positions, although this may be influenced by the strong electron-withdrawing nature of the nitrile and SF₅ groups. The nitrile group is generally robust and not readily metabolized, but can, in some cases, undergo hydrolysis to a benzamide and subsequently to a benzoic acid.[10][11]
For this comparative guide, we will assess the stability of our target compound against two key structural analogs and two standard control compounds to provide a robust benchmark.
-
2-Methoxy-5-(trifluoromethyl)benzonitrile: The direct CF₃ analog, allowing for a head-to-head comparison of the SF₅ group versus the well-established trifluoromethyl group.[12]
-
2-Methoxy-5-(tert-butyl)benzonitrile: A non-fluorinated analog with a sterically bulky, lipophilic group, often considered a bioisostere for SF₅.[8][13]
-
Verapamil & Dextromethorphan: High and intermediate clearance compounds, respectively, used as positive controls to validate the activity of the metabolic systems.[14]
Experimental Design: A Two-Pronged Approach to In Vitro Stability
To construct a comprehensive metabolic profile, we employ two complementary in vitro assays: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay. This dual-system approach allows for a layered understanding of the compound's metabolic liabilities.
-
Causality of Choice - Microsomes vs. Hepatocytes: Liver microsomes are a subcellular fraction containing the majority of Phase I drug-metabolizing enzymes (CYPs).[14] This assay is a cost-effective, high-throughput method to specifically assess susceptibility to oxidative metabolism.[15] However, it lacks Phase II enzymes and the cellular context of transport proteins. Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of Phase I and Phase II enzymes, cofactors, and transporters within a physiological cellular environment.[2][16] Using both allows us to discern if a compound is cleared primarily by CYP enzymes (unstable in microsomes) or if Phase II conjugation or transporter-mediated uptake is a significant factor (stable in microsomes but unstable in hepatocytes).
Overall Experimental Workflow
The following diagram illustrates the logical flow of the metabolic stability assessment, from compound preparation to final data analysis.
Caption: General workflow for in vitro metabolic stability assays.
Detailed Experimental Protocols
The following protocols are designed to be self-validating through the inclusion of positive and negative controls.
Protocol 1: Human Liver Microsomal (HLM) Stability Assay
This assay quantifies the disappearance of the parent compound due to Phase I metabolism.[17]
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).[18]
-
Prepare an NADPH regenerating system solution in buffer containing 3.3 mM MgCl₂, 3 mM NADP+, 5.3 mM glucose-6-phosphate, and 0.67 U/mL glucose-6-phosphate dehydrogenase.[18]
-
Thaw pooled human liver microsomes (e.g., from BioIVT) in a 37°C water bath and dilute to a working concentration of 2 mg/mL in phosphate buffer. Keep on ice.[19]
-
Prepare 1 µM working solutions of test and control compounds by diluting 10 mM DMSO stocks in phosphate buffer.
-
-
Incubation Procedure:
-
In a 96-well plate, combine the microsomal solution and the compound working solution. Pre-incubate for 10 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. For the negative control (T=0 and no-NADPH), add an equal volume of buffer instead.[18]
-
The final incubation mixture should contain: 1 µM test compound, 0.5 mg/mL microsomal protein, and a final DMSO concentration of <0.1%.[20]
-
Incubate the plate at 37°C with shaking.
-
-
Sample Collection and Processing:
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).[14]
-
Seal the plate and centrifuge at 4,000 x g for 15 minutes to precipitate the protein.[17]
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method, monitoring the disappearance of the parent compound.[14] The peak area ratio of the analyte to the internal standard is used for quantification.
-
Protocol 2: Cryopreserved Human Hepatocyte Stability Assay
This assay provides a more comprehensive assessment, including both Phase I and Phase II metabolism.[16][21]
-
Hepatocyte Preparation:
-
Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.
-
Transfer the cells to pre-warmed incubation medium (e.g., Williams' Medium E with supplements).[22]
-
Determine cell viability and concentration using the trypan blue exclusion method. Adjust the cell density to 0.5 x 10⁶ viable cells/mL.[21]
-
Equilibrate the hepatocyte suspension for 10-15 minutes at 37°C in a humidified CO₂ incubator.[23]
-
-
Incubation Procedure:
-
Add the test compound stock solution to the hepatocyte suspension to achieve a final concentration of 1 µM. The final DMSO concentration should not exceed 0.1%.[22]
-
Incubate the cell suspension at 37°C with gentle shaking.
-
-
Sample Collection and Processing:
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the cell suspension and terminate metabolic activity by adding 2 volumes of ice-cold acetonitrile containing an internal standard.[16]
-
Vortex and centrifuge the samples at 4,000 x g for 15 minutes.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Data Analysis (Both Assays):
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
Determine the elimination rate constant (k) from the negative slope of the linear regression line.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .[21]
-
Calculate the in vitro intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein or 10⁶ cells) = (0.693 / t½) * (Incubation Volume / Protein or Cell Amount) .[1][21]
-
Predicted Metabolic Pathways of this compound
The diagram below outlines the most probable metabolic transformations for the target compound based on established biochemical reactions.
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The Ascending Rivalry: A Head-to-Head Comparison of SF₅ and CF₃ Groups in Drug Design
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorinated functional groups is a well-established strategy to enhance the druglikeness of molecular entities. For decades, the trifluoromethyl (CF₃) group has been a mainstay, a reliable tool for modulating a compound's metabolic stability, lipophilicity, and binding affinity.[1] However, a more recent contender, the pentafluorosulfanyl (SF₅) group, is rapidly gaining prominence, often lauded as a "super-CF₃" for its potential to confer even more dramatic improvements in pharmacokinetic and pharmacodynamic profiles.
This guide provides an in-depth, head-to-head comparison of the SF₅ and CF₃ groups, moving beyond theoretical discussions to provide researchers, scientists, and drug development professionals with a practical, evidence-based understanding of their respective strengths and weaknesses. We will delve into their distinct physicochemical properties, explore their differential impacts on ADME profiles through a detailed case study, and provide actionable experimental protocols for their evaluation.
At the Bench: A Physicochemical Showdown
The unique properties of a drug candidate are fundamentally governed by the interplay of its constituent functional groups. The choice between an SF₅ and a CF₃ moiety can profoundly alter a molecule's electronic character, size, and lipophilicity, thereby influencing its journey through the body and its interaction with its biological target.
The SF₅ group is a significantly more potent electron-withdrawing group than the CF₃ group, a property quantified by its larger Hammett constant (σp).[2] This enhanced electron-withdrawing nature can influence the pKa of nearby acidic or basic centers, potentially leading to stronger interactions with biological targets. Furthermore, the SF₅ group is considerably larger and more lipophilic than its CF₃ counterpart.[2] This increased steric bulk can be strategically employed to probe the topology of a binding pocket and can also shield a molecule from metabolic enzymes, thereby enhancing its stability.[3] The heightened lipophilicity of the SF₅ group can improve a compound's ability to cross cellular membranes, a critical factor for oral bioavailability.[3]
| Property | Pentafluorosulfanyl (SF₅) | Trifluoromethyl (CF₃) | Rationale for Advantage in Medicinal Chemistry |
| Electronegativity (Pauling Scale) | ~3.65 | ~3.36 | The higher electronegativity of the SF₅ group can lead to stronger non-covalent interactions, such as halogen bonding and dipole-dipole interactions, with biological targets, potentially increasing binding affinity and potency. It can also be used to fine-tune the acidity or basicity of neighboring functional groups.[4] |
| Hammett Constant (σp) | 0.68 | 0.53 | The stronger electron-withdrawing nature of the SF₅ group can significantly influence the electronic environment of the parent molecule, affecting its reactivity and metabolic stability.[2] |
| Lipophilicity (Hansch parameter, π) | 1.23 | 0.88 | The increased lipophilicity imparted by the SF₅ group can enhance a compound's permeability across biological membranes, potentially leading to improved oral absorption and bioavailability.[2] |
| Van der Waals Volume (ų) | ~55.4 | ~34.6 | The greater steric bulk of the SF₅ group can be advantageous for optimizing binding interactions within a target's active site and can also provide a steric shield against metabolic enzymes, thereby increasing the compound's half-life.[5][6] |
In the Ring: A Case Study of p97 ATPase Inhibitors
To move from theoretical properties to real-world application, we will examine a compelling case study comparing SF₅- and CF₃-substituted indole inhibitors of the AAA ATPase p97.[1][7] p97 is a crucial enzyme involved in protein homeostasis and is a validated target for cancer therapy.[7][8] In this study, researchers systematically replaced a CF₃ group with an SF₅ group on an indole scaffold and evaluated the impact on inhibitory activity.
The results were illuminating. Surprisingly, in this specific context, the SF₅-substituted analogue (IC₅₀ = 21.5 µM) was found to be nearly five times less potent than its CF₃ counterpart (IC₅₀ = 4.7 µM).[1][9] This finding underscores a critical principle in drug design: the effects of bioisosteric replacement are not always predictable and are highly dependent on the specific molecular scaffold and the topology of the target's binding site. The authors of the study hypothesized that the larger size and more potent electron-withdrawing character of the SF₅ group may have resulted in a suboptimal fit within the p97 active site for this particular indole series.[1]
This case study serves as a powerful reminder of the importance of empirical testing and highlights that the SF₅ group should not be considered a universal "magic bullet" replacement for CF₃. Instead, it represents a distinct and powerful tool in the medicinal chemist's arsenal, to be deployed strategically based on a thorough understanding of the structure-activity relationship (SAR) of a given chemical series.
Experimental Protocols for Head-to-Head Evaluation
To empower researchers to conduct their own comparative studies, we provide the following detailed, step-by-step protocols for key in vitro assays.
Experimental Workflow: Synthesis of Comparative Indole Inhibitors
This workflow outlines the synthesis of the 5-pentafluorosulfanyl-indole and 5-trifluoromethyl-indole cores, which can then be further elaborated to generate a library of comparative inhibitors.
Caption: Comparative synthetic routes to SF₅- and CF₃-substituted indoles.
A. Synthesis of 5-Pentafluorosulfanyl-1H-indole [10][11]
-
Vicarious Nucleophilic Substitution (VNS): To a solution of 4-nitro(pentafluorosulfanyl)benzene in a suitable solvent such as DMF, add phenoxyacetonitrile and a strong base (e.g., potassium tert-butoxide) at low temperature.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by TLC.
-
Quench the reaction with an aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield the VNS adduct.
-
Catalytic Hydrogenation: Dissolve the VNS adduct in a solvent like ethanol or ethyl acetate and add a palladium on carbon (Pd/C) catalyst.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the nitro group is fully reduced.
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 5-pentafluorosulfanyl-1H-indole.
B. Synthesis of 5-Trifluoromethyl-1H-indole [12]
-
Palladium-Catalyzed Annulation (Larock Indole Synthesis): In a reaction vessel, combine 2-iodo-4-trifluoromethylaniline, a suitable alkyne (e.g., trimethylsilylacetylene), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), and a base (e.g., n-Bu₄NF) in a solvent such as THF.
-
Heat the reaction mixture under an inert atmosphere until the starting materials are consumed, as monitored by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography to yield 5-trifluoromethyl-1H-indole.
Experimental Workflow: Determination of Lipophilicity (logP)
This protocol describes the shake-flask method, a gold standard for determining the partition coefficient (logP) of a compound.
Caption: Workflow for the determination of logP via the shake-flask method.
-
Preparation: Prepare a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) and n-octanol. Mutually saturate the two solvents by vigorously mixing them and then allowing them to separate.
-
Dissolution: Accurately weigh a small amount of the test compound (SF₅- or CF₃-substituted) and dissolve it in the aqueous or octanol phase.
-
Partitioning: Combine the phase containing the compound with the other phase in a known volume ratio (e.g., 1:1) in a sealed vial.
-
Equilibration: Gently agitate the vial at a constant temperature for a sufficient period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.[13]
-
Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and octanol layers.
-
Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV).[14]
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[9][15]
Experimental Workflow: In Vitro Metabolic Stability Assay
This protocol outlines a common method for assessing the metabolic stability of a compound using liver microsomes.
Caption: Workflow for assessing metabolic stability using liver microsomes.
-
Reagent Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4) and a solution of NADPH, a critical cofactor for many metabolic enzymes.[16]
-
Incubation Mixture: In a microcentrifuge tube or a 96-well plate, combine the reaction buffer, liver microsomes (from a relevant species, e.g., human, rat), and the test compound at a final concentration typically in the low micromolar range.[16][17][18]
-
Initiation of Reaction: Pre-incubate the mixture at 37°C for a few minutes, then initiate the metabolic reaction by adding the NADPH solution.[18]
-
Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in individual wells or tubes by adding a quenching solution, typically a cold organic solvent like acetonitrile, which also serves to precipitate the proteins.[18]
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate or vials and analyze the concentration of the remaining parent compound using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression of this plot can be used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint) of the compound.[16]
Conclusion: A Tale of Two Fluorines
The trifluoromethyl group remains a cornerstone of modern drug discovery, its utility proven in countless approved drugs.[19] However, the pentafluorosulfanyl group presents a compelling and powerful alternative, offering a unique set of physicochemical properties that can be leveraged to overcome specific challenges in drug design.[3] As we have seen, the SF₅ group is not a simple drop-in replacement for CF₃; its larger size and stronger electronic effects can lead to unexpected and sometimes unfavorable outcomes, as demonstrated in the p97 inhibitor case study.[1]
Ultimately, the choice between an SF₅ and a CF₃ group is a nuanced decision that must be guided by the specific goals of the drug discovery program and informed by empirical data. The experimental protocols provided in this guide offer a framework for the systematic and comparative evaluation of these two important fluorinated motifs. As synthetic methodologies for the introduction of the SF₅ group become more routine and accessible, we can anticipate its increasingly strategic and impactful application in the development of the next generation of innovative therapeutics.[4]
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Luchinat, E., et al. (2021). Determination of intracellular protein–ligand binding affinity by competition binding in-cell NMR. PubMed Central. Retrieved from [Link]
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ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
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Parmentier, J. G., Poissonnet, G., & Goldstein, S. (2001). PRACTICAL SYNTHESES OF 5-TRIFLUOROMETHYL-1H-INDOLES. ElectronicsAndBooks. Retrieved from [Link]
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Organic Chemistry Portal. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Retrieved from [Link]
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A Comparative Spectroscopic Guide to 2-Methoxy-5-(pentafluorosulfur)benzonitrile: Elucidating Structure Through Spectral Analogues
In the landscape of modern drug discovery and materials science, the introduction of unique functional groups can profoundly alter a molecule's physicochemical properties. The pentafluorosulfur (SF₅) group, often dubbed a "super-trifluoromethyl" group, is one such moiety, bestowing enhanced stability, electronegativity, and lipophilicity.[1][2] This guide provides a comprehensive spectroscopic analysis of 2-Methoxy-5-(pentafluorosulfur)benzonitrile, a compound of interest for its potential applications stemming from the synergistic effects of the methoxy, nitrile, and pentafluorosulfur substituents.
Given the nascent stage of research into many SF₅-containing compounds, direct experimental spectra for this compound are not yet widely available in public repositories. This guide, therefore, adopts a comparative and predictive approach. By dissecting the molecule into its constituent functional parts—the 1,2,4-trisubstituted benzene core, the methoxy group, the nitrile group, and the pentafluorosulfur group—we can draw on extensive spectral data from analogous compounds to forecast and interpret the expected spectroscopic signatures. This methodology not only serves as a robust framework for the confirmation of synthesis but also provides deeper insights into the electronic interplay between these functional groups.
Predicted Spectroscopic Profile: A Comparative Overview
The following tables summarize the predicted and comparative spectroscopic data for this compound. These predictions are derived from the analysis of structural analogues, including anisole, benzonitrile, and compounds bearing the SF₅ group.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale & Comparative Compounds |
| OCH₃ | 3.9 - 4.1 | Singlet (s) | The methoxy group protons are expected to be a singlet, deshielded by the adjacent oxygen. In 2-methoxybenzonitrile, the methoxy protons appear around δ 3.9 ppm. The electron-withdrawing SF₅ group at the para position is expected to cause a slight downfield shift. |
| H-3 | 7.1 - 7.3 | Doublet (d) | This proton is ortho to the methoxy group and will experience its shielding effect. It will be split by H-4. |
| H-4 | 7.7 - 7.9 | Doublet of doublets (dd) | This proton is coupled to both H-3 and H-6. The strong electron-withdrawing nature of the adjacent SF₅ group will cause a significant downfield shift. |
| H-6 | 7.8 - 8.0 | Doublet (d) | This proton is ortho to the electron-withdrawing nitrile group and meta to the SF₅ group, leading to a downfield shift. It will be split by H-4. |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Comparative Compounds |
| OCH₃ | 56 - 58 | Typical for a methoxy group attached to an aromatic ring.[3] |
| C-CN (Nitrile) | 115 - 118 | The nitrile carbon is typically found in this region.[4] |
| C-CN (ipso) | 105 - 110 | The carbon bearing the nitrile group is expected to be shielded relative to benzonitrile due to the ortho-methoxy group. |
| C-OCH₃ | 160 - 165 | The carbon attached to the methoxy group is significantly deshielded by the oxygen. |
| C-SF₅ | 150 - 155 | The carbon attached to the highly electronegative SF₅ group will be strongly deshielded. |
| Aromatic CH | 115 - 135 | The chemical shifts of the remaining aromatic carbons will be influenced by the combined electronic effects of the three substituents. |
Table 3: Predicted ¹⁹F NMR Spectroscopic Data
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale & Comparative Compounds |
| SF₄ (equatorial) | 60 - 80 | Quintet (quint) | The four equatorial fluorine atoms of the SF₅ group will be coupled to the single axial fluorine. |
| SF (axial) | 80 - 100 | Nonet (non) | The single axial fluorine will be coupled to the four equatorial fluorines. |
Table 4: Predicted Key IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Rationale & Comparative Compounds |
| C≡N (Nitrile) | 2220 - 2240 | The nitrile stretch is a sharp, characteristic band in this region.[5] |
| C-O (Aryl Ether) | 1250 - 1270 (asymmetric) & 1020 - 1050 (symmetric) | Anisole and its derivatives show two distinct C-O stretching bands.[6] |
| S-F | 800 - 900 | The S-F stretching vibrations of the SF₅ group are expected in this region. |
| C-H (Aromatic) | 3000 - 3100 | Standard aromatic C-H stretching. |
| C=C (Aromatic) | 1450 - 1600 | Characteristic aromatic ring vibrations. |
Table 5: Predicted Mass Spectrometry Fragmentation
| m/z Value | Predicted Fragment | Rationale |
| [M]⁺ | [C₈H₆F₅NOS]⁺ | Molecular ion peak. |
| [M-CH₃]⁺ | [C₇H₃F₅NOS]⁺ | Loss of a methyl radical from the methoxy group. |
| [M-OCH₃]⁺ | [C₇H₃F₅NS]⁺ | Loss of a methoxy radical. |
| [M-SF₅]⁺ | [C₈H₆NO]⁺ | Loss of the pentafluorosulfur radical. |
| [SF₅]⁺ | [SF₅]⁺ | The pentafluorosulfur cation itself may be observed. |
Experimental Protocols for Spectroscopic Analysis
To validate the predicted spectral data, the following experimental protocols are recommended. These represent standard methodologies for the spectroscopic analysis of novel organic compounds.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
A. Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[8]
B. ¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Use a standard single-pulse experiment with a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
C. ¹³C NMR Acquisition:
-
Use a higher concentration of the sample (20-50 mg) if necessary.
-
Employ a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.
-
A longer acquisition time and a larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
D. ¹⁹F NMR Acquisition:
-
Tune the spectrometer to the fluorine frequency.
-
Use a simple pulse-acquire sequence.
-
Reference the spectrum to an external standard such as CFCl₃ (δ = 0.0 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
A. Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
B. Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a minimum of 16 scans to improve the signal-to-noise ratio.
-
Perform a background scan of the empty ATR crystal prior to sample analysis.
Mass Spectrometry (MS)
A. Sample Introduction:
-
For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is suitable.
-
Alternatively, use a direct insertion probe for less volatile samples.
-
Electrospray ionization (ESI) can be used if the molecule can be protonated or form adducts.
B. Data Acquisition:
-
Acquire a full scan mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
Use a standard EI energy of 70 eV.
-
For high-resolution mass spectrometry (HRMS), use an appropriate mass analyzer such as a time-of-flight (TOF) or Orbitrap to confirm the elemental composition.
Visualizing the Analytical Workflow
The logical flow for the spectroscopic identification and characterization of this compound is depicted below.
Caption: Workflow for Spectroscopic Analysis.
Mechanistic Insights from Spectral Data
The true power of spectroscopic analysis lies not just in structural confirmation but also in the insights it provides into the electronic nature of the molecule. The electron-withdrawing properties of the nitrile and pentafluorosulfur groups are expected to decrease the electron density of the aromatic ring. Conversely, the methoxy group is an electron-donating group. This electronic push-pull system will be evident in the ¹H and ¹³C NMR spectra, with significant downfield shifts for nuclei near the electron-withdrawing groups and relative upfield shifts for those influenced by the methoxy group.
The ¹⁹F NMR spectrum will be particularly informative. The observation of two distinct fluorine environments with the characteristic 1:4 ratio and quintet/nonet splitting pattern is a definitive signature of the SF₅ group. Any significant deviation from the predicted chemical shifts could indicate unusual electronic interactions or conformational constraints within the molecule.
Conclusion
This guide provides a robust framework for the spectroscopic analysis of this compound. By leveraging a comparative approach with well-characterized structural analogues, researchers can confidently predict, acquire, and interpret the necessary spectral data to confirm the identity and purity of this novel compound. The detailed protocols and workflow presented herein offer a clear path for a thorough and scientifically rigorous investigation, ultimately enabling the further exploration of the promising properties of SF₅-containing molecules.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Methoxy-5-(pentafluorosulfur)benzonitrile
As researchers and drug development professionals, our work with novel chemical entities like 2-Methoxy-5-(pentafluorosulfur)benzonitrile is critical for scientific advancement. This compound, with its unique methoxy, nitrile, and pentafluorosulfur functionalities, serves as a valuable building block in medicinal and agrochemical synthesis.[1] However, its complex structure necessitates a rigorous and informed approach to handling and disposal to ensure the safety of laboratory personnel and the protection of our environment.
This guide provides a direct, procedural framework for the proper disposal of this compound. It moves beyond a simple checklist to explain the chemical reasoning behind each step, empowering you to manage this substance with confidence and scientific integrity.
Hazard Identification and Risk Assessment: Understanding the 'Why'
Before any disposal protocol is initiated, a thorough understanding of the compound's inherent hazards is paramount. The structure of this compound presents a combination of risks associated with its functional groups.
-
Pentafluorosulfur (SF₅) Group: The SF₅ group is exceptionally stable due to the high electronegativity of fluorine. This stability means the compound is not easily degraded and can persist if not disposed of correctly. Thermal decomposition is required for its destruction, which can release hazardous by-products like sulfur oxyfluorides, hydrofluoric acid (HF), and fluorine gas if not performed in a controlled, high-temperature environment.[2]
-
Benzonitrile Group: Nitrile-containing compounds are chemically reactive. They are incompatible with strong acids and strong oxidizing agents, which can lead to violent reactions.[3] A critical and well-documented hazard of nitriles is their potential to hydrolyze in the presence of acids or bases, which can produce highly toxic hydrogen cyanide (HCN) gas.[3][4]
-
General Irritant Properties: Based on data for the compound and structurally similar molecules, this compound is classified as a skin and eye irritant.[5][6] Inhalation may also cause respiratory irritation.[7]
The following table summarizes the known and inferred hazards:
| Hazard Classification | Hazard Statement | Rationale and Precautionary Actions |
| Skin Irritation | H315: Causes skin irritation.[6] | Avoid all skin contact. Wear chemically resistant gloves (e.g., nitrile, neoprene) and a lab coat at all times. |
| Eye Irritation | H319: Causes serious eye irritation.[6] | Wear chemical splash goggles. If splashing is a risk, use a full-face shield in addition to goggles. |
| Respiratory Irritation | H335: May cause respiratory irritation.[5][7] | Handle only in a certified chemical fume hood to avoid inhalation of dust or vapors.[7] |
| Chemical Reactivity | Incompatible with strong acids, bases, and oxidizing agents.[3][8] | Do not mix with other waste streams. Segregate waste to prevent unintended and dangerous chemical reactions. |
| Environmental Hazard | Potential for persistence and formation of toxic decomposition products.[2] | Must be disposed of via high-temperature incineration through a licensed hazardous waste facility. Do not dispose of down the drain or in regular trash.[9][10] |
Pre-Disposal: Establishing a Safe Workspace
Proper disposal begins before the first gram of waste is handled. Adherence to these pre-disposal protocols is non-negotiable.
-
Engineering Controls: All handling and preparation of this compound for disposal must be conducted within a certified chemical fume hood. This is the primary defense against respiratory exposure.[7]
-
Personal Protective Equipment (PPE): A baseline of PPE is required. This includes:
-
Eye/Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles if there is a risk of splashing.
-
Hand Protection: Wear compatible, chemical-resistant gloves. Given the aromatic and fluorinated nature of the compound, nitrile gloves are a common choice, but always consult the glove manufacturer's compatibility chart. Double-gloving is recommended for enhanced protection.
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are required. For larger quantities, a chemical-resistant apron is advisable.
-
-
Emergency Preparedness: Ensure that a safety shower and eyewash station are unobstructed and within a 10-second travel distance.[11] All personnel must be aware of the location and content of the laboratory's chemical spill kit.[12]
Step-by-Step Disposal Protocol
Follow this sequence precisely to ensure safe and compliant disposal of this compound and its contaminated materials.
Step 1: Waste Segregation
This is the most critical step to prevent dangerous reactions. This compound must be collected as a distinct hazardous waste stream.
-
DO NOT mix with acidic or basic waste. This is to prevent the potential exothermic hydrolysis of the nitrile group and the release of hydrogen cyanide gas.[3]
-
DO NOT mix with strong oxidizing agents.
-
DO NOT mix with other incompatible waste streams. If you are unsure about compatibility, consult a chemical compatibility database or your institution's Environmental Health and Safety (EHS) office.[13]
Step 2: Containerization
The choice of waste container is vital for safe containment during accumulation and transport.
-
Primary Container: Use a dedicated, chemically resistant container with a secure, vapor-tight lid. High-density polyethylene (HDPE) or glass containers are generally suitable.[12][14]
-
Solid vs. Liquid Waste:
-
Pure Compound/Solid Waste: Collect the solid waste, including any contaminated weighing paper or spatulas, directly into the designated solid waste container.
-
Contaminated Solvents: If the compound is in a solvent, collect it as a liquid hazardous waste. The container must be compatible with the solvent used. Note that this waste stream will likely carry the hazardous waste codes of the solvent (e.g., F003 for acetone, F005 for toluene) in addition to the characteristics of the solute.[15]
-
-
Avoid Overfilling: Never fill a liquid waste container more than 80% full to allow for vapor expansion.
Step 3: Labeling
Proper labeling is a regulatory requirement and essential for safety.
-
Immediately label the waste container upon adding the first material.
-
The label must include, at a minimum:
-
The words "HAZARDOUS WASTE ".
-
The full chemical name: "This compound ".
-
A clear indication of the associated hazards (e.g., "Irritant," "Toxic").
-
The accumulation start date.
-
-
Complete any additional labeling required by your institution or local regulations.[12]
Step 4: Temporary Storage
Accumulated waste must be stored safely pending pickup by a certified hazardous waste handler.
-
Store the sealed container in a designated satellite accumulation area or the main hazardous waste storage area.
-
The storage location must be cool, dry, and well-ventilated.[7][16]
-
Ensure the container is stored away from incompatible materials and in secondary containment to catch any potential leaks.
Step 5: Final Disposal
-
Method: The required method for final disposal is high-temperature incineration at a licensed hazardous waste facility.[9] This is the only method that can reliably destroy the stable pentafluorosulfur group and the organic structure, preventing environmental release.[2][10]
-
Arranging Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup. Do not attempt to transport or dispose of the waste yourself.
The following diagram outlines the critical decision-making process for waste segregation and containerization.
Caption: Waste Segregation and Disposal Workflow.
Emergency Procedures: Spill and Exposure Response
Accidents can happen despite the best precautions. A rapid and correct response is crucial.
Minor Chemical Spill (Contained within the fume hood)
A minor spill is one that can be safely managed by laboratory personnel without risk of exposure.
-
Alert: Immediately alert others in the area.[17]
-
Isolate: Keep the fume hood sash at the lowest practical height.
-
Protect: Don appropriate PPE, including double gloves, safety goggles, and a lab coat.
-
Contain: Cover the spill with an inert absorbent material like vermiculite, dry sand, or a commercial spill pillow.[17] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully scoop the absorbed material and contaminated debris into a designated hazardous waste container.[12]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol, acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[12]
-
Report: Report the incident to your supervisor and EHS office.
Major Chemical Spill (Outside of a fume hood, or large volume)
-
EVACUATE: Immediately alert everyone and evacuate the laboratory.[18]
-
ISOLATE: Close the laboratory doors to contain the vapors. Post a warning sign.
-
REPORT: Call your institution's emergency number or 911. Provide the chemical name, location, and approximate quantity of the spill.[17]
-
Do not attempt to clean up a major spill yourself. Wait for trained emergency responders.
Personal Exposure
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[18] Seek medical attention.
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[18] Remove contact lenses if possible. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[19]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
For all exposure incidents, bring a copy of the Safety Data Sheet (SDS) or this guide to the medical provider.
By integrating these scientifically grounded procedures into your laboratory's standard operating protocols, you contribute to a culture of safety and responsibility. The principles of hazard awareness, proper segregation, and correct final disposal are the pillars of safe chemical management, allowing us to pursue scientific discovery while protecting ourselves and our environment.
References
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A Senior Application Scientist's Guide to Handling 2-Methoxy-5-(pentafluorosulfur)benzonitrile
This document provides essential safety and handling protocols for 2-Methoxy-5-(pentafluorosulfur)benzonitrile. As a novel compound, specific toxicological and reactivity data are limited. Therefore, this guide is built upon a conservative assessment of risks derived from its constituent functional groups: the pentafluorosulfur (SF5) moiety, the benzonitrile structure, and general principles for handling highly fluorinated organic compounds.[1] The protocols herein are designed to be self-validating, prioritizing researcher safety through robust engineering controls, comprehensive personal protective equipment, and meticulous operational and disposal plans.
Hazard Assessment: A Deductive Approach
Due to the absence of specific toxicological data for this compound, we must infer its potential hazards from its chemical structure.
-
Pentafluorosulfur (SF5) Group: The SF5 group is a potent electron-withdrawing group that imparts unique chemical properties. While the SF5 group itself is remarkably stable, its presence can significantly alter the reactivity of the aromatic ring. Organofluorine compounds, in general, require careful handling due to their potential for altered biological activity and reactivity.[1]
-
Benzonitrile Moiety: The nitrile group (-CN) is a key structural alert for toxicity. Aromatic nitriles can be irritating to the eyes, skin, and respiratory system.[2] They may be harmful if swallowed, inhaled, or absorbed through the skin.[3][4][5] While aromatic nitriles do not always liberate cyanide in the body as readily as their aliphatic counterparts, this possibility cannot be discounted without specific metabolic data.[4]
-
Physical Form: Based on similar structures, such as 2-Methoxy-5-(trifluoromethyl)benzonitrile, this compound is expected to be a solid (powder) at room temperature.[6] This presents an inhalation hazard for fine particulates.
Based on this analysis, this compound must be handled as a substance that is potentially acutely toxic (oral, dermal, inhalation), a skin and eye irritant, and a respiratory irritant.
Summary of Key Properties
| Property | Value / Information | Source |
| Chemical Name | This compound | - |
| CAS Number | Not readily available. | - |
| Molecular Formula | C8H6F5NOS | - |
| Physical State | Assumed to be a white to off-white solid/powder. | [6] |
| Primary Hazards | Assumed Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye/Respiratory Irritant. | [2][3][4] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, and reducing agents. | [2] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is critical and must be based on the specific task being performed. A risk-based approach ensures maximum protection. All work with this compound must be performed in a properly functioning chemical fume hood.[7]
Core PPE Requirements (Minimum for any handling):
-
Eye Protection: Chemical splash goggles meeting ANSI Z87.1 or European Standard EN 166 are mandatory.[3][8]
-
Hand Protection: Double-gloving is required. Use a thin, powder-free nitrile glove as the inner layer and a heavier, chemical-resistant glove (e.g., neoprene or butyl rubber) as the outer layer. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.[9] Dispose of outer gloves immediately upon any suspected contamination.
-
Body Protection: A flame-resistant lab coat should be worn at all times and kept fully buttoned.[9]
-
Footwear: Closed-toe and closed-heel shoes are required.[9]
Task-Specific PPE Escalation:
-
Weighing Solids or Potential for Dust: In addition to core PPE, a respirator may be required if the fume hood's performance is questionable or if dust generation is unavoidable.[9]
-
Handling Solutions or Reactions (Splash Hazard): A full-face shield worn over chemical splash goggles and a chemical-resistant apron are mandatory.[8]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE.
Caption: PPE selection workflow for handling this compound.
Operational Plan: A Step-by-Step Guide
Receiving and Storage
-
Verification: Upon receipt, confirm the container's integrity. Do not handle if the container is damaged.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[2] The storage location should be a designated, locked cabinet for toxic substances.[3]
-
Labeling: Ensure the container is clearly labeled with the chemical name and all appropriate hazard warnings.
Handling and Weighing (All steps in a chemical fume hood)
-
Preparation: Before handling, ensure an eyewash station and safety shower are accessible and unobstructed.[8] Designate a specific area within the fume hood for handling this compound to contain potential contamination.
-
Don PPE: Wear the appropriate PPE as determined by the workflow diagram above.
-
Weighing: If weighing the solid, use a disposable weigh boat. Handle the container and spatula with care to minimize dust generation.
-
Post-Weighing: After weighing, carefully clean the spatula and any surfaces with a solvent-dampened cloth. Dispose of the cloth and weigh boat as hazardous waste.
Reaction Setup and Execution
-
Glassware: Use clean, dry glassware. Ground all equipment to prevent the buildup of static electricity, especially when working with flammable solvents.[7]
-
Addition: If adding the solid to a reaction vessel, do so slowly and carefully. If adding as a solution, use a syringe or cannula.
-
Monitoring: Monitor the reaction from outside the fume hood sash. Keep the sash as low as possible.
Emergency Procedures
Spill Management
-
Small Spill (in fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[7]
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) department.
-
Prevent re-entry until the area is cleared by trained emergency personnel.
-
First Aid
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.
Disposal Plan: Cradle-to-Grave Responsibility
All waste containing this compound, including the compound itself, contaminated consumables (gloves, weigh boats, absorbent pads), and reaction residues, must be treated as hazardous waste.
-
Segregation: Do not mix this waste with other waste streams, particularly acids or bases, which could cause a violent reaction or the release of toxic gases.[2]
-
Containerization: Collect all waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label must include the chemical name and associated hazards.
-
Disposal: Arrange for pickup and disposal by a licensed professional waste disposal service. The preferred method of destruction is high-temperature incineration in a facility equipped with afterburners and scrubbers. Do not attempt to dispose of this chemical down the drain or in regular trash.[7]
References
- Benchchem. (n.d.). Safety and handling of fluorinated organic compounds.
- Wikipedia. (n.d.). Pentafluorosulfur hypofluorite.
- Roberts, H. L., & Cady, G. H. (1963). Some Reactions of Pentafluorosulfur Hypofluorite and Trifluoromethyl Hypofluorite. Journal of the American Chemical Society.
- Hale, W. H., Jr. (n.d.). REACTIONS OF PENTAFLUOROSULFUR HYPOFLUORITE WITH UNSATURATED INORGANIC COMPOUNDS. ProQuest.
- Rutgers University. (n.d.). Standard Operating Procedure for Fluorine Gas.
- National Institutes of Health. (n.d.). The Supramolecular Structural Chemistry of Pentafluorosulfanyl and Tetrafluorosulfanylene Compounds. PMC.
- ACS Publications. (n.d.). Nucleophilic substitution reactions of pentafluorosulfur and tetrafluoro(trifluoromethyl)sulfur halides. Journal of the American Chemical Society.
- CymitQuimica. (2024). Safety Data Sheet.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
